1-(Bromomethyl)-3-isopropylbenzene
Description
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Properties
IUPAC Name |
1-(bromomethyl)-3-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFDUIHVBNYYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276081 | |
| Record name | 1-(Bromomethyl)-3-(1-methylethyl)benzene | |
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Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75369-42-5 | |
| Record name | 1-(Bromomethyl)-3-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75369-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-3-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-3-(propan-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis and Utility of 1-(Bromomethyl)-3-isopropylbenzene: A Technical Guide for Chemical Researchers and Pharmaceutical Innovators
Foreword: Unveiling a Versatile Building Block in Modern Organic Synthesis
In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic functionalization of aromatic scaffolds is paramount. Among the myriad of reactive intermediates, benzylic bromides stand out for their exceptional utility as versatile electrophiles. This technical guide delves into the synthesis, properties, and applications of a particularly valuable, yet often overlooked, building block: 1-(Bromomethyl)-3-isopropylbenzene. This compound, with its unique combination of a reactive bromomethyl group and a sterically influential isopropyl moiety, offers a nuanced tool for medicinal chemists and process development scientists. This document aims to provide a comprehensive overview, grounded in established chemical principles and practical insights, to empower researchers in leveraging this reagent for the construction of complex molecular architectures and the development of novel therapeutic agents.
I. Synthesis of 1-(Bromomethyl)-3-isopropylbenzene: A Practical Approach via Benzylic Bromination
The most direct and industrially scalable route to 1-(Bromomethyl)-3-isopropylbenzene is the free-radical bromination of 3-isopropyltoluene. This reaction, a variation of the well-established Wohl-Ziegler bromination, selectively targets the benzylic protons of the methyl group due to the resonance stabilization of the resulting benzylic radical.
The Underlying Chemistry: A Mechanistic Perspective
The Wohl-Ziegler reaction is a cornerstone of organic synthesis for the selective bromination of allylic and benzylic positions.[1][2][3] The reaction proceeds via a free-radical chain mechanism, which can be dissected into three key stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or photochemical irradiation. The resulting radicals then react with a source of bromine radicals, typically N-bromosuccinimide (NBS), to generate a bromine radical (Br•).
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-isopropyltoluene. This is the rate-determining step and is highly selective for the weakest C-H bond, which in this case is the benzylic C-H bond, leading to the formation of a resonance-stabilized 3-isopropylbenzyl radical. This radical then reacts with molecular bromine (Br₂), which is present in low concentrations, to yield the desired product, 1-(Bromomethyl)-3-isopropylbenzene, and a new bromine radical that continues the chain reaction.
-
Termination: The chain reaction is terminated by the combination of any two radical species.
Detailed Experimental Protocol
This protocol provides a robust method for the laboratory-scale synthesis of 1-(Bromomethyl)-3-isopropylbenzene.
Materials and Reagents:
-
3-Isopropyltoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile[3]
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 3-isopropyltoluene (1 equivalent) in carbon tetrachloride (or acetonitrile).
-
Addition of Reagents: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.
-
Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Aqueous Wash: Wash the filtrate sequentially with saturated sodium sulfite solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane-based eluent to yield pure 1-(Bromomethyl)-3-isopropylbenzene as a colorless to light yellow liquid.[5][6]
II. Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of 1-(Bromomethyl)-3-isopropylbenzene is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 75369-42-5 | [7] |
| Molecular Formula | C₁₀H₁₃Br | [7] |
| Molecular Weight | 213.12 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | |
| Purity | Typically ≥97% | [7] |
Spectroscopic Characterization
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.1-7.3 ppm (m, 4H): Aromatic protons.
-
δ ~4.5 ppm (s, 2H): Benzylic protons of the -CH₂Br group.
-
δ ~2.9 ppm (septet, 1H): Methine proton of the isopropyl group.
-
δ ~1.2 ppm (d, 6H): Methyl protons of the isopropyl group.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~149 ppm: Quaternary aromatic carbon attached to the isopropyl group.
-
δ ~138 ppm: Quaternary aromatic carbon attached to the bromomethyl group.
-
δ ~126-129 ppm: Aromatic CH carbons.
-
δ ~34 ppm: Benzylic carbon of the -CH₂Br group.
-
δ ~34 ppm: Methine carbon of the isopropyl group.
-
δ ~24 ppm: Methyl carbons of the isopropyl group.
-
-
Mass Spectrometry (EI):
-
The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 212 and 214 with approximately equal intensity, characteristic of a compound containing one bromine atom.
-
A prominent fragment ion would be observed at m/z 133, corresponding to the loss of the bromine atom to form the stable 3-isopropylbenzyl cation.
-
-
Infrared (IR) Spectroscopy:
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~2960 cm⁻¹: Aliphatic C-H stretching of the isopropyl group.
-
~1600, 1490 cm⁻¹: Aromatic C=C stretching.
-
~1215 cm⁻¹: C-Br stretching.
-
III. Reactivity and Applications in Drug Development
The synthetic utility of 1-(Bromomethyl)-3-isopropylbenzene stems from the high reactivity of the benzylic bromide, which readily undergoes nucleophilic substitution reactions. This makes it an invaluable building block for introducing the 3-isopropylbenzyl moiety into a wide range of molecules.
Key Reactions and Transformations
-
Nucleophilic Substitution: The compound reacts readily with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. This is a fundamental transformation in the synthesis of many pharmaceutical agents.[10]
-
Williamson Ether Synthesis: Reaction with alkoxides or phenoxides provides a straightforward route to ethers containing the 3-isopropylbenzyl group.
-
Formation of Esters: Reaction with carboxylate salts yields the corresponding esters.
-
Alkylation of Amines: Primary and secondary amines can be alkylated to introduce the 3-isopropylbenzyl group, a common substructure in bioactive molecules.[10]
Significance in Medicinal Chemistry
The 3-isopropylbenzyl group, readily introduced using 1-(Bromomethyl)-3-isopropylbenzene, can play a crucial role in modulating the pharmacological properties of a drug candidate. The isopropyl group provides steric bulk, which can influence binding affinity and selectivity for a biological target. Furthermore, its lipophilic nature can impact the pharmacokinetic profile of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
While specific examples of marketed drugs derived directly from 1-(Bromomethyl)-3-isopropylbenzene are not prominently documented in publicly available literature, its utility as a versatile building block in drug discovery programs is evident from the widespread use of similar benzylic halides.[10] It serves as a key intermediate for creating libraries of compounds for high-throughput screening and for the synthesis of complex lead compounds in the development of new therapeutics.[11][12]
IV. Safety and Handling
1-(Bromomethyl)-3-isopropylbenzene is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is harmful if swallowed and causes skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
V. Conclusion
1-(Bromomethyl)-3-isopropylbenzene is a valuable and versatile reagent in modern organic synthesis. Its straightforward preparation via the Wohl-Ziegler bromination of 3-isopropyltoluene, coupled with the high reactivity of its benzylic bromide group, makes it an attractive building block for the introduction of the 3-isopropylbenzyl moiety. This functionality is of significant interest in medicinal chemistry for the development of new therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of facilitating its effective use by researchers and scientists in both academic and industrial settings.
References
-
Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]
-
Wikipedia. (2023). Wohl–Ziegler bromination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-3-isopropylbenzene. PubChem. Retrieved from [Link]
-
Chem-Station. (2014). Wohl-Ziegler Bromination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) - A facile synthesis of microporous organic polymers for efficient gas storage and separation. Retrieved from [Link]
-
ResearchGate. (2025). User‐friendly and Green Procedure for a Photoinduced Wohl‐Ziegler Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Chemists' Guide to Wohl-Ziegler Reaction. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, (bromomethyl)-. NIST WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Bromomethyl)-4-(propan-2-yl)benzene. PubChem. Retrieved from [Link]
-
Reddit. (2022). 1-bromo-3-isopropyl benzene prepared from bromobenzene or from isopropylbenzene? r/OrganicChemistry. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, (3-bromopropyl)-. NIST WebBook. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 1-(bromomethyl)-3-isopropylbenzene, min 97%, 500 mg. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, (3-bromopropyl)- Infrared Spectrum. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]
-
Princeton BioMolecular Research. (n.d.). Building Blocks. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. Retrieved from [Link]
-
YouTube. (2019). General Chromatographic Techniques for Natural Products Purification. Teledyne ISCO. Retrieved from [Link]
-
JSS College of Pharmacy. (n.d.). MEDICINAL CHEMISTRY – III (Theory). Retrieved from [Link]
-
ResearchGate. (2017). Design and synthesis of bioactive compounds. Retrieved from [Link]
-
OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]
- Google Patents. (n.d.). CN112473734B - Method for preparing isopropyl benzene by coupling reaction, rectification and hydrogenation of dimethyl benzyl alcohol.
Sources
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. 1-(Bromomethyl)-3-isopropylbenzene 97% | CAS: 75369-42-5 | AChemBlock [achemblock.com]
- 8. rsc.org [rsc.org]
- 9. 1-Bromo-3-isopropylbenzene | C9H11Br | CID 138499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. princetonbio.com [princetonbio.com]
A Comprehensive Technical Guide to the Characterization and Spectral Analysis of 1-(Bromomethyl)-3-isopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the characterization and spectral data of 1-(Bromomethyl)-3-isopropylbenzene, a key intermediate in organic synthesis and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the methodologies and the scientific rationale behind the characterization process. This guide will detail the synthesis, purification, and comprehensive spectral analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols are designed to be self-validating, ensuring accuracy and reproducibility in your own laboratory settings.
Introduction: The Significance of 1-(Bromomethyl)-3-isopropylbenzene
1-(Bromomethyl)-3-isopropylbenzene (CAS No: 75369-42-5) is a substituted aromatic hydrocarbon belonging to the class of benzyl bromides.[1][2] Its structure, featuring a reactive bromomethyl group and an isopropyl substituent on the benzene ring, makes it a versatile building block in the synthesis of more complex molecules. The isopropyl group provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacological properties of a final drug candidate. The benzylic bromide functionality is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups.
Understanding the precise chemical identity and purity of this intermediate is paramount for the successful development of novel therapeutics. This guide provides the necessary tools for its unambiguous characterization.
Synthesis and Purification: A Protocol Grounded in Mechanistic Understanding
The most common and efficient method for the synthesis of 1-(Bromomethyl)-3-isopropylbenzene is through the free-radical bromination of 1-isopropyl-3-methylbenzene (m-cymene). This reaction is typically carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light.
The Wohl-Ziegler Bromination: A Deliberate Choice
The selection of NBS for benzylic bromination is a strategic one.[3] Unlike molecular bromine (Br₂), which can lead to electrophilic aromatic substitution on the benzene ring, NBS provides a low, steady concentration of bromine radicals.[3][4][5] This is crucial for selectively targeting the benzylic position, which is activated for radical abstraction due to the resonance stabilization of the resulting benzylic radical.[5]
Experimental Protocol: Synthesis of 1-(Bromomethyl)-3-isopropylbenzene
-
Reaction Setup: To a solution of 1-isopropyl-3-methylbenzene (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).
-
Initiation: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the radical chain reaction.
-
Monitoring the Reaction: The reaction progress can be monitored by TLC or GC-MS. The disappearance of the starting material and the formation of a new, less polar spot indicates the formation of the product. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, being insoluble in the non-polar solvent, can be removed by filtration.
-
Purification: The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining traces of bromine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Purification: The crude product is then purified by vacuum distillation to yield 1-(Bromomethyl)-3-isopropylbenzene as a colorless to light yellow liquid.[1]
Comprehensive Spectral Characterization
The following sections detail the expected spectral data for 1-(Bromomethyl)-3-isopropylbenzene. While specific experimental data is not widely published, the predictions provided are based on the analysis of structurally similar compounds and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
The ¹H NMR spectrum of 1-(Bromomethyl)-3-isopropylbenzene is predicted to show distinct signals corresponding to the different types of protons in the molecule.
Table 1: Predicted ¹H NMR Data for 1-(Bromomethyl)-3-isopropylbenzene (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.10-7.35 | multiplet | 4H | Ar-H | The aromatic protons will appear as a complex multiplet due to their different chemical environments and spin-spin coupling. |
| ~4.48 | singlet | 2H | -CH₂Br | The benzylic protons of the bromomethyl group are deshielded by the adjacent bromine atom and the aromatic ring, typically appearing around this chemical shift.[6][7] |
| ~2.90 | septet | 1H | -CH(CH₃)₂ | The methine proton of the isopropyl group will be split into a septet by the six equivalent methyl protons. |
| ~1.25 | doublet | 6H | -CH(CH₃)₂ | The six equivalent protons of the two methyl groups in the isopropyl substituent will appear as a doublet due to coupling with the methine proton. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 1-(Bromomethyl)-3-isopropylbenzene in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Processing: Process the free induction decay (FID) with a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for 1-(Bromomethyl)-3-isopropylbenzene (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~149.0 | C -isopropyl | The quaternary aromatic carbon attached to the isopropyl group. |
| ~138.5 | C -CH₂Br | The quaternary aromatic carbon attached to the bromomethyl group. |
| ~128.5-129.5 | Ar-C H | Aromatic methine carbons. |
| ~34.0 | -C H(CH₃)₂ | The methine carbon of the isopropyl group. |
| ~33.0 | -C H₂Br | The benzylic carbon of the bromomethyl group, deshielded by the bromine atom.[7] |
| ~24.0 | -CH(C H₃)₂ | The two equivalent methyl carbons of the isopropyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 20-50 mg of the purified compound in 0.5-0.7 mL of CDCl₃.
-
Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Processing: Process the FID and reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for 1-(Bromomethyl)-3-isopropylbenzene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Strong | Aliphatic C-H stretch (from isopropyl and bromomethyl groups) |
| ~1600, ~1470 | Medium-Weak | Aromatic C=C stretching |
| ~1210 | Strong | C-Br stretch (benzylic)[8] |
| 810-750 | Strong | Aromatic C-H out-of-plane bending (meta-disubstituted)[9] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Analysis: Identify the characteristic absorption bands and compare them with the predicted values.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.
For 1-(Bromomethyl)-3-isopropylbenzene (C₁₀H₁₃Br), the molecular weight is 213.11 g/mol .[1] A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.[5][10]
Predicted Fragmentation Pattern:
-
M⁺ and [M+2]⁺: Molecular ion peaks at m/z 212 and 214.
-
[M-Br]⁺: Loss of the bromine radical to form the stable benzylic carbocation at m/z 133. This is often the base peak.[4][5]
-
[M-CH(CH₃)₂]⁺: Loss of the isopropyl group to give a fragment at m/z 169 and 171.
-
Tropylium ion: The benzylic carbocation can rearrange to the highly stable tropylium ion at m/z 91.[5]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) to generate the molecular ion and fragment ions.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peaks and the characteristic fragmentation pattern.
Visualization of Key Processes
Molecular Structure
Caption: Molecular structure of 1-(Bromomethyl)-3-isopropylbenzene.
Characterization Workflow
Caption: Experimental workflow for the synthesis and characterization.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and detailed spectral characterization of 1-(Bromomethyl)-3-isopropylbenzene. By understanding the underlying principles of the synthetic and analytical methods, researchers, scientists, and drug development professionals can confidently prepare and verify the identity and purity of this important chemical intermediate. The predicted spectral data and detailed protocols serve as a valuable resource for ensuring the quality and consistency of this compound in research and development endeavors.
References
- Vertex AI Search. (n.d.). Understanding the Mechanisms: How NBS Achieves Selective Bromination.
-
YouTube. (2014, August 16). NBS Benzylic Bromination of Alkylbenzene Compounds. Retrieved from [Link]
-
YouTube. (2021, October 22). N - Bromosuccinimide (NBS) reagent application & mechanism | Organic synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Retrieved from [Link]
-
ChemBK. (2024, April 9). 3-BROMOCUMENE. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-isopropylbenzene. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Infrared Spectra. Retrieved from [Link]
-
Reddit. (2022, April 28). 1-bromo-3-isopropyl benzene prepared from bromobenzene or from isopropylbenzene?. Retrieved from [Link]
-
ACS Publications. (2025, December 20). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Retrieved from [Link]
-
SciSpace. (n.d.). Top 14 papers published in the topic of Benzyl bromide in 1990. Retrieved from [Link]
-
Office of Justice Programs. (n.d.). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Bromomethyl)-4-(propan-2-yl)benzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-isopropoxybenzene. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 1-(bromomethyl)-3-isopropylbenzene, min 97%, 500 mg. Retrieved from [Link]
-
NIST. (n.d.). Benzene, (bromomethyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Bromomethyl)-3-(trifluoromethyl)benzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, (3-bromopropyl)-. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Benzene, 1-bromo-2-(1-methylethyl)- [webbook.nist.gov]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 10. Solved 3. a) The mass spectrum of benzyl bromide is shown | Chegg.com [chegg.com]
An In-Depth Technical Guide to 1-(Bromomethyl)-3-isopropylbenzene: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-(Bromomethyl)-3-isopropylbenzene, a versatile reagent in organic synthesis. From its fundamental properties to its practical applications, this document is intended to serve as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.
Core Compound Identification and Properties
1-(Bromomethyl)-3-isopropylbenzene is a substituted aromatic hydrocarbon. The presence of a reactive benzylic bromide group makes it a valuable intermediate for the introduction of the 3-isopropylbenzyl moiety into a variety of molecular scaffolds.
| Property | Value | Source |
| CAS Number | 75369-42-5 | [1] |
| Molecular Formula | C₁₀H₁₃Br | [1] |
| Molecular Weight | 213.12 g/mol | [1] |
| Appearance | Light yellow liquid | |
| IUPAC Name | 1-(bromomethyl)-3-isopropylbenzene | [1] |
Synthesis of 1-(Bromomethyl)-3-isopropylbenzene
The most direct and common method for the synthesis of 1-(Bromomethyl)-3-isopropylbenzene is through the free-radical bromination of 3-isopropyltoluene (also known as m-cymene). This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate.
Reaction Principle
The reaction proceeds via a free-radical chain mechanism, which can be divided into three stages: initiation, propagation, and termination. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is typically used in combination with a brominating agent like N-bromosuccinimide (NBS) to generate the bromine radical in situ. The use of NBS is advantageous as it maintains a low concentration of bromine in the reaction mixture, minimizing competing electrophilic aromatic substitution on the benzene ring.
Experimental Protocol: Free-Radical Bromination of 3-Isopropyltoluene
Materials:
-
3-Isopropyltoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-isopropyltoluene in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.
-
Flush the apparatus with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit radical reactions.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the starting material using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine to remove any remaining impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude 1-(Bromomethyl)-3-isopropylbenzene can be further purified by vacuum distillation or column chromatography on silica gel.
Caption: Synthetic workflow for 1-(Bromomethyl)-3-isopropylbenzene.
Chemical Reactivity and Applications
The reactivity of 1-(Bromomethyl)-3-isopropylbenzene is dominated by the benzylic bromide functional group, which makes it an excellent electrophile for nucleophilic substitution reactions.
Reactivity Profile
As a benzylic bromide, the carbon-bromine bond is relatively weak and susceptible to cleavage. It readily participates in Sₙ2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity allows for the straightforward introduction of the 3-isopropylbenzyl group into various molecular frameworks.
Applications in Pharmaceutical Synthesis
While specific examples of blockbuster drugs synthesized directly from 1-(Bromomethyl)-3-isopropylbenzene are not prominently documented, its utility lies in its role as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Benzylic halides are common intermediates in the synthesis of a wide range of pharmaceuticals. The 3-isopropylbenzyl moiety introduced by this reagent can influence the lipophilicity and steric profile of a drug candidate, potentially impacting its pharmacokinetic and pharmacodynamic properties.
Safety and Handling
1-(Bromomethyl)-3-isopropylbenzene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Classification and Hazard Statements
While a specific, universally adopted GHS classification for this exact compound is not consistently available across all databases, related and isomeric compounds provide guidance on its potential hazards. For instance, 1-(Bromomethyl)-4-isopropylbenzene is classified with the following hazards[2]:
-
Pictograms: Corrosive
-
Signal Word: Danger
-
Hazard Statements:
It is prudent to handle 1-(Bromomethyl)-3-isopropylbenzene with the assumption of similar or identical hazards.
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and other protective clothing to prevent skin contact.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
First Aid Measures
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention immediately.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include a singlet for the benzylic protons (-CH₂Br) around 4.5 ppm. The aromatic protons would appear in the range of 7.0-7.4 ppm. The isopropyl group would show a septet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃).
-
¹³C NMR: The benzylic carbon (-CH₂Br) would appear around 33 ppm. The aromatic carbons would have signals in the 125-140 ppm region. The carbons of the isopropyl group would also be present in the aliphatic region.
Infrared (IR) Spectroscopy
Key expected IR absorption bands would include those for C-H stretching of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, and the characteristic C-Br stretching frequency.
Conclusion
1-(Bromomethyl)-3-isopropylbenzene is a valuable and reactive intermediate in organic synthesis. Its preparation via free-radical bromination of 3-isopropyltoluene is a well-established and efficient process. The primary utility of this compound lies in its ability to act as an alkylating agent for the introduction of the 3-isopropylbenzyl moiety, a structural motif of interest in the design and synthesis of new chemical entities, including potential drug candidates. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound.
References
Sources
An In-Depth Technical Guide to 1-(Bromomethyl)-3-isopropylbenzene: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 1-(Bromomethyl)-3-isopropylbenzene, a versatile chemical intermediate. The content herein is structured to deliver not just procedural steps but also the underlying scientific principles, ensuring a robust understanding for its application in research and development, particularly in the fields of medicinal chemistry and materials science.
Compound Identification and Structural Elucidation
IUPAC Name: 1-(Bromomethyl)-3-isopropylbenzene[1][2]
Synonyms: m-Isopropylbenzyl bromide, 3-Isopropylbenzyl bromide
Molecular Formula: C₁₀H₁₃Br[1][2]
Molecular Weight: 213.11 g/mol [3]
The structural integrity of a chemical compound is the foundation of its reactivity and potential applications. The IUPAC name, 1-(Bromomethyl)-3-isopropylbenzene, precisely describes its molecular architecture. The parent chain is a benzene ring, which is substituted at the 1 and 3 positions. The substituent at position 1 is a bromomethyl group (-CH₂Br), and at position 3 is an isopropyl group (-CH(CH₃)₂).
Caption: 2D Structure of 1-(Bromomethyl)-3-isopropylbenzene.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Appearance | Likely a colorless to light yellow liquid | General observation for similar compounds |
| Purity | Typically available at ≥97% | [1][2] |
| Storage | Store at room temperature | [1][2] |
Synthesis of 1-(Bromomethyl)-3-isopropylbenzene
The most direct and efficient method for the synthesis of 1-(Bromomethyl)-3-isopropylbenzene is the free-radical bromination of 3-isopropyltoluene (also known as m-cymene). This reaction selectively brominates the benzylic methyl group due to the stability of the resulting benzylic radical intermediate.
Reaction Principle: Free-Radical Halogenation
The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as a source of bromine and a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO), is the preferred method. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, under reflux, and often with photochemical initiation (e.g., a sunlamp) to facilitate the formation of the bromine radical.
The mechanism proceeds through a radical chain reaction:
-
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•).
-
Propagation:
-
The bromine radical abstracts a hydrogen atom from the methyl group of 3-isopropyltoluene, forming a stable benzylic radical and hydrogen bromide (HBr).
-
The benzylic radical then reacts with a molecule of NBS to yield the desired product, 1-(Bromomethyl)-3-isopropylbenzene, and a succinimidyl radical. The succinimidyl radical then reacts with HBr to regenerate the bromine radical, thus propagating the chain.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
Caption: Synthetic workflow for 1-(Bromomethyl)-3-isopropylbenzene.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for benzylic bromination.
Materials:
-
3-Isopropyltoluene (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 equivalents)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (0.02 - 0.05 equivalents)
-
Carbon tetrachloride (CCl₄) or cyclohexane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-isopropyltoluene and the chosen solvent.
-
Add NBS and AIBN to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can be initiated or accelerated by irradiation with a UV lamp.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide by-product will precipitate.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of the solvent.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any residual HBr, followed by washing with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude 1-(Bromomethyl)-3-isopropylbenzene can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show the following characteristic signals (in CDCl₃):
-
Isopropyl Protons: A doublet at approximately δ 1.2 ppm (6H, -CH(CH₃ )₂) and a septet at around δ 2.9 ppm (1H, -CH (CH₃)₂).
-
Bromomethyl Protons: A singlet at approximately δ 4.5 ppm (2H, -CH₂ Br). The benzylic protons are deshielded by the adjacent bromine atom and the aromatic ring.
-
Aromatic Protons: A complex multiplet in the region of δ 7.1-7.4 ppm (4H), corresponding to the four protons on the benzene ring.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to display the following signals (in CDCl₃):
-
Isopropyl Carbons: A signal around δ 24 ppm for the two equivalent methyl carbons (-CH(C H₃)₂) and a signal around δ 34 ppm for the methine carbon (-C H(CH₃)₂).
-
Bromomethyl Carbon: A signal around δ 33 ppm for the benzylic carbon (-C H₂Br).
-
Aromatic Carbons: Signals in the range of δ 125-150 ppm. The carbon attached to the isopropyl group is expected around δ 149 ppm, and the carbon attached to the bromomethyl group around δ 138 ppm. The remaining four aromatic carbons will appear in the δ 125-130 ppm region.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will likely exhibit the following characteristic absorption bands:
-
C-H stretching (aromatic): ~3030 cm⁻¹
-
C-H stretching (aliphatic): ~2960 cm⁻¹ (from the isopropyl and bromomethyl groups)
-
C=C stretching (aromatic): ~1600 and 1480 cm⁻¹
-
C-H bending (aliphatic): ~1465 and 1385 cm⁻¹
-
C-Br stretching: ~600-700 cm⁻¹
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
-
Molecular Ion (M⁺): m/z = 212 and 214.
-
Major Fragmentation Peak: A significant peak at m/z = 133, corresponding to the loss of the bromine atom to form the stable 3-isopropylbenzyl cation ([M-Br]⁺).
Applications in Research and Development
1-(Bromomethyl)-3-isopropylbenzene is a valuable intermediate in organic synthesis, primarily due to the reactivity of the benzylic bromide. This functional group makes it an excellent electrophile for nucleophilic substitution reactions.
Role in Medicinal Chemistry
Benzylic bromides are frequently used as building blocks in the synthesis of more complex molecules with potential therapeutic applications. The bromomethyl group can be readily displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of diverse functionalities and the construction of novel molecular scaffolds.
For instance, reaction with primary or secondary amines would yield substituted benzylamines, a common motif in many biologically active compounds. Similarly, reaction with phenols or alcohols under basic conditions would produce benzyl ethers. These transformations are fundamental in the development of new drug candidates.
Utility in Materials Science
The reactivity of the bromomethyl group also lends itself to applications in materials science. It can be used to functionalize polymers or surfaces, introducing the 3-isopropylbenzyl moiety to modify their properties. For example, it could be grafted onto a polymer backbone to alter its solubility, thermal stability, or optical properties.
Safety and Handling
1-(Bromomethyl)-3-isopropylbenzene should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
-
Precautionary Statements: Avoid breathing fumes, mist, or vapors. Wear protective gloves, clothing, eye, and face protection.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. If on skin, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
1-(Bromomethyl)-3-isopropylbenzene is a key synthetic intermediate with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis via free-radical bromination of 3-isopropyltoluene and the versatile reactivity of its benzylic bromide group make it a valuable tool for researchers and developers. A thorough understanding of its structure, properties, and reactivity is essential for its effective and safe utilization in the laboratory and beyond.
References
-
PubChem. 1-(Bromomethyl)-4-(propan-2-yl)benzene. Available at: [Link]
-
CP Lab Safety. 1-(bromomethyl)-3-isopropylbenzene, min 97%, 500 mg. Available at: [Link]
-
The Royal Society of Chemistry. Supporting information. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034029). Available at: [Link]
-
PubChem. 1-Bromo-3-isopropylbenzene. Available at: [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]
-
NIST. Benzene, (bromomethyl)-. Available at: [Link]
-
PubChem. 1-(Bromomethyl)-4-(propan-2-yl)benzene. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
Sources
An In-depth Technical Guide to the Reactivity and Stability of 1-(Bromomethyl)-3-isopropylbenzene
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-(Bromomethyl)-3-isopropylbenzene (CAS No. 75369-42-5), a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced behavior of this benzylic halide. We will explore its propensity for nucleophilic substitution and organometallic reactions, underpinned by an analysis of its structural features. Furthermore, this guide offers practical, field-tested protocols for its key transformations and provides critical insights into its stability, handling, and storage to ensure experimental success and safety.
Introduction: A Versatile Building Block in Modern Synthesis
1-(Bromomethyl)-3-isopropylbenzene is a substituted aromatic compound featuring a reactive benzylic bromide functional group.[1] Its unique structure, combining a moderately bulky isopropyl group with a versatile bromomethyl moiety, makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The isopropyl group provides steric influence and modulates lipophilicity, while the bromomethyl group serves as a highly reactive handle for introducing the 3-isopropylbenzyl motif into a target structure.
This guide will provide a detailed exploration of the chemical personality of this reagent, moving beyond catalog data to offer a deeper understanding of its practical application in a laboratory setting.
Table 1: Physicochemical Properties of 1-(Bromomethyl)-3-isopropylbenzene
| Property | Value | Source |
| CAS Number | 75369-42-5 | [1] |
| Molecular Formula | C₁₀H₁₃Br | [1] |
| Molecular Weight | 213.12 g/mol | [1] |
| Appearance | Light yellow liquid | [1] |
| Purity | Typically ≥97% | [1] |
The Heart of Reactivity: The Benzylic Bromide
The reactivity of 1-(Bromomethyl)-3-isopropylbenzene is dominated by the chemistry of the benzylic C-Br bond. This bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. The stability of the potential benzylic carbocation or the transition state of a substitution reaction is enhanced by resonance with the benzene ring, making it significantly more reactive than a typical primary alkyl halide.
Nucleophilic Substitution Reactions: A Gateway to Diverse Functionality
1-(Bromomethyl)-3-isopropylbenzene readily undergoes nucleophilic substitution reactions, primarily through an Sₙ2 mechanism, although an Sₙ1 pathway can be favored under specific conditions (e.g., with weak nucleophiles in polar protic solvents).
Diagram 1: General Nucleophilic Substitution Workflow
Caption: General workflow for nucleophilic substitution.
2.1.1. Williamson Ether Synthesis
A classic and highly reliable transformation is the reaction with alkoxides to form ethers. This reaction proceeds via an Sₙ2 mechanism and is best performed using a strong base to pre-form the alkoxide, followed by the addition of the benzyl bromide.[2]
Experimental Protocol 1: Synthesis of 1-(Ethoxymethyl)-3-isopropylbenzene
-
Materials:
-
Ethanol (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
1-(Bromomethyl)-3-isopropylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous ethanol (1.2 equivalents) to a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases, indicating the formation of sodium ethoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-(Bromomethyl)-3-isopropylbenzene (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
-
2.1.2. Synthesis of Substituted Amines
The reaction with primary or secondary amines provides access to a wide range of substituted benzylamines, which are prevalent motifs in many biologically active compounds.[3] The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HBr byproduct.
Experimental Protocol 2: Synthesis of N-(3-Isopropylbenzyl)piperidine
-
Materials:
-
1-(Bromomethyl)-3-isopropylbenzene
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 1-(Bromomethyl)-3-isopropylbenzene (1.0 equivalent) in acetonitrile, add piperidine (1.1 equivalents) and potassium carbonate (2.0 equivalents).
-
Heat the mixture to 60 °C and stir for 3-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography or distillation under reduced pressure.
-
Grignard Reagent Formation: A Source of Nucleophilic Carbon
The formation of a Grignard reagent from 1-(Bromomethyl)-3-isopropylbenzene provides a powerful nucleophilic carbon source. However, the high reactivity of the benzylic position requires careful control of reaction conditions to avoid side reactions, such as Wurtz coupling. The use of highly activated magnesium and anhydrous conditions is critical.
Diagram 2: Grignard Reagent Formation and Reaction
Caption: Formation and subsequent reaction of the Grignard reagent.
Experimental Protocol 3: Preparation and Use of 3-Isopropylbenzylmagnesium bromide
-
Materials:
-
Magnesium turnings
-
Iodine (a single crystal)
-
Anhydrous diethyl ether
-
1-(Bromomethyl)-3-isopropylbenzene
-
An appropriate electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
-
Procedure:
-
All glassware must be flame-dried under vacuum or oven-dried and assembled hot under an inert atmosphere.
-
Place magnesium turnings (1.5 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add a crystal of iodine.
-
Add a small amount of a solution of 1-(Bromomethyl)-3-isopropylbenzene (1.0 equivalent) in anhydrous diethyl ether to the magnesium.
-
Initiate the reaction by gentle warming or with a heat gun. The disappearance of the iodine color and the onset of bubbling indicates initiation.
-
Once the reaction has started, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C and add a solution of the electrophile (e.g., benzaldehyde, 1.0 equivalent) in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by carefully pouring it onto a mixture of ice and saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether, dry the organic layer, and purify as appropriate.
-
Stability and Storage: Preserving Reactivity
As a reactive benzylic halide, 1-(Bromomethyl)-3-isopropylbenzene is susceptible to degradation over time, primarily through hydrolysis and to a lesser extent, by light and heat. Proper handling and storage are paramount to maintaining its purity and reactivity.
Table 2: Factors Affecting Stability
| Factor | Effect and Mitigation |
| Moisture | Reacts with water to form 3-isopropylbenzyl alcohol and corrosive HBr gas. Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4][5] |
| Light | Can promote radical-mediated decomposition. Store in an amber or opaque bottle.[4][6] |
| Heat | Elevated temperatures accelerate decomposition. Long-term storage at 2-8 °C is recommended.[4] |
| Incompatible Materials | Reacts with strong bases, amines, and alcohols. Store away from these materials.[5][6] |
For long-term storage, it is advisable to store the compound in a cool, dark, and dry place under an inert atmosphere. Regular quality control checks via NMR or GC-MS are recommended for material that has been stored for extended periods.
Applications in Drug Discovery and Development
The 3-isopropylbenzyl moiety, readily introduced using 1-(Bromomethyl)-3-isopropylbenzene, is a structural feature found in a number of compounds investigated in drug discovery programs. Its role often involves occupying hydrophobic pockets in target proteins and influencing the overall pharmacokinetic properties of the molecule.
A notable application of substituted benzyl halides is in the synthesis of kinase inhibitors.[7][8][9] Kinases are a critical class of enzymes, and their dysregulation is implicated in diseases such as cancer. The benzyl group can be appended to a core heterocyclic scaffold to interact with specific residues in the ATP-binding site of the kinase. For instance, the N-alkylation of a pyrimidine or a similar nitrogen-containing heterocycle with a substituted benzyl bromide is a common strategy in the synthesis of potent and selective kinase inhibitors.[7]
Spectroscopic Characterization
A thorough understanding of the spectroscopic data for 1-(Bromomethyl)-3-isopropylbenzene is essential for reaction monitoring and quality control.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic, benzylic, and isopropyl protons.
-
Aromatic Protons: A complex multiplet pattern between δ 7.0-7.4 ppm.
-
Benzylic Protons (-CH₂Br): A sharp singlet around δ 4.5 ppm.
-
Isopropyl Methine Proton (-CH(CH₃)₂): A septet around δ 2.9 ppm.
-
Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet around δ 1.2 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the different carbon environments.
-
Aromatic Carbons: Multiple signals in the δ 125-150 ppm region.
-
Benzylic Carbon (-CH₂Br): A signal around δ 33-35 ppm.
-
Isopropyl Methine Carbon (-CH(CH₃)₂): A signal around δ 34 ppm.
-
Isopropyl Methyl Carbons (-CH(CH₃)₂): A signal around δ 24 ppm.
-
5.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
C-H stretching (sp³): Peaks just below 3000 cm⁻¹ corresponding to the isopropyl and bromomethyl groups.
-
C-H stretching (sp²): Peaks just above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-Br stretching: A signal in the fingerprint region, typically around 600-700 cm⁻¹.
Safety and Handling
1-(Bromomethyl)-3-isopropylbenzene is a hazardous chemical and must be handled with appropriate safety precautions.
-
GHS Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. All waste material should be disposed of in accordance with local, state, and federal regulations.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air.
-
In all cases of exposure, seek immediate medical attention.
-
Conclusion
1-(Bromomethyl)-3-isopropylbenzene is a reactive and versatile chemical intermediate with significant utility in organic synthesis, particularly in the field of drug discovery. Its value lies in the predictable and efficient reactivity of the benzylic bromide group, which allows for the strategic incorporation of the 3-isopropylbenzyl fragment into complex molecules. A thorough understanding of its reactivity profile, coupled with stringent adherence to proper storage, handling, and safety protocols, is essential for its successful and safe application in the laboratory. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this important synthetic building block.
References
- 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. (URL: )
- Application Notes: Benzyl 2-bromonicotinate in the Synthesis of PIM-1 Kinase Inhibitors. Benchchem. (URL: )
- Organic Chemistry Williamson Ether Synthesis. University of Richmond. (URL: )
- Williamson Ether Synthesis. (URL: )
- Experiment 06 Williamson Ether Synthesis. (URL: )
- Supporting information - The Royal Society of Chemistry. (URL: )
- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (URL: )
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. (URL: )
- Benzyl bromide - Santa Cruz Biotechnology. (URL: )
- Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene. Benchchem. (URL: )
- 1-(Bromomethyl)-3-isopropylbenzene 97%. Advanced ChemBlocks. (URL: )
- The Williamson Ether Synthesis. Master Organic Chemistry. (URL: )
- Williamson Ether Synthesis. Edubirdie. (URL: )
- Benzyl bromide. Synquest Labs. (URL: )
- Grignard PDF.
- Grignard Reaction. (URL: )
- Synthesis of saracatinib.
-
1-Bromo-3-isopropylbenzene. PubChem. (URL: [Link])
- SAFETY D
- Benzyl-Bromide - Safety D
-
3 - Organic Syntheses Procedure. (URL: [Link])
-
BENZYL BROMIDE HAZARD SUMMARY. NJ.gov. (URL: [Link])
- 1 - SAFETY D
-
-
Grignard Reaction. Web Pages. (URL: [Link])
-
- Technical Support Center: Safe Handling and Disposal of 1-Bromo-3-(bromomethyl)-2-chlorobenzene. Benchchem. (URL: )
- Applications of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Medicinal Chemistry: A Survey of Potential Synthetic Utility. Benchchem. (URL: )
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. (URL: [Link])
-
Spectroscopy Infrared Spectra. (URL: [Link])
-
How to Interpret an IR Spectrum and Identify the RIGHT Functional Group. YouTube. (URL: [Link])
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (URL: [Link])
Sources
- 1. 1-(Bromomethyl)-3-isopropylbenzene 97% | CAS: 75369-42-5 | AChemBlock [achemblock.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. westliberty.edu [westliberty.edu]
- 6. nj.gov [nj.gov]
- 7. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Physicochemical Characterization of 1-(Bromomethyl)-3-isopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties, specifically the boiling and melting points, of the organic compound 1-(Bromomethyl)-3-isopropylbenzene. Given the limited availability of experimental data for this specific isomer, this document outlines robust methodologies for its empirical determination. Furthermore, it leverages structure-property relationships of analogous compounds to establish well-founded estimations. This guide is intended to equip researchers and drug development professionals with the necessary theoretical and practical knowledge for the accurate physicochemical characterization of this and similar compounds, a critical step in synthesis, process development, and quality control.
Introduction: The Critical Role of Physical Properties in Pharmaceutical Development
The precise determination of a compound's physical properties, such as its boiling and melting points, is a cornerstone of chemical and pharmaceutical sciences. These parameters are not merely benchmarks for identification and purity assessment; they profoundly influence a substance's behavior in various experimental and manufacturing processes. For instance, the melting point is a crucial indicator of a crystalline solid's purity, with impurities typically causing a depression and broadening of the melting range.[1] The boiling point is fundamental to purification techniques like distillation and is indicative of a substance's volatility.
In the context of drug development, these properties are paramount. They dictate the selection of appropriate solvents for reactions and formulations, inform the design of crystallization and purification protocols, and impact the stability and handling of active pharmaceutical ingredients (APIs) and intermediates. An in-depth understanding of these characteristics is therefore indispensable for ensuring the reproducibility, scalability, and safety of synthetic routes and formulation processes.
Physicochemical Data for 1-(Bromomethyl)-3-isopropylbenzene and Related Compounds
Direct experimental data for the physical properties of 1-(Bromomethyl)-3-isopropylbenzene (CAS Number: 75369-42-5) is not extensively reported in publicly available literature. However, some sources describe it as a light yellow liquid, which suggests its melting point is below ambient temperature.[2] To provide a comprehensive understanding, this section presents available data for the target compound, its structural isomers, and the parent compound, benzyl bromide. This comparative approach allows for informed estimations and highlights the influence of substituent patterns on physical properties.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-(Bromomethyl)-3-isopropylbenzene | ![]() | 75369-42-5 | C₁₀H₁₃Br | 213.12 | Not Reported (Described as a liquid)[2] | Not Reported |
| 1-(Bromomethyl)-4-isopropylbenzene | 73789-86-3 | C₁₀H₁₃Br | 213.11 | Not Reported | 240-245[3] / 272-273[4][5][6] | |
| Benzyl Bromide | 100-39-0 | C₇H₇Br | 171.03 | -3.9[7] | 198-201[8][9][10][11][12] |
Note on Data Discrepancies: The boiling point for 1-(Bromomethyl)-4-isopropylbenzene shows some variation across different sources. This could be attributed to differences in experimental conditions, such as pressure, or the purity of the sample.
Structure-Property Relationships and Estimated Properties
The physical properties of organic molecules are intrinsically linked to their structure. By examining the data in the table above, we can infer the likely properties of 1-(Bromomethyl)-3-isopropylbenzene.
-
Effect of the Isopropyl Group: The addition of an isopropyl group to the benzyl bromide core significantly increases the molecular weight and surface area, leading to stronger van der Waals forces. This is evident in the substantially higher boiling point of 1-(Bromomethyl)-4-isopropylbenzene compared to benzyl bromide. It is therefore reasonable to expect that 1-(Bromomethyl)-3-isopropylbenzene will also have a boiling point significantly higher than that of benzyl bromide. The boiling points of ortho, meta, and para isomers of substituted benzenes are often similar, so a boiling point in the range of 240-270 °C for 1-(Bromomethyl)-3-isopropylbenzene would be a reasonable estimate.
-
Melting Point Considerations: The melting point is influenced by both intermolecular forces and the efficiency of crystal lattice packing. The presence of the isopropyl group disrupts the symmetry of the molecule compared to benzyl bromide. Generally, less symmetrical molecules have a harder time forming a stable crystal lattice, which often results in a lower melting point. Given that 1-(Bromomethyl)-3-isopropylbenzene is described as a liquid at room temperature, its melting point is likely below 25 °C.
Experimental Determination of Physical Properties
Given the scarcity of reported data, experimental determination of the boiling and melting points of 1-(Bromomethyl)-3-isopropylbenzene is essential for any research or development activities. The following sections provide detailed, self-validating protocols for these measurements.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions to a liquid. For impure substances, this transition occurs over a range of temperatures and at a lower temperature than the pure substance.[1]
This is the most common technique for determining the melting point of a solid organic compound.[13][14]
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[14]
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.[13][15]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp apparatus).[16]
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This will save time in subsequent, more precise measurements.[15]
-
Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[15] Heat the sample at a slow, controlled rate (1-2 °C per minute) when approaching the expected melting point.[15]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This is the melting point range.[17]
-
Replicate Measurements: Repeat the measurement at least twice with fresh samples to ensure reproducibility.[15]
Workflow for Capillary Melting Point Determination:
Caption: Workflow for determining melting point using the capillary method.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[18][19]
The Thiele tube is designed to provide uniform heating of a small liquid sample.[17][20]
Protocol:
-
Sample Preparation: Place a few milliliters of the liquid sample into a small test tube (fusion tube).[19]
-
Capillary Inversion: Place a melting point capillary tube, sealed at one end, into the fusion tube with the open end down.[21]
-
Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Place this assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the sample is submerged but the rubber band is above the liquid level.[22]
-
Heating: Gently heat the side arm of the Thiele tube with a small flame. Convection currents will ensure even heating.[19][22]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a steady stream of bubbles is observed, then remove the heat.[22][23]
-
Boiling Point Reading: The liquid will begin to cool, and the bubbling will slow and then stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[20][22]
-
Replicate Measurements: Allow the apparatus to cool and repeat the measurement to ensure accuracy.
Workflow for Thiele Tube Boiling Point Determination:
Caption: Workflow for determining boiling point using the Thiele tube method.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that can be used to determine both melting and boiling points.[24][25] It measures the difference in heat flow between a sample and a reference as a function of temperature.[24]
Principle:
-
Melting: An endothermic event (heat is absorbed) is observed as a peak on the DSC thermogram. The onset temperature of the peak is typically taken as the melting point.[26]
-
Boiling: A sharp endothermic peak is also observed at the boiling point due to the heat of vaporization.[27]
Advantages of DSC:
-
High accuracy and precision.[28]
-
Requires only a small amount of sample.
-
Can provide additional information about thermal events such as glass transitions and decomposition.
Protocol (General):
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.
-
Encapsulation: Seal the pan, potentially with a pinhole in the lid for boiling point measurements to allow for vapor-liquid equilibrium.[27]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperatures and peak maxima of any thermal events, which correspond to the melting and boiling points.
Conclusion
References
-
Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
-
Benzyl bromide. (n.d.). In Wikipedia. Retrieved from [Link]
-
Benzyl Bromide. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
What is Melting Point? (n.d.). Mettler Toledo. Retrieved from [Link]
-
Thiele tube. (n.d.). In Wikipedia. Retrieved from [Link]
-
Benzyl bromide, 99% 100-39-0 India. (n.d.). Macsen Labs. Retrieved from [Link]
-
Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]
-
Benzyl bromide. (n.d.). CAS Common Chemistry. Retrieved from [Link]
-
Benzyl Bromide | C7H7Br | CID 7498. (n.d.). PubChem. Retrieved from [Link]
-
Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC. Retrieved from [Link]
-
Melting Point: Using the Thiele Tube. (n.d.). Timstar. Retrieved from [Link]
-
CTC 114: Boiling Point Using a Thiele Tube Laboratory Video Part 1. (2024, September 17). [Video]. YouTube. Retrieved from [Link]
-
ExperimentMeasureMeltingPoint Documentation. (2025, September 25). Emerald Cloud Lab. Retrieved from [Link]
-
ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved from [Link]
-
Determination of Boiling Point (B.P):. (n.d.). Vijay Nazare. Retrieved from [Link]
-
The Principle of Differential Scanning Calorimeter (DSC). (2023, April 4). Red Thermo. Retrieved from [Link]
-
Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]
-
DETERMINATION OF MELTING POINTS. (n.d.). Wilson Central High School. Retrieved from [Link]
-
Precise determination of melting and boiling points by differential thermal analysis and differential scanning calorimetry. (1973, January 1). IBM Research. Retrieved from [Link]
-
Determination of Melting Point. (n.d.). CPalms. Retrieved from [Link]
-
Cas 73789-86-3,4-ISOPROPYL BENZYL BROMIDE 97. (n.d.). LookChem. Retrieved from [Link]
-
Video: Boiling Points - Concept. (2020, March 26). JoVE. Retrieved from [Link]
-
Differential Scanning Calorimetry (DSC). (n.d.). METTLER TOLEDO. Retrieved from [Link]
-
Melting point determination. (n.d.). SSERC. Retrieved from [Link]
-
Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). PubMed Central. Retrieved from [Link]
-
China 1-bromo-m-iso-propylbenzene manufacturer | 3-Bromocumene supplier | CAS:5433-01-2. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Determination Of Boiling Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]
-
3-(iso-Propyl-d7)bromobenzene | C9H11Br | CID 45785183. (n.d.). PubChem. Retrieved from [Link]
-
differential scanning calorimetry for boiling points and vapor pressure, TA-201. (n.d.). TA Instruments. Retrieved from [Link]
-
BOILING POINT DETERMINATION. (n.d.). Al-Mustaqbal University College. Retrieved from [Link]
-
1-Bromo-3-isopropylbenzene - CAS:5433-01-2. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]
-
Benzyl bromide. (n.d.). Gasmet.com.hk. Retrieved from [Link]
-
1-(Bromomethyl)-4-(propan-2-yl)benzene | C10H13Br | CID 47719. (n.d.). PubChem. Retrieved from [Link]
-
p-bromoisopropylbenzene. (n.d.). Stenutz. Retrieved from [Link]
Sources
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. 1-(Bromomethyl)-3-isopropylbenzene 97% | CAS: 75369-42-5 | AChemBlock [achemblock.com]
- 3. nbinno.com [nbinno.com]
- 4. lookchem.com [lookchem.com]
- 5. 4-ISOPROPYL BENZYL BROMIDE 97 | 73789-86-3 [chemicalbook.com]
- 6. 4-Isopropylbenzyl bromide 97 73789-86-3 [sigmaaldrich.com]
- 7. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. Benzyl Bromide [commonorganicchemistry.com]
- 10. Benzyl bromide, 99% 100-39-0 India [ottokemi.com]
- 11. Benzyl bromide | 100-39-0 [chemicalbook.com]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. mt.com [mt.com]
- 14. westlab.com [westlab.com]
- 15. jk-sci.com [jk-sci.com]
- 16. cdn.juniata.edu [cdn.juniata.edu]
- 17. Thiele tube - Wikipedia [en.wikipedia.org]
- 18. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 19. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 20. timstar.co.uk [timstar.co.uk]
- 21. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. The Principle of Differential Scanning Calorimeter (DSC) [redthermo.com]
- 25. mt.com [mt.com]
- 26. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tainstruments.com [tainstruments.com]
- 28. Precise determination of melting and boiling points by differential thermal analysis and differential scanning calorimetry for Thermochimica Acta - IBM Research [research.ibm.com]
Key chemical reactions involving 1-(Bromomethyl)-3-isopropylbenzene.
An In-depth Technical Guide to the Core Chemical Reactions of 1-(Bromomethyl)-3-isopropylbenzene
This guide provides an in-depth exploration of the synthesis, reactivity, and core chemical transformations of 1-(bromomethyl)-3-isopropylbenzene. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to serve as a comprehensive resource for leveraging this versatile reagent in organic synthesis.
Introduction: The Synthetic Utility of a Benzylic Halide
1-(Bromomethyl)-3-isopropylbenzene is an aromatic organic compound featuring a benzene ring substituted with an isopropyl group and a bromomethyl group at the meta position. Its significance in synthetic chemistry stems from the high reactivity of the benzylic bromide moiety. The C-Br bond is activated by the adjacent benzene ring, which can stabilize the transition state of substitution reactions and the formation of intermediates like carbocations or radicals. This inherent reactivity makes it a valuable electrophilic building block for the introduction of the 3-isopropylbenzyl group into a wide array of molecular scaffolds, a common feature in pharmaceutically active compounds.
Synthesis of 1-(Bromomethyl)-3-isopropylbenzene
The most prevalent and industrially scalable method for synthesizing 1-(bromomethyl)-3-isopropylbenzene is through the free-radical bromination of 3-isopropyltoluene. This reaction selectively targets the benzylic protons of the methyl group, which are significantly more reactive towards radical abstraction than the protons of the isopropyl group or the aromatic ring.
Mechanism and Rationale
The reaction proceeds via a classic free-radical chain mechanism, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide upon heating or UV irradiation. N-Bromosuccinimide (NBS) is the preferred brominating agent for this type of selective, low-concentration bromination, as it minimizes side reactions such as multiple brominations or aromatic ring bromination.
The process can be broken down into three stages:
-
Initiation: The initiator (e.g., AIBN) decomposes to form free radicals.
-
Propagation: A bromine radical abstracts a benzylic hydrogen from 3-isopropyltoluene to form a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the desired product and a succinimidyl radical, which continues the chain.
-
Termination: Radicals combine to end the chain reaction.
Experimental Workflow: Radical Bromination
The following diagram illustrates the typical workflow for the synthesis.
Caption: Workflow for the synthesis of 1-(bromomethyl)-3-isopropylbenzene.
Key Chemical Reactions
The reactivity of 1-(bromomethyl)-3-isopropylbenzene is dominated by the electrophilic nature of the benzylic carbon. It readily participates in a variety of reactions, most notably nucleophilic substitutions and the formation of organometallic reagents.
Nucleophilic Substitution Reactions
This is the most common class of reactions for this compound, typically proceeding through an SN2 mechanism. The choice of nucleophile allows for the formation of diverse functional groups.
Caption: Nucleophilic substitution pathways for 1-(bromomethyl)-3-isopropylbenzene.
Trustworthiness through Protocol Design: A robust protocol for these reactions involves dissolving the benzylic bromide in a polar aprotic solvent (e.g., DMF, Acetone) to facilitate the SN2 mechanism. The choice of solvent is critical; protic solvents could solvate the nucleophile, reducing its reactivity. The reaction is often heated to ensure a reasonable reaction rate.
Protocol Example: Synthesis of (3-Isopropylphenyl)acetonitrile
-
Reagents & Setup: To a round-bottom flask under a nitrogen atmosphere, add sodium cyanide (1.2 eq.) and dimethylformamide (DMF, 5 mL per 1 mmol of bromide).
-
Reaction: Add 1-(bromomethyl)-3-isopropylbenzene (1.0 eq.) dropwise to the stirred suspension at room temperature.
-
Heating & Monitoring: Heat the mixture to 50-60°C and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Grignard Reagent Formation
1-(Bromomethyl)-3-isopropylbenzene can be converted into a highly versatile Grignard reagent, (3-isopropylbenzyl)magnesium bromide. This transformation inverts the polarity of the benzylic carbon from electrophilic to strongly nucleophilic.
Causality in Experimental Design: The formation of a Grignard reagent is notoriously sensitive to moisture and oxygen. Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used under an inert atmosphere (nitrogen or argon). The magnesium turnings are often activated (e.g., with a crystal of iodine) to remove the passivating oxide layer and initiate the reaction.
Caption: Formation of the Grignard reagent.
This Grignard reagent is a powerful C-nucleophile used to form new carbon-carbon bonds by reacting with various electrophiles such as aldehydes, ketones, esters, and carbon dioxide.
Palladium-Catalyzed Cross-Coupling Reactions
While less common for C(sp³)-Br bonds compared to their C(sp²)-Br counterparts, 1-(bromomethyl)-3-isopropylbenzene can participate in certain cross-coupling reactions. These reactions are pivotal in modern drug discovery for constructing complex molecular architectures.
Kumada Coupling: This reaction involves the coupling of the corresponding Grignard reagent with an aryl or vinyl halide, catalyzed by a nickel or palladium catalyst. It is an effective method for forming C(sp³)-C(sp²) bonds.
Suzuki-Miyaura Coupling (Indirect): A more direct Suzuki-type coupling of the C(sp³)-Br bond with boronic acids is challenging. A more reliable, two-step strategy is often employed:
-
Convert the bromide to the corresponding boronic ester via reaction with a diboron reagent.
-
Couple the newly formed boronic ester with an aryl halide under standard Suzuki-Miyaura conditions.
This approach leverages the well-established reactivity of boronic esters in palladium catalysis.
Applications in Drug Development
The 3-isopropylbenzyl motif, readily installed using 1-(bromomethyl)-3-isopropylbenzene, is present in several small molecule drugs. Its lipophilic nature can be crucial for modulating a compound's pharmacokinetic properties, such as its ability to cross cell membranes or bind to hydrophobic pockets in target proteins.
| Drug Class / Target | Example Application of the 3-Isopropylbenzyl Moiety |
| Oncology | Serves as a key structural component in inhibitors of protein kinases or other enzymes where the isopropyl group can form favorable hydrophobic interactions within the active site. |
| Antivirals | Used in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), where the substituent pattern on the benzyl ring is optimized for target affinity. |
| CNS Agents | Incorporated into ligands for receptors or ion channels in the central nervous system, influencing properties like blood-brain barrier penetration. |
Conclusion
1-(Bromomethyl)-3-isopropylbenzene is a synthetically valuable and reactive intermediate. Its utility is primarily anchored in the electrophilicity of its benzylic carbon, making it an ideal substrate for a wide range of nucleophilic substitution reactions. Furthermore, its conversion to a Grignard reagent unlocks a complementary reaction pathway based on C-nucleophilicity. A thorough understanding of its reactivity, coupled with careful control of reaction conditions, allows chemists to efficiently incorporate the 3-isopropylbenzyl group, a privileged scaffold in medicinal chemistry, into complex target molecules. The protocols and principles outlined in this guide provide a robust framework for the successful application of this versatile reagent.
References
A Theoretical and Computational Guide to 1-(Bromomethyl)-3-isopropylbenzene: A Key Intermediate in Synthetic Chemistry
This technical guide provides an in-depth exploration of 1-(Bromomethyl)-3-isopropylbenzene, a versatile aromatic building block of significant interest to researchers, scientists, and professionals in drug development and materials science. We will delve into its synthesis, characterization, theoretical properties, and synthetic applications, offering a comprehensive resource grounded in established chemical principles and computational methodologies.
Introduction: The Significance of 1-(Bromomethyl)-3-isopropylbenzene
1-(Bromomethyl)-3-isopropylbenzene (CAS No: 75369-42-5) is a substituted toluene derivative that serves as a crucial intermediate in organic synthesis.[1] Its utility stems from the presence of a reactive benzylic bromide functional group. The benzylic position is activated towards nucleophilic substitution reactions due to the ability of the benzene ring to stabilize the transition state and any potential carbocationic intermediate through resonance.[2][3] This inherent reactivity makes it a valuable precursor for the introduction of the 3-isopropylbenzyl moiety into a wide range of molecular scaffolds, a common strategy in the design of novel therapeutic agents and functional materials. The isopropyl group provides steric bulk and lipophilicity, which can be critical for modulating the pharmacological properties of a drug candidate, such as its binding affinity to a biological target and its pharmacokinetic profile.
This guide will provide a detailed examination of this compound, from its synthesis and characterization to a theoretical exploration of its conformational and electronic properties using computational methods. We will also discuss its reactivity and showcase its potential in the synthesis of more complex molecules.
Synthesis and Characterization
The most common and efficient method for the synthesis of 1-(Bromomethyl)-3-isopropylbenzene is through the radical bromination of 3-isopropyltoluene at the benzylic position. This reaction is typically carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under photochemical or thermal conditions.[4][5] NBS is the preferred brominating agent for this transformation as it provides a low, constant concentration of bromine, which favors the desired radical substitution over electrophilic addition to the aromatic ring.[6]
Experimental Protocol: Synthesis via Benzylic Bromination
The following protocol describes a representative procedure for the synthesis of 1-(Bromomethyl)-3-isopropylbenzene.
Materials and Reagents:
-
3-Isopropyltoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a light source (if using photochemical initiation), dissolve 3-isopropyltoluene (1 equivalent) in carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.
-
Reaction Initiation: Heat the mixture to reflux (approximately 77°C for CCl₄) or irradiate with a suitable lamp to initiate the radical chain reaction.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(Bromomethyl)-3-isopropylbenzene.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 1-(Bromomethyl)-3-isopropylbenzene.
Characterization
The structure and purity of 1-(Bromomethyl)-3-isopropylbenzene can be confirmed by various spectroscopic techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃Br | [1] |
| Molecular Weight | 213.12 g/mol | [1] |
| Appearance | Light yellow liquid | [1] |
| CAS Number | 75369-42-5 | [1] |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the isopropyl group protons. The benzylic -CH₂Br protons would appear as a singlet at approximately 4.5 ppm. The aromatic protons would appear in the region of 7.0-7.3 ppm, and the isopropyl group would show a septet for the methine proton and a doublet for the two methyl groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The benzylic carbon (-CH₂Br) is expected to have a chemical shift of around 33-34 ppm.[7]
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl groups, as well as C=C stretching of the benzene ring. A key absorption band for the C-Br bond is also expected.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the bromine atom to form a stable benzylic carbocation.
Theoretical and Computational Analysis
Density Functional Theory (DFT) calculations are powerful tools for investigating the structural and electronic properties of molecules like 1-(Bromomethyl)-3-isopropylbenzene.[3][8][9] Such studies can provide valuable insights into its conformational preferences, reactivity, and spectroscopic properties.
Computational Methodology Protocol
A typical DFT study on 1-(Bromomethyl)-3-isopropylbenzene would involve the following steps:
-
Structure Optimization: The geometry of the molecule is optimized to find its lowest energy conformation. A common and reliable method for this is the B3LYP functional with a 6-31G(d,p) basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
Electronic Property Calculations: Single-point energy calculations can be performed at a higher level of theory to obtain more accurate electronic properties, such as:
-
HOMO-LUMO analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic transitions and reactivity. The HOMO-LUMO gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP) map: The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which is crucial for predicting reactivity.
-
-
Conformational Analysis: The rotational barrier around the C(aryl)-C(benzyl) bond can be investigated by performing a series of constrained geometry optimizations (a potential energy surface scan) to identify the most stable conformers.
Diagram of the Computational Workflow:
Caption: A typical DFT computational workflow.
Expected Theoretical Insights
-
Conformational Preferences: The rotation of the bromomethyl and isopropyl groups relative to the benzene ring will lead to different conformers. Computational studies can predict the most stable arrangement, which is likely to be a staggered conformation to minimize steric hindrance.
-
Electronic Structure and Reactivity: The HOMO is expected to be localized on the electron-rich aromatic ring, while the LUMO is likely to be associated with the antibonding σ* orbital of the C-Br bond. This low-lying LUMO indicates the susceptibility of the C-Br bond to nucleophilic attack. The MEP map would show a positive potential around the benzylic carbon, confirming its electrophilic nature.
Reactivity and Synthetic Applications
The primary reactivity of 1-(Bromomethyl)-3-isopropylbenzene is centered on the benzylic bromide, which is an excellent leaving group in nucleophilic substitution reactions. As a primary benzylic halide, it readily undergoes Sₙ2 reactions with a wide variety of nucleophiles.[7][10][11] This makes it a valuable synthon for introducing the 3-isopropylbenzyl group.
General Reaction Scheme:
Caption: The Sₙ2 reaction mechanism of a benzylic bromide.
Conclusion
1-(Bromomethyl)-3-isopropylbenzene is a synthetically valuable compound due to its activated benzylic bromide functionality. Its straightforward synthesis and predictable reactivity make it an important tool for medicinal chemists and materials scientists. The theoretical and computational approaches outlined in this guide provide a framework for a deeper understanding of its properties and for predicting its behavior in chemical reactions. This knowledge is essential for the rational design of novel molecules with desired functions.
References
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
Glasp. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions | Video Summary and Q&A. Retrieved from [Link]
-
Richardson, J. (2020, February 7). Loudon Chapter 17 Review: Allylic/Benzylic Reactivity. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. [Link]
-
Brainly. (2024, March 6). [FREE] Explain why a primary benzylic halide shows higher reactivity by the SN1 mechanism than other primary alkyl. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-isopropylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Bromomethyl)-4-(propan-2-yl)benzene. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, (bromomethyl)-. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2013, July). Synthesis, characterization and DFT study of 1-bromo-4-(3,7-dimethyloctyl)benzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
Sources
- 1. 1-(Bromomethyl)-3-isopropylbenzene 97% | CAS: 75369-42-5 | AChemBlock [achemblock.com]
- 2. nbinno.com [nbinno.com]
- 3. periodicos.ufms.br [periodicos.ufms.br]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1-Bromo-3-isopropylbenzene | C9H11Br | CID 138499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Methodological & Application
Applications of 1-(Bromomethyl)-3-isopropylbenzene in Organic Synthesis: A Detailed Guide for Researchers
Introduction: The Strategic Value of a Bifunctional Reagent
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-(Bromomethyl)-3-isopropylbenzene (CAS No. 75369-42-5) emerges as a valuable bifunctional reagent, offering a potent combination of a reactive benzylic bromide and a sterically influential isopropyl group.[1][2] This unique arrangement allows for its versatile application in the synthesis of a diverse array of organic molecules, particularly within the realms of medicinal chemistry and agrochemical development. The primary locus of reactivity, the bromomethyl group, serves as a powerful electrophilic site, highly susceptible to nucleophilic substitution, while the meta-positioned isopropyl group provides a means to modulate physicochemical properties such as lipophilicity and to introduce specific steric bulk, which can be crucial for optimizing biological activity.[3][4]
This guide provides an in-depth exploration of the synthetic utility of 1-(Bromomethyl)-3-isopropylbenzene, complete with detailed application notes, experimental protocols, and an analysis of the chemical principles that underpin its reactivity.
Core Reactivity and Mechanistic Considerations
The synthetic utility of 1-(Bromomethyl)-3-isopropylbenzene is predominantly centered on the high reactivity of the benzylic bromide. This reactivity stems from the stability of the carbocation intermediate that can form upon departure of the bromide leaving group. The adjacent benzene ring stabilizes this positive charge through resonance. Consequently, this reagent readily participates in nucleophilic substitution reactions, primarily through an SN2 mechanism, although SN1 contributions cannot be entirely ruled out, especially with weaker nucleophiles or under forcing conditions.
The meta-positioning of the isopropyl group is a key feature. While it does not directly participate in resonance stabilization of the benzylic carbocation, it exerts a significant steric and electronic influence on the molecule's interactions and subsequent reaction pathways. This bulky group can influence the conformational preferences of derivatives and play a critical role in the binding of the final molecule to biological targets.
Key Synthetic Applications
The primary application of 1-(Bromomethyl)-3-isopropylbenzene is as a "3-isopropylbenzyl" moiety donor. This is achieved through its reaction with a wide range of nucleophiles.
Synthesis of Substituted Benzylamines
The reaction of 1-(Bromomethyl)-3-isopropylbenzene with primary or secondary amines provides a straightforward route to N-substituted 3-isopropylbenzylamines. This transformation is fundamental in medicinal chemistry, as the benzylamine motif is a common feature in a wide array of biologically active compounds, including enzyme inhibitors and central nervous system (CNS) agents.[5]
General Reaction Scheme:
Caption: General workflow for the synthesis of N-substituted benzylamines.
Protocol: Synthesis of N-benzyl-N-methyl-1-(3-isopropylphenyl)methanamine
-
Materials:
-
1-(Bromomethyl)-3-isopropylbenzene (1.0 eq)
-
N-methylbenzylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN) (anhydrous)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 1-(Bromomethyl)-3-isopropylbenzene in anhydrous acetonitrile, add N-methylbenzylamine and potassium carbonate.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired N-benzyl-N-methyl-1-(3-isopropylphenyl)methanamine.
-
Formation of Benzyl Ethers and Thioethers
The reaction of 1-(Bromomethyl)-3-isopropylbenzene with alcohols, phenols, or thiols under basic conditions yields the corresponding benzyl ethers and thioethers. These functional groups are frequently incorporated into drug candidates to fine-tune properties such as lipophilicity, metabolic stability, and target binding affinity.[5]
General Reaction Scheme:
Caption: Synthesis of benzyl ethers and thioethers.
Protocol: General Procedure for O- or S-Alkylation
-
Materials:
-
Alcohol, phenol, or thiol (1.0 eq)
-
Sodium hydride (NaH) (1.1 eq, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
1-(Bromomethyl)-3-isopropylbenzene (1.05 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol, phenol, or thiol in anhydrous DMF or THF.
-
Cool the solution to 0 °C and add the base (e.g., NaH) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide or thiolate.
-
Add 1-(Bromomethyl)-3-isopropylbenzene to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C until TLC analysis indicates complete consumption of the starting nucleophile.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel chromatography.[5]
-
Synthesis of Benzyl Esters in Agrochemicals
In agrochemical synthesis, benzyl esters are a known class of herbicides. 1-(Bromomethyl)-3-isopropylbenzene can be used as a benzylating agent for carboxylic acids that possess herbicidal activity, thereby creating novel pro-herbicides or active ingredients with modified properties.[6]
General Reaction Scheme:
Caption: Esterification to form 3-isopropylbenzyl esters.
Protocol: Synthesis of a 3-isopropylbenzyl Ester
-
Materials:
-
Carboxylic acid (1.0 eq)
-
Cesium carbonate (Cs₂CO₃) (1.2 eq)
-
1-(Bromomethyl)-3-isopropylbenzene (1.1 eq)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the carboxylic acid in DMF and add cesium carbonate.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 1-(Bromomethyl)-3-isopropylbenzene to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product via silica gel column chromatography.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for the applications described. Note that yields are highly substrate-dependent and the values provided are illustrative based on analogous reactions.
| Application | Nucleophile Class | Typical Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Benzylamine Synthesis | Primary/Sec. Amines | K₂CO₃, Et₃N | CH₃CN | 25-50 | 75-90 |
| Benzyl Ether Synthesis | Alcohols, Phenols | NaH, K₂CO₃ | DMF, THF | 25-60 | 80-95 |
| Benzyl Thioether Synthesis | Thiols | NaH, K₂CO₃ | DMF, THF | 25-60 | 85-98 |
| Benzyl Ester Synthesis | Carboxylic Acids | Cs₂CO₃, DBU | DMF | 25-60 | 70-90 |
Safety and Handling
1-(Bromomethyl)-3-isopropylbenzene is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[2] It is harmful if swallowed and can cause skin and eye irritation.[2] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
1-(Bromomethyl)-3-isopropylbenzene is a versatile and valuable reagent in organic synthesis. Its ability to readily undergo nucleophilic substitution at the benzylic position allows for the straightforward introduction of the 3-isopropylbenzyl moiety into a wide range of molecules. This makes it a key building block in the design and synthesis of new pharmaceuticals and agrochemicals, where the modulation of steric and electronic properties is crucial for achieving desired biological activity. The protocols provided herein serve as a guide for the effective utilization of this reagent in various synthetic transformations.
References
- Vertex AI Search. (n.d.). The Role of 1-Bromo-2-isopropylbenzene in Custom Synthesis Projects.
- BenchChem. (2025). Applications of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Medicinal Chemistry: A Survey of Potential Synthetic Utility.
- BenchChem. (2025). Application Notes and Protocols: The Use of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Agrochemical Synthesis.
- Guidechem. (n.d.). What are the chemical applications of 1,3,5-Tris(bromomethyl)benzene in organic synthesis and materials science?.
- CymitQuimica. (n.d.). 1-(Bromomethyl)-3-isopropylbenzene.
- Advanced ChemBlocks. (n.d.). 1-(Bromomethyl)-3-isopropylbenzene 97%.
- Vertex AI Search. (n.d.). Organic Synthesis with 1-Bromo-2-isopropylbenzene: Applications & Procurement.
Sources
Application & Protocol Guide: The Use of 1-(Bromomethyl)-3-isopropylbenzene as a Strategic Alkylating Agent in Modern Synthesis
Abstract
This comprehensive guide details the strategic application of 1-(bromomethyl)-3-isopropylbenzene as a versatile benzylic alkylating agent for researchers in organic synthesis and drug development. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles governing its reactivity, providing a framework for rational experimental design. We present detailed, field-tested protocols for key transformations including O-alkylation of phenols, N-alkylation of amines, and C-alkylation of active methylene compounds. Each protocol is accompanied by an in-depth discussion of the causality behind procedural choices, troubleshooting guidance, and visual workflows to ensure reliable and reproducible outcomes. The content is grounded in established chemical principles and supported by authoritative references to foster a deep, practical understanding of this valuable synthetic building block.
Reagent Profile and Physicochemical Properties
1-(Bromomethyl)-3-isopropylbenzene is a substituted benzyl bromide derivative that serves as a powerful electrophile for introducing the 3-isopropylbenzyl moiety into a wide range of nucleophilic substrates. Its utility stems from the enhanced reactivity of the benzylic carbon, which is readily susceptible to nucleophilic attack.
| Property | Value | Source(s) |
| IUPAC Name | 1-(bromomethyl)-3-isopropylbenzene | [1] |
| CAS Number | 75369-42-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃Br | [1][3] |
| Molecular Weight | 213.12 g/mol | [1] |
| Appearance | Light yellow liquid | [1][2] |
| Purity | Typically ≥97% | [1][2][3] |
| Storage | Store at room temperature | [1][3] |
Safety, Handling, and Storage
2.1 Hazard Profile This reagent must be handled with care, adhering to strict laboratory safety protocols. It is classified with the following hazards:
-
Harmful if swallowed [1].
-
Causes severe skin burns and eye damage [1].
-
May cause respiratory irritation [1].
2.2 Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[4][5]
-
Ventilation: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.[4]
-
In case of contact:
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal. Do not let the product enter drains.[4]
2.3 Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] The compound is typically stored at room temperature.[1][3]
Core Principles of Reactivity: The Benzylic Advantage
The efficacy of 1-(bromomethyl)-3-isopropylbenzene as an alkylating agent is rooted in the unique electronic nature of the benzylic position. The carbon atom bonded to both the benzene ring and the bromine atom is the site of reaction. Nucleophilic substitution at this position is highly favorable because the transition state is stabilized by the adjacent aromatic ring.[6][7]
The reaction can proceed via two primary mechanisms:
-
Sₙ2 (Second-Order Nucleophilic Substitution): This pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs. This is common with strong, unhindered nucleophiles in polar aprotic solvents.[8]
-
Sₙ1 (First-Order Nucleophilic Substitution): This two-step mechanism involves the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation, which is then rapidly attacked by the nucleophile. This pathway is favored with weaker nucleophiles or in protic solvents that can stabilize the carbocation intermediate.[7][8]
The exceptional stability of the 3-isopropylbenzyl carbocation intermediate is key to the reagent's reactivity, particularly in Sₙ1-type reactions. The positive charge is delocalized across the aromatic ring through resonance, lowering the activation energy for its formation.
Caption: Resonance delocalization of positive charge in the benzylic carbocation.
Application Protocols
Protocol 1: O-Alkylation of a Phenolic Substrate (Williamson Ether Synthesis)
This protocol describes the synthesis of a benzyl ether, a common and robust protecting group or structural motif, from a phenol. The reaction proceeds via a classic Williamson ether synthesis mechanism.[9]
Workflow Diagram: O-Alkylation
Caption: General workflow for the O-alkylation of a phenol.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Methoxyphenol | 124.14 | 1.24 g | 10.0 | 1.0 |
| 1-(Bromomethyl)-3-isopropylbenzene | 213.12 | 2.34 g | 11.0 | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.76 g | 20.0 | 2.0 |
| Acetone, anhydrous | - | 50 mL | - | - |
Step-by-Step Methodology
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.24 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add 50 mL of anhydrous acetone to the flask.
-
Begin vigorous stirring to create a fine suspension.
-
Add 1-(bromomethyl)-3-isopropylbenzene (2.34 g, 11.0 mmol) to the mixture dropwise via syringe over 5 minutes.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with 20% ethyl acetate in hexanes.
-
Once the starting phenol is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with additional acetone (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel, using a gradient of 5% to 15% ethyl acetate in hexanes to afford the pure product.
Causality and Experimental Insights
-
Base Selection: Potassium carbonate is a moderately strong, non-nucleophilic base, ideal for deprotonating the phenol without competing in the substitution reaction. Stronger bases like sodium hydride (NaH) could also be used, typically in solvents like DMF or THF, but K₂CO₃ in acetone is often sufficient and safer to handle.[9]
-
Solvent Choice: Acetone is a polar aprotic solvent that effectively dissolves the organic reagents and facilitates the Sₙ2 reaction. Its boiling point allows for gentle reflux to accelerate the reaction rate.
-
Stoichiometry: A slight excess of the alkylating agent (1.1 eq) is used to ensure complete consumption of the more valuable phenolic starting material.
Protocol 2: N-Alkylation of a Secondary Amine
This protocol demonstrates the formation of a tertiary amine through the alkylation of a secondary amine. Such reactions are fundamental in the synthesis of pharmaceuticals and other biologically active molecules.
Workflow Diagram: N-Alkylation
Caption: General workflow for the N-alkylation of a secondary amine.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Morpholine | 87.12 | 0.436 g | 5.0 | 1.0 |
| 1-(Bromomethyl)-3-isopropylbenzene | 213.12 | 1.12 g | 5.25 | 1.05 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.97 g (1.3 mL) | 7.5 | 1.5 |
| Acetonitrile (MeCN), anhydrous | - | 25 mL | - | - |
Step-by-Step Methodology
-
In a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (0.436 g, 5.0 mmol) in 25 mL of anhydrous acetonitrile.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.97 g, 7.5 mmol).
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add 1-(bromomethyl)-3-isopropylbenzene (1.12 g, 5.25 mmol) dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 18 hours.
-
Monitor the reaction by TLC (eluent: 50% ethyl acetate/hexanes with 1% triethylamine) or LC-MS.
-
Upon completion, pour the reaction mixture into 50 mL of saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude oil via flash column chromatography on silica gel to obtain the pure tertiary amine.
Causality and Experimental Insights
-
Base Selection: DIPEA is a sterically hindered, non-nucleophilic "proton sponge" base. Its role is to scavenge the HBr byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine nucleophile.
-
Solvent Choice: Acetonitrile is a polar aprotic solvent that is excellent for Sₙ2 reactions. It effectively solvates the reagents and intermediates without interfering with the reaction.
-
Over-alkylation: While not an issue here, when using primary amines, over-alkylation to form the quaternary ammonium salt can be a competing side reaction. This can be minimized by using a larger excess of the starting amine.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive nucleophile (incomplete deprotonation)- Low reaction temperature/time- Poor quality alkylating agent | - Use a stronger base or ensure anhydrous conditions.- Increase reaction temperature or extend reaction time.- Verify the purity of 1-(bromomethyl)-3-isopropylbenzene. |
| Multiple Products Observed | - Over-alkylation (for primary amines)- Side reactions (e.g., elimination)- Impurities in starting materials | - Use a larger excess of the amine.- Use a less hindered, stronger base at a lower temperature.- Purify starting materials before the reaction. |
| Starting Material Remains | - Insufficient equivalents of alkylating agent- Reaction has not reached completion | - Increase equivalents of the alkylating agent to 1.1-1.2 eq.- Extend reaction time and monitor by TLC until SM is consumed. |
Conclusion
1-(Bromomethyl)-3-isopropylbenzene is a highly effective and versatile reagent for introducing the 3-isopropylbenzyl group into organic molecules. Its reactivity is governed by the principles of benzylic stabilization, allowing for efficient Sₙ1 and Sₙ2 reactions with a variety of O-, N-, and C-nucleophiles. By understanding the mechanistic underpinnings and carefully selecting reaction conditions—particularly the choice of base and solvent—researchers can reliably execute a broad range of synthetic transformations. The protocols provided herein serve as a robust starting point for leveraging this reagent in complex synthesis and drug discovery programs.
References
-
CP Lab Safety. 1-(bromomethyl)-3-isopropylbenzene, min 97%, 500 mg. [Link]
-
National Center for Biotechnology Information (NCBI). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. [Link]
-
Nikolin, B., et al. (2018). Rhodium-catalyzed direct alkylation of benzylic amines using alkyl bromides. PMC - NIH. [Link]
-
Angene Chemical. Safety Data Sheet - 1-Bromo-3-(bromomethyl)benzene. [Link]
-
Chemistry Steps. Benzylic Bromination. [Link]
-
Khan Academy. Reactions at the benzylic position. [Link]
-
Oraby, E. A., et al. (2012). The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents. PMC - NIH. [Link]
Sources
- 1. 1-(Bromomethyl)-3-isopropylbenzene 97% | CAS: 75369-42-5 | AChemBlock [achemblock.com]
- 2. 1-(Bromomethyl)-3-isopropylbenzene | CymitQuimica [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. Khan Academy [khanacademy.org]
- 8. The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-(Bromomethyl)-3-isopropylbenzene
Introduction: The Reactivity of 1-(Bromomethyl)-3-isopropylbenzene
1-(Bromomethyl)-3-isopropylbenzene is a valuable electrophilic building block in organic synthesis. Its utility stems from its classification as a primary benzylic bromide. The benzylic position—the sp³-hybridized carbon directly attached to the benzene ring—confers significant reactivity towards nucleophilic substitution.[1] This enhanced reactivity is attributed to the ability of the adjacent aromatic ring to stabilize the transition states of both SN1 and SN2 reaction pathways through π-system conjugation.[1][2]
Primary benzylic halides like 1-(bromomethyl)-3-isopropylbenzene predominantly undergo SN2 reactions, especially with strong nucleophiles, as there is minimal steric hindrance at the reaction center. However, under conditions that favor carbocation formation (e.g., polar protic solvents and weak nucleophiles), an SN1 pathway can become competitive due to the formation of a resonance-stabilized benzylic carbocation.[3] This guide provides an in-depth analysis of the mechanistic considerations and detailed protocols for leveraging this reactivity in synthetic applications.
Mechanistic Pathways: SN1 vs. SN2
The choice of nucleophile, solvent, and temperature dictates the dominant mechanistic pathway. Understanding these factors is critical for controlling reaction outcomes and maximizing product yield.
The SN2 Pathway: A Concerted Approach
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside as the bromide leaving group departs.[4] This mechanism is favored for 1-(bromomethyl)-3-isopropylbenzene due to its primary nature, which minimizes steric hindrance.
Key Characteristics:
-
Kinetics: Second-order rate law (Rate = k[Substrate][Nucleophile]).[5]
-
Stereochemistry: Results in an inversion of configuration at the reaction center.
-
Favored by: Strong nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) and polar aprotic solvents (e.g., DMSO, DMF, acetone).[6]
Caption: General SN2 reaction mechanism.
The SN1 Pathway: A Stepwise Process
The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[7] While less common for primary substrates, the benzylic position can effectively stabilize the positive charge through resonance, making the SN1 pathway accessible, particularly with weak nucleophiles in polar protic solvents (e.g., H₂O, ROH).[1][3]
Key Characteristics:
-
Kinetics: First-order rate law (Rate = k[Substrate]). The rate-determining step is the formation of the carbocation.[5][7]
-
Stereochemistry: Leads to racemization or partial racemization if a chiral center is formed, as the planar carbocation can be attacked from either face.[8][9]
-
Favored by: Weak nucleophiles (e.g., H₂O, ROH) and polar protic solvents (e.g., ethanol, water) that can stabilize both the leaving group anion and the carbocation intermediate.[10]
Caption: General SN1 reaction mechanism.
Data Summary: Nucleophiles and Reaction Conditions
The versatility of 1-(bromomethyl)-3-isopropylbenzene is demonstrated by its reactivity with a wide range of nucleophiles to form diverse molecular scaffolds.
| Nucleophile | Reagent Example | Solvent | Typical Mechanism | Product Class |
| Cyanide | Sodium Cyanide (NaCN) | DMSO, Acetone | SN2 | Nitrile |
| Azide | Sodium Azide (NaN₃) | DMF, DMSO | SN2 | Azide |
| Alkoxide | Sodium Ethoxide (NaOEt) | Ethanol | SN2 | Ether |
| Primary Amine | Benzylamine | THF, Acetonitrile | SN2 | Secondary Amine |
| Water | H₂O | Water, Acetone/H₂O | SN1/SN2 | Alcohol |
| Alcohol | Ethanol (EtOH) | Ethanol | SN1/SN2 | Ether |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations.
Protocol 1: Synthesis of (3-Isopropylphenyl)acetonitrile via SN2 Reaction
Principle: This protocol utilizes the strong cyanide nucleophile to displace the bromide in a classic SN2 reaction, forming a new carbon-carbon bond.[11][12] The reaction is conducted in a polar aprotic solvent to accelerate the SN2 pathway.[13]
Materials and Reagents:
-
1-(Bromomethyl)-3-isopropylbenzene (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium cyanide (1.2 eq).
-
Solvent and Substrate Addition: Add anhydrous DMSO via syringe to create a suspension. Add 1-(bromomethyl)-3-isopropylbenzene (1.0 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Pour the reaction mixture into a separatory funnel containing water and diethyl ether. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure nitrile.
Safety Precautions:
-
Sodium Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which liberates toxic hydrogen cyanide gas. All glassware and waste should be quenched with bleach or hydrogen peroxide solution before disposal.
Protocol 2: Synthesis of 1-(Azidomethyl)-3-isopropylbenzene via SN2 Reaction
Principle: The azide anion is an excellent nucleophile for SN2 reactions. The resulting benzyl azide is a versatile intermediate, notably used in "click chemistry" (Huisgen cycloaddition) to form triazoles.[14]
Materials and Reagents:
-
1-(Bromomethyl)-3-isopropylbenzene (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(bromomethyl)-3-isopropylbenzene (1.0 eq) in DMF.
-
Reagent Addition: Add sodium azide (1.5 eq) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC for the disappearance of the starting material (typically 1-3 hours).
-
Workup: Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous phase three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Remove the solvent in vacuo to yield the crude product, which is often pure enough for subsequent steps. If necessary, purify by column chromatography.
Safety Precautions:
-
Sodium Azide is toxic and potentially explosive, especially upon heating or contact with heavy metals. Handle with appropriate personal protective equipment. Avoid using metal spatulas.
Protocol 3: Williamson Ether Synthesis of 1-(Ethoxymethyl)-3-isopropylbenzene
Principle: The Williamson ether synthesis is a robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[6][15] In this protocol, sodium ethoxide acts as the nucleophile.
Materials and Reagents:
-
1-(Bromomethyl)-3-isopropylbenzene (1.0 eq)
-
Sodium Ethoxide (NaOEt) (1.1 eq) or Sodium Hydride (NaH) (1.1 eq) and Ethanol
-
Anhydrous Ethanol (if using NaH) or as solvent
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation (if using NaH): To a flask containing anhydrous ethanol under nitrogen, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Stir until hydrogen evolution ceases.
-
Substrate Addition: Add 1-(bromomethyl)-3-isopropylbenzene (1.0 eq) dropwise to the solution of sodium ethoxide (either prepared in situ or from a commercial source) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) to drive the reaction to completion. Monitor by TLC.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup and Extraction: Remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the layers and extract the aqueous phase with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over MgSO₄, filter, and concentrate to give the crude ether.
-
Purification: Purify by flash chromatography as needed.
Safety Precautions:
-
Sodium Hydride (NaH) is a flammable solid that reacts violently with water. Handle under an inert atmosphere.
Protocol 4: N-Alkylation of Benzylamine
Principle: Primary and secondary amines are good nucleophiles that can displace halides to form more substituted amines.[16] A common challenge is over-alkylation, as the product (a secondary amine) is often more nucleophilic than the starting primary amine.[17] Using an excess of the starting amine or controlled addition of the electrophile can help favor mono-alkylation.
Materials and Reagents:
-
1-(Bromomethyl)-3-isopropylbenzene (1.0 eq)
-
Benzylamine (2.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of benzylamine (2.2 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Substrate Addition: Add a solution of 1-(bromomethyl)-3-isopropylbenzene (1.0 eq) in acetonitrile dropwise over 30 minutes at room temperature. The excess benzylamine and the base help to neutralize the HBr formed and minimize the formation of the protonated, non-nucleophilic amine.[18][19]
-
Reaction: Stir the mixture at room temperature overnight. Monitor by TLC.
-
Workup: Filter off the inorganic salts and concentrate the filtrate.
-
Acid-Base Extraction: Dissolve the residue in ethyl acetate and wash with water. Extract the organic layer with 1 M HCl to protonate the amine products, transferring them to the aqueous layer. Wash the organic layer again with 1 M HCl.
-
Product Isolation: Combine the acidic aqueous layers and basify with 1 M NaOH until pH > 10. Extract the free amine product into ethyl acetate (3x).
-
Drying and Concentration: Combine the final organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the secondary amine.
-
Purification: Purify by column chromatography if necessary.
Caption: General experimental workflow.
References
-
University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]
- Oae, S., et al. (n.d.). LACK OF ENHANCED REACTIVITY OF α-NUCLEOPHILES IN THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFECT.
-
Illuminati, G., & Sleiter, G. (1975). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. Retrieved from [Link]
-
Cerritos College. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved from [Link]
-
WebAssign. (n.d.). Lab 5 - SN2 Reactions of Alkyl Halides. Retrieved from [Link]
-
Bausch, J. (2009). Organic Chemistry Lab I: Nucleophilic Substitution of Alkyl Halides. Villanova University. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 7.9: Nucleophilic substitution in the Lab. Retrieved from [Link]
- Williamson Ether Synthesis Lab Manual. (n.d.).
-
Scribd. (n.d.). Lab 07 SN1 and SN2 Reactions of Alkyl Halides. Retrieved from [Link]
-
Prakash Academy. (2012). Mechanism I Nucleophilic substitution at benzylic position I Benzene I. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]
-
Pearson. (2024). When (R)-(1-bromoethyl)benzene is treated with sodium cyanide.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). SN2 Reaction Mechanisms. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). SN1 Reaction Mechanism. YouTube. Retrieved from [Link]
-
OpenStax. (2023). 11.4 The SN1 Reaction. Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The SN1 Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (2025). Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene.... Retrieved from [Link]
-
Chemistry Steps. (2024). The SN1 Reaction Mechanism and SN1 Practice Problems. Retrieved from [Link]
-
The Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1. Retrieved from [Link]
-
Leah4sci. (2015). SN1 Reactions: Worked Examples. YouTube. Retrieved from [Link]
-
Chegg.com. (2021). Solved 1. Give the major organic product (s) for the.... Retrieved from [Link]
-
ResearchGate. (2014). Selective N-alkylation of primary amines.... Retrieved from [Link]
-
Brant Kedrowski. (2020). 7.11 SN2 reaction problem solving with predict the products type questions. YouTube. Retrieved from [Link]
-
Chemistry with Caroline. (2022). Alkylation of Amines. YouTube. Retrieved from [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Retrieved from [Link]
-
Amazon S3. (n.d.). Improved Synthesis of 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene.... Retrieved from [Link]
-
Reddit. (2022). 1-bromo-3-isopropyl benzene prepared from bromobenzene or from isopropylbenzene?. Retrieved from [Link]
-
J-GLOBAL. (n.d.). SYNTHESIS OF DIVERSE 3-AZIDO-5-(AZIDOMETHYL)BENZENE DERIVATIVES.... Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-isopropylbenzene. Retrieved from [Link]
Sources
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 11.4 The SN1 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. jk-sci.com [jk-sci.com]
- 7. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 8. When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a ... | Study Prep in Pearson+ [pearson.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Solved 1. Give the major organic product (s) for the | Chegg.com [chegg.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. youtube.com [youtube.com]
- 14. rsc.org [rsc.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Amine alkylation - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
Application Note: 1-(Bromomethyl)-3-isopropylbenzene as a Key Building Block in the Synthesis of Pharmaceutical Intermediates
Abstract
This technical guide provides a comprehensive overview of 1-(bromomethyl)-3-isopropylbenzene, a versatile aromatic building block, and its application in the synthesis of pharmaceutical intermediates. The document elucidates the compound's core reactivity, outlines detailed, field-proven protocols for its use in nucleophilic substitution reactions, and explains the scientific rationale behind key experimental choices. The primary focus is on leveraging the highly reactive benzylic bromide for constructing carbon-nitrogen and carbon-oxygen bonds, which are fundamental transformations in medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to incorporate the 3-isopropylbenzyl moiety into complex molecular architectures.
Introduction: The Strategic Value of 1-(Bromomethyl)-3-isopropylbenzene
In the landscape of drug discovery and development, the strategic selection of starting materials is paramount. 1-(Bromomethyl)-3-isopropylbenzene (CAS: 75369-42-5) has emerged as a valuable and highly reactive electrophilic scaffold.[1] Its utility is anchored in the presence of a benzylic bromide, a functional group exceptionally prone to nucleophilic substitution (SN2) reactions. This reactivity allows for the efficient and controlled introduction of the 3-isopropylbenzyl group into a wide array of molecules. The benzylamine and benzyl ether motifs, readily accessible from this reagent, are ubiquitous in biologically active compounds, including enzyme inhibitors, receptor antagonists, and various agents active in the central nervous system (CNS).[2] This application note provides the foundational knowledge and practical protocols required to effectively utilize this important synthetic intermediate.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in any laboratory setting.
Table 1: Physicochemical Properties of 1-(Bromomethyl)-3-isopropylbenzene
| Property | Value | Reference |
| IUPAC Name | 1-(bromomethyl)-3-isopropylbenzene | [1] |
| CAS Number | 75369-42-5 | [1][3] |
| Molecular Formula | C₁₀H₁₃Br | [1][3] |
| Molecular Weight | 213.12 g/mol | [1] |
| Appearance | Light yellow liquid | [1] |
| Purity | ≥97% | [1] |
| Storage | Store at room temperature in a dry, cool, well-ventilated place. | [1][4] |
Table 2: Hazard Identification and Safety Precautions
| Category | Information | Reference |
| GHS Pictograms | GHS06 (Toxic), GHS07 (Harmful/Irritant) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation. | [1] |
| Precautionary Statements | Avoid breathing vapors/mist/spray. Wear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. | [1][4][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [4] |
Core Reactivity and Mechanistic Rationale
The synthetic utility of 1-(bromomethyl)-3-isopropylbenzene is dominated by the reactivity of the benzylic C-Br bond. This bond is readily cleaved in the presence of a nucleophile due to the stability of the potential benzylic carbocation intermediate, which greatly facilitates an SN2-type reaction pathway.
Causality of Experimental Choices:
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or Tetrahydrofuran (THF) are preferred. These solvents are capable of solvating the cation of the base but do not form a strong solvation shell around the nucleophile, thus preserving its reactivity.
-
Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) is typically employed.[2] The purpose of the base is to deprotonate the nucleophile (e.g., an amine or phenol), increasing its nucleophilicity without competing in the reaction with the electrophilic benzyl bromide.
Diagram 1: General SN2 Reaction Pathway
Sources
Application Notes and Protocols for 1-(Bromomethyl)-3-isopropylbenzene in Materials Science
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of a Functionalized Aromatic Building Block
1-(Bromomethyl)-3-isopropylbenzene is an aromatic organic compound featuring a reactive benzylic bromide and a hydrophobic isopropyl group on a benzene ring. This unique combination of functional moieties makes it a valuable and versatile building block in the field of materials science. The high reactivity of the bromomethyl group allows for its participation in a wide array of chemical transformations, including nucleophilic substitutions, radical reactions, and as an initiator for controlled polymerization techniques. Concurrently, the isopropyl group imparts hydrophobicity and steric bulk, influencing the physical and chemical properties of the resulting materials.
These application notes provide an in-depth guide for researchers and scientists on the utilization of 1-(Bromomethyl)-3-isopropylbenzene in the synthesis of advanced materials. The protocols detailed herein are grounded in established chemical principles and offer a starting point for the development of novel polymers, functionalized surfaces, and precursors for organic electronics and dendritic structures.
Table 1: Physicochemical Properties of 1-(Bromomethyl)-3-isopropylbenzene
| Property | Value | Reference |
| CAS Number | 75369-42-5 | [1] |
| Molecular Formula | C₁₀H₁₃Br | [1] |
| Molecular Weight | 213.12 g/mol | [1] |
| Appearance | Liquid | [CymitQuimica] |
| Purity | Typically ≥97% | [1] |
| IUPAC Name | 1-(bromomethyl)-3-isopropylbenzene | [1] |
| SMILES | CC(C)C1=CC(CBr)=CC=C1 | [1] |
Part 1: Application in Polymer Synthesis as an Initiator for Atom Transfer Radical Polymerization (ATRP)
Scientific Rationale: Engineering Polymer Architectures
Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization technique that enables the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. The key to ATRP is the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper complex.
Benzylic halides, such as 1-(Bromomethyl)-3-isopropylbenzene, are excellent initiators for the ATRP of a wide range of vinyl monomers, including styrenes and (meth)acrylates. The carbon-bromine bond is readily and reversibly cleaved by the copper(I) catalyst to form a radical that initiates polymerization. The presence of the 3-isopropylbenzyl group at the α-terminus of the polymer chain can significantly influence the polymer's properties, such as its solubility, thermal stability, and self-assembly behavior. The synthesis of star polymers using multifunctional initiators is a well-established application of ATRP, and while 1-(Bromomethyl)-3-isopropylbenzene is monofunctional, it serves as an excellent model for understanding the initiation process and for synthesizing linear polymers with a specific end-group functionality.[2][3]
Detailed Protocol: Synthesis of Polystyrene with a 3-Isopropylbenzyl End-Group via ATRP
This protocol describes the synthesis of polystyrene with a 3-isopropylbenzyl group at one end using 1-(Bromomethyl)-3-isopropylbenzene as the initiator.
Materials:
-
Styrene (freshly passed through a column of basic alumina to remove inhibitor)
-
1-(Bromomethyl)-3-isopropylbenzene (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for dissolving the polymer)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Catalyst/Ligand Solution Preparation: In a Schlenk flask under a nitrogen atmosphere, add CuBr (e.g., 0.1 mmol) and anisole (e.g., 5 mL).
-
Degassing: De-gas the solution by three freeze-pump-thaw cycles.
-
Ligand Addition: Add PMDETA (e.g., 0.1 mmol) to the flask via a nitrogen-purged syringe. The solution should turn green/brown, indicating the formation of the Cu(I)/PMDETA complex.
-
Monomer and Initiator Addition: In a separate Schlenk flask, add styrene (e.g., 10 mmol) and 1-(Bromomethyl)-3-isopropylbenzene (e.g., 0.1 mmol).
-
Degassing: De-gas the monomer/initiator mixture by three freeze-pump-thaw cycles.
-
Initiation of Polymerization: Using a cannula, transfer the catalyst/ligand solution to the monomer/initiator flask under a positive pressure of nitrogen.
-
Polymerization: Place the reaction flask in a preheated oil bath at a set temperature (e.g., 110 °C) and stir for the desired time to achieve the target molecular weight.
-
Termination and Purification:
-
Cool the reaction mixture to room temperature and expose it to air to quench the polymerization by oxidizing the Cu(I) catalyst.
-
Dilute the viscous solution with THF.
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the THF solution to a large excess of cold methanol with vigorous stirring.
-
Collect the white polymer precipitate by filtration and dry it under vacuum at 40-50 °C overnight.
-
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by ¹H NMR spectroscopy, which should show signals corresponding to the polystyrene backbone and the 3-isopropylbenzyl end-group.
Caption: ATRP of styrene initiated by 1-(Bromomethyl)-3-isopropylbenzene.
Part 2: Application in Surface Modification - Functionalization of Silica Surfaces
Scientific Rationale: Tailoring Surface Properties
The surface properties of materials play a crucial role in their performance in various applications. Surface modification allows for the tailoring of these properties, such as wettability, adhesion, and biocompatibility. The reactive bromomethyl group of 1-(Bromomethyl)-3-isopropylbenzene makes it an excellent candidate for the covalent functionalization of surfaces rich in nucleophilic groups, such as hydroxyl (-OH) groups present on silica (SiO₂) surfaces.
By grafting 1-(Bromomethyl)-3-isopropylbenzene onto silica nanoparticles or wafers, the inherent hydrophilicity of the silica can be transformed into a hydrophobic character due to the presence of the isopropylbenzene moiety. This modification is achieved through a nucleophilic substitution reaction where the surface silanol groups (Si-OH) are first deprotonated to form silicate anions (Si-O⁻), which then attack the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable Si-O-C bond.
Detailed Protocol: Hydrophobic Modification of Silica Nanoparticles
This protocol details the steps for the surface functionalization of silica nanoparticles with 1-(Bromomethyl)-3-isopropylbenzene.
Materials:
-
Silica nanoparticles (SiO₂)
-
Toluene (anhydrous)
-
Triethylamine (or another suitable non-nucleophilic base)
-
1-(Bromomethyl)-3-isopropylbenzene
-
Methanol and Acetone (for washing)
-
Nitrogen gas
Procedure:
-
Activation of Silica Nanoparticles:
-
Disperse the silica nanoparticles in toluene in a round-bottom flask.
-
Add triethylamine to the suspension. This will deprotonate the surface silanol groups.
-
-
Functionalization Reaction:
-
Add an excess of 1-(Bromomethyl)-3-isopropylbenzene to the activated silica suspension.
-
Heat the reaction mixture under reflux with constant stirring under a nitrogen atmosphere for 24-48 hours.
-
-
Purification of Functionalized Nanoparticles:
-
Cool the reaction mixture to room temperature.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles repeatedly with toluene, acetone, and methanol to remove unreacted reagents and byproducts.
-
Dry the functionalized silica nanoparticles in a vacuum oven at 60-80 °C.
-
Characterization:
-
Successful Grafting: Confirmed by Fourier-Transform Infrared (FTIR) spectroscopy, observing the appearance of characteristic C-H stretching peaks of the aromatic and isopropyl groups.
-
Change in Wettability: Assessed by measuring the contact angle of a water droplet on a pressed pellet of the modified nanoparticles. An increase in the contact angle indicates successful hydrophobic modification.
-
Thermal Stability: Analyzed by Thermogravimetric Analysis (TGA) to quantify the amount of organic material grafted onto the silica surface.
Sources
Application Notes & Protocols: A Researcher's Guide to the Synthesis of Functional Derivatives from 1-(Bromomethyl)-3-isopropylbenzene
Introduction: The Synthetic Potential of 1-(Bromomethyl)-3-isopropylbenzene
1-(Bromomethyl)-3-isopropylbenzene is a versatile aromatic building block in medicinal chemistry and materials science. Its utility stems from the reactivity of the benzylic bromide. The carbon atom adjacent to the benzene ring (the benzylic position) is particularly reactive towards nucleophilic substitution. This is because the transition state of an SN2 reaction at this position is stabilized by the adjacent π-system of the aromatic ring. Furthermore, the bromine atom is an excellent leaving group, facilitating its displacement by a wide array of nucleophiles.[1][2] This guide provides detailed protocols and the underlying chemical principles for synthesizing key classes of derivatives—ethers, esters, amines, nitriles, and azides—from this valuable starting material.
I. Synthesis of Ether Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and classical method for preparing ethers.[3][4] The reaction proceeds via an SN2 mechanism, where an alkoxide ion, a potent nucleophile, displaces a halide from an alkyl halide.[3][5] 1-(Bromomethyl)-3-isopropylbenzene is an ideal substrate for this reaction because it is a primary benzylic halide, which strongly favors the SN2 pathway over the competing E2 elimination reaction that can be problematic with secondary or tertiary halides.[6][7][8]
Causality and Experimental Rationale
The key to this synthesis is the in-situ generation of a highly nucleophilic alkoxide from a corresponding alcohol. Alcohols themselves are generally poor nucleophiles for SN2 reactions.[9] By using a strong, non-nucleophilic base such as sodium hydride (NaH), the acidic proton of the alcohol is removed, creating the much more reactive alkoxide anion. The choice of a polar aprotic solvent, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), is crucial as it solvates the cation (e.g., Na⁺) without solvating the nucleophile (the alkoxide), leaving its nucleophilicity intact and accelerating the SN2 reaction.[10]
Protocol: Synthesis of 1-(Isopropoxymethyl)-3-isopropylbenzene
-
Preparation of the Alkoxide:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add dry THF (10 mL per 1 mmol of alcohol).
-
Add isopropanol (1.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
-
Nucleophilic Substitution:
-
To the freshly prepared sodium isopropoxide solution, add 1-(Bromomethyl)-3-isopropylbenzene (1.0 eq) dropwise via a syringe.
-
Heat the reaction mixture to reflux (approx. 66 °C for THF) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water to destroy any excess NaH.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ether.
-
Data Summary: Williamson Ether Synthesis
| Reactant/Reagent | M.W. ( g/mol ) | Equivalents | Typical Temp. (°C) | Typical Time (h) | Expected Yield (%) |
| 1-(Bromomethyl)-3-isopropylbenzene | 213.12 | 1.0 | 66 (THF Reflux) | 4 - 6 | 85 - 95 |
| Isopropanol | 60.10 | 1.0 | 0 to RT | 0.5 (formation) | - |
| Sodium Hydride (60% disp.) | 24.00 | 1.1 | 0 to RT | 0.5 (formation) | - |
Workflow Diagram: Williamson Ether Synthesis
Sources
- 1. Khan Academy [khanacademy.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
Application Notes & Protocols: Strategic Application of 1-(Bromomethyl)-3-isopropylbenzene in Supramolecular Chemistry
Foreword: Unlocking Complexity with a Versatile Building Block
In the landscape of supramolecular chemistry, the rational design of intricate, functional architectures hinges on the judicious selection of molecular building blocks. 1-(Bromomethyl)-3-isopropylbenzene emerges as a uniquely powerful tool in this context. Its deceptively simple structure belies a wealth of strategic advantages for the construction of host-guest systems, molecular sensors, and dynamic materials. The presence of a reactive bromomethyl group, coupled with the steric influence of the meta-positioned isopropyl group, provides a sophisticated handle to control both covalent linkages and non-covalent interactions.
This document serves as a comprehensive guide to the effective utilization of 1-(Bromomethyl)-3-isopropylbenzene. We will delve into the core principles that underpin its utility, provide detailed experimental protocols for its application in the functionalization of macrocycles, and explore its role in the design of advanced molecular systems. The focus will be on not just the procedural steps, but the underlying scientific rationale, empowering researchers to adapt and innovate in their own work.
Part 1: Foundational Principles of Application
The efficacy of 1-(Bromomethyl)-3-isopropylbenzene in supramolecular chemistry is rooted in the distinct roles of its two key functional components:
-
The Bromomethyl Moiety: A Precise Covalent Anchor. The primary utility of the bromomethyl group lies in its reactivity as an electrophile in nucleophilic substitution reactions. This allows for the covalent attachment of the 3-isopropylbenzyl group to a wide range of substrates, including those with hydroxyl, amine, or thiol functionalities. This initial covalent bond formation is the critical step in pre-organizing molecular components for subsequent self-assembly. The Williamson ether synthesis is a particularly common and efficient method for this purpose.[1][2]
-
The 3-Isopropylphenyl Group: A Controller of Non-Covalent Space. The aromatic ring and its isopropyl substituent are instrumental in dictating the final supramolecular structure through non-covalent forces.
-
Steric Hindrance: The bulky isopropyl group exerts significant steric influence, which can be strategically employed to control the conformation of the final assembly, prevent undesirable aggregation, and create well-defined cavities for guest binding.[3][4][5][6][7] The importance of such steric effects in guiding self-assembly processes is a well-established principle in supramolecular chemistry.[3][5]
-
Hydrophobic and π-Interactions: The phenyl ring itself provides a platform for hydrophobic and π-π stacking interactions, which are crucial driving forces for self-assembly in aqueous media.
-
The meta-substitution pattern of 1-(Bromomethyl)-3-isopropylbenzene is particularly advantageous, as it directs the appended functionalities into a specific spatial orientation, which is a key consideration in the design of systems with predetermined geometries.
Part 2: Application in the Synthesis of Functionalized Calixarenes
Calixarenes are macrocyclic compounds that serve as versatile scaffolds in supramolecular chemistry.[8][9][10] Their pre-organized cavities can be systematically modified to create highly selective host molecules. The functionalization of calixarenes with 1-(Bromomethyl)-3-isopropylbenzene is a prime example of its strategic application.
Protocol: Williamson Ether Synthesis for the Lower Rim Functionalization of p-tert-butylcalix[7]arene
This protocol details the synthesis of a calix[6]arene derivative where the four hydroxyl groups on the lower rim are functionalized with 3-isopropylbenzyl groups. This creates a deeper, more hydrophobic cavity, suitable for binding organic guest molecules.
Materials:
-
p-tert-butylcalix[6]arene
-
1-(Bromomethyl)-3-isopropylbenzene[11]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Experimental Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-tert-butylcalix[6]arene (1.0 g, 1.54 mmol) and anhydrous potassium carbonate (2.13 g, 15.4 mmol).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask via a cannula or syringe.
-
Reagent Addition: Dissolve 1-(Bromomethyl)-3-isopropylbenzene (1.31 g, 6.16 mmol) in 20 mL of anhydrous acetonitrile and add it dropwise to the stirred suspension at room temperature over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting calixarene spot on TLC), cool the mixture to room temperature. Remove the acetonitrile under reduced pressure.
-
Extraction: Partition the residue between 100 mL of dichloromethane and 100 mL of deionized water. Separate the organic layer, wash it with 2 x 50 mL of brine, and dry it over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure tetra-substituted calix[6]arene.
Causality and Trustworthiness:
-
Anhydrous Conditions: The exclusion of water is critical as it can hydrolyze the bromomethyl reagent and react with the base, reducing the yield.
-
Inert Atmosphere: Prevents potential side reactions, particularly oxidation at elevated temperatures.
-
Strong Base: Potassium carbonate is used in excess to ensure complete deprotonation of the phenolic hydroxyl groups of the calixarene, forming the nucleophilic phenoxide ions necessary for the Sₙ2 reaction.[1]
-
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H and ¹³C NMR spectroscopy (which will show the characteristic signals of the 3-isopropylbenzyl groups) and mass spectrometry (to confirm the molecular weight of the product).
Visualization of the Synthetic Workflow
Caption: Workflow for the functionalization of a calixarene.
Part 3: Conceptual Design of Fluorescent Molecular Sensors
The principles of rational design using 1-(Bromomethyl)-3-isopropylbenzene can be extended to the creation of fluorescent sensors.[12][13][14] By covalently attaching the 3-isopropylbenzyl moiety to a fluorophore, the steric bulk of the isopropyl group can modulate the photophysical properties of the dye in response to analyte binding.
Design Rationale:
-
Fluorophore Selection: Choose a fluorophore whose emission is sensitive to its local environment (e.g., polarity, steric hindrance).
-
Covalent Attachment: Use the bromomethyl group of 1-(Bromomethyl)-3-isopropylbenzene to attach it to a suitable functional group on the fluorophore.
-
Analyte Recognition Site: Incorporate a recognition site for the target analyte into the sensor molecule.
-
Sensing Mechanism: The binding of the analyte to the recognition site should induce a conformational change in the molecule. This change alters the steric environment around the fluorophore due to the presence of the 3-isopropylbenzyl group, leading to a measurable change in fluorescence (e.g., quenching or enhancement).
Conceptual Workflow for Sensor Development
Caption: Conceptual workflow for fluorescent sensor development.
Quantitative Data Summary
| Parameter | Typical Value/Range | Significance & Notes |
| Molecular Weight of 1-(Bromomethyl)-3-isopropylbenzene | 213.12 g/mol | Essential for stoichiometric calculations.[11] |
| Purity of Commercial Reagent | ≥97% | High purity is crucial to avoid side reactions. |
| Reaction Yield (Calixarene Functionalization) | 60-90% | Highly dependent on substrate, reaction conditions, and purification efficiency. |
| ¹H NMR Chemical Shift (CH₂Br) | ~4.5 ppm | Diagnostic peak for the bromomethyl group. |
| ¹H NMR Chemical Shift (Isopropyl CH) | ~2.9 ppm | Confirms the presence of the isopropyl group. |
Conclusion
1-(Bromomethyl)-3-isopropylbenzene is a highly valuable reagent for the construction of complex supramolecular systems. Its dual functionality—a reactive handle for covalent synthesis and a sterically demanding group for controlling non-covalent interactions—provides a powerful platform for rational molecular design. The protocols and conceptual frameworks presented here offer a starting point for researchers to harness the potential of this versatile building block in the development of novel host-guest systems, sensors, and functional materials.
References
-
Consequences of Varying Adsorption Strength and Adding Steric Hindrance on Self-Assembly of Supramolecular Polymers on Carbon Substrates. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
-
Supramolecular steric hindrance effect on morphologies and photophysical behaviors of spirocyclic aromatic hydrocarbon nanocrystals. Nanoscale (RSC Publishing). Available at: [Link]
-
Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. PubMed Central. Available at: [Link]
-
Steric Repulsion Induced Conformational Switch in Supramolecular Structures. PMC - NIH. Available at: [Link]
-
Competition and cooperation between steric hindrance and hydrogen bonding of supramolecular discs. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Calixarenes. Part 12. The Synthesis of Functionalized Calixarenes. Semantic Scholar. Available at: [Link]
-
Williamson Ether Synthesis. University of California, Irvine. Available at: [Link]
-
New Benzimidazole-Based pH-Sensitive Fluorescent Probes. MDPI. Available at: [Link]
-
Different Approaches in Designing of Fluorescent Sensors. International Journal of New Chemistry. Available at: [Link]
-
One-Step Synthesis of a Unique Molecular Platform for the Selective Functionalization of Calix[8]arenes. ResearchGate. Available at: [Link]
-
Synthetic Routes to Bis-Calix[ n] arenes. University of Canterbury. Available at: [Link]
-
Design of fluorescent materials for chemical sensing. Royal Society of Chemistry. Available at: [Link]
-
Functionalized Calixarenes as Promising Antibacterial Drugs to Face Antimicrobial Resistance. PMC - PubMed Central. Available at: [Link]
-
Design, synthesis, and biological application of fluorescent sensor molecules for cellular imaging. PubMed. Available at: [Link]
-
Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. Available at: [Link]
-
A new specifically designed calix[15]arene for the synthesis of functionalized, nanometric and subnanometric Pd, Pt and Ru nanoparticles. MPG.PuRe. Available at: [Link]
-
1-Bromo-3-isopropylbenzene. PubChem - NIH. Available at: [Link]
-
Design of fluorescent materials for chemical sensing. RSC Publishing. Available at: [Link]
-
Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. MDPI. Available at: [Link]
-
Benzene, 1-(bromomethyl)-3-nitro-. PubChem - NIH. Available at: [Link]
-
1-(Bromomethyl)-4-(propan-2-yl)benzene. PubChem. Available at: [Link]
-
1-(Bromomethyl)-3-chlorobenzene. PubChem. Available at: [Link]
-
1-Bromo-3-ethyl-5-isopropylbenzene. PubChem. Available at: [Link]
Sources
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Supramolecular steric hindrance effect on morphologies and photophysical behaviors of spirocyclic aromatic hydrocarbon nanocrystals - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steric Repulsion Induced Conformational Switch in Supramolecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competition and cooperation between steric hindrance and hydrogen bonding of supramolecular discs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Calixarenes. Part 12. The Synthesis of Functionalized Calixarenes. | Semantic Scholar [semanticscholar.org]
- 9. Functionalized Calixarenes as Promising Antibacterial Drugs to Face Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 1-(Bromomethyl)-3-isopropylbenzene 97% | CAS: 75369-42-5 | AChemBlock [achemblock.com]
- 12. Different Approaches in Designing of Fluorescent Sensors [ijnc.ir]
- 13. nathan.instras.com [nathan.instras.com]
- 14. Design, synthesis, and biological application of fluorescent sensor molecules for cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Benzimidazole-Based pH-Sensitive Fluorescent Probes | MDPI [mdpi.com]
Troubleshooting & Optimization
Identifying and minimizing byproducts in 1-(Bromomethyl)-3-isopropylbenzene synthesis.
Welcome to the technical support guide for the synthesis of 1-(bromomethyl)-3-isopropylbenzene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of benzylic bromination. Here, we will delve into the identification and minimization of byproducts, offering practical, field-tested insights to enhance the efficiency and purity of your synthesis.
Introduction: The Challenge of Selective Benzylic Bromination
The synthesis of 1-(bromomethyl)-3-isopropylbenzene, a valuable intermediate in organic synthesis, is most commonly achieved through the free-radical bromination of 3-isopropyltoluene.[1][2][3] This reaction, often referred to as a Wohl-Ziegler reaction when using N-bromosuccinimide (NBS), is prized for its ability to selectively halogenate the benzylic position.[4][5][6] The enhanced reactivity of the benzylic C-H bond is due to the resonance stabilization of the resulting benzylic radical.[1][2][3][7]
However, this process is not without its challenges. The formation of byproducts can significantly complicate purification and reduce the overall yield of the desired product.[8] This guide provides a comprehensive framework for understanding, identifying, and mitigating these unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 1-(bromomethyl)-3-isopropylbenzene?
The primary byproducts encountered in this synthesis stem from over-bromination and competing reaction pathways. These include:
-
1-(Dibromomethyl)-3-isopropylbenzene: This is often the most significant byproduct, arising from the further reaction of the desired monobrominated product with the brominating agent.[8] The reaction is often difficult to stop at the mono-substitution stage.
-
Aromatic Bromination Products: Although less common under radical conditions, electrophilic aromatic substitution can occur, leading to bromination on the benzene ring, yielding isomers of bromo-3-isopropyltoluene.[9]
-
1-(Hydroxymethyl)-3-isopropylbenzene: This can form if there is residual water in the reaction mixture, leading to the hydrolysis of the product.[10]
-
Unreacted 3-isopropyltoluene: Incomplete conversion will result in the presence of the starting material in the final product mixture.
Q2: How can I identify these byproducts in my reaction mixture?
A combination of analytical techniques is essential for the accurate identification and quantification of byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass fragmentation patterns.[11][12] The characteristic isotopic pattern of bromine (M and M+2 peaks in a roughly 1:1 ratio) is a key indicator for bromine-containing compounds.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information.[11][13] The chemical shifts and coupling patterns of the benzylic protons and carbons are particularly diagnostic for distinguishing between the starting material, the desired product, and the dibrominated byproduct.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of the reaction mixture, especially for less volatile or thermally labile compounds.
Q3: What is the primary cause of dibrominated byproduct formation?
The formation of 1-(dibromomethyl)-3-isopropylbenzene is a result of the benzylic radical of the monobrominated product being susceptible to further hydrogen abstraction and subsequent bromination. The reaction can be difficult to control, especially at high conversions.[8]
Q4: How does the choice of brominating agent affect byproduct formation?
-
N-Bromosuccinimide (NBS): NBS is the preferred reagent for benzylic bromination as it provides a low, steady concentration of bromine (Br₂) and bromine radicals, which helps to minimize side reactions like addition to the aromatic ring.[7][9][14]
-
Molecular Bromine (Br₂): Using Br₂ directly can lead to a higher incidence of electrophilic aromatic substitution, especially in the absence of a radical initiator or in polar solvents.[9]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of 1-(bromomethyl)-3-isopropylbenzene.
Problem 1: High Levels of Dibrominated Byproduct
| Potential Cause | Recommended Solution | Scientific Rationale |
| Excess Brominating Agent | Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of NBS. | Limiting the amount of the brominating agent reduces the probability of a second bromination event occurring.[15] |
| High Reaction Temperature | Maintain the reaction at a moderate temperature (e.g., reflux in a suitable solvent like acetonitrile).[15] | Higher temperatures can increase the rate of the second bromination reaction. |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed. | Extended reaction times provide more opportunity for the desired product to be converted into the dibrominated byproduct. |
| Inefficient Mixing | Ensure vigorous stirring to maintain a homogeneous reaction mixture. | Poor mixing can lead to localized high concentrations of the brominating agent, promoting over-bromination. |
Problem 2: Presence of Aromatic Bromination Byproducts
| Potential Cause | Recommended Solution | Scientific Rationale |
| Use of Molecular Bromine (Br₂) without an Initiator | Employ NBS as the bromine source with a radical initiator.[9][14] | NBS provides a low concentration of bromine radicals, favoring the desired radical substitution pathway over electrophilic aromatic substitution.[7][14] |
| Polar Protic Solvents | Use non-polar aprotic solvents like carbon tetrachloride (with appropriate safety precautions) or acetonitrile.[4][16] | Polar solvents can promote ionic pathways that lead to electrophilic aromatic substitution. |
| Presence of Lewis Acids | Ensure all glassware is clean and free of any acidic residues. | Lewis acids can catalyze electrophilic aromatic bromination. |
Problem 3: Formation of 1-(Hydroxymethyl)-3-isopropylbenzene
| Potential Cause | Recommended Solution | Scientific Rationale |
| Presence of Water in the Reaction | Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider adding a drying agent like anhydrous sodium sulfate. | The benzylic bromide product is susceptible to hydrolysis in the presence of water, forming the corresponding alcohol.[10] |
Problem 4: Low Conversion of Starting Material
| Potential Cause | Recommended Solution | Scientific Rationale |
| Ineffective Radical Initiation | Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and used at the appropriate temperature.[4][17] AIBN and benzoyl peroxide have different decomposition temperatures. | The radical initiator is crucial for generating the bromine radicals that initiate the chain reaction. |
| Insufficient Reaction Time or Temperature | Monitor the reaction and adjust the time and temperature as needed. | The rate of reaction is dependent on both time and temperature. |
| Presence of Radical Inhibitors | Purify the starting material if it is suspected to contain inhibitors. | Certain impurities can quench the radical chain reaction, leading to low conversion. |
Experimental Protocols
Optimized Synthesis of 1-(Bromomethyl)-3-isopropylbenzene
This protocol is designed to minimize byproduct formation.
-
Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-isopropyltoluene (1 equivalent).
-
Solvent Addition: Add anhydrous acetonitrile as the solvent.[15]
-
Reagent Addition: Add N-bromosuccinimide (1.05 equivalents) and azobisisobutyronitrile (AIBN) (0.02 equivalents) to the flask.[4][18]
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.[19]
-
Purification: Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.[20]
Analytical Workflow for Byproduct Identification
Caption: Workflow for Byproduct Analysis
Visualization of Reaction Pathways
Main Reaction and Side Reactions
Caption: Reaction Pathways
Data Summary
| Parameter | Effect on Byproduct Formation | Reference |
| Brominating Agent | NBS minimizes aromatic bromination compared to Br₂. | [9][14] |
| Solvent | Non-polar, aprotic solvents (e.g., acetonitrile) are preferred to minimize side reactions. | [15][16] |
| Radical Initiator | AIBN or benzoyl peroxide are effective for initiating the desired radical pathway. | [4][17] |
| Temperature | Moderate temperatures help to control the rate of reaction and minimize over-bromination. | [15] |
| Water Content | Anhydrous conditions are crucial to prevent hydrolysis of the product. | [10] |
Conclusion
The successful synthesis of 1-(bromomethyl)-3-isopropylbenzene with high purity relies on a thorough understanding of the reaction mechanism and potential side reactions. By carefully controlling reaction parameters such as the choice of reagents, solvent, temperature, and by employing robust analytical techniques for monitoring, researchers can significantly minimize the formation of byproducts. This guide provides the foundational knowledge and practical troubleshooting strategies to achieve a more efficient and reliable synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. benchchem.com [benchchem.com]
- 12. news-medical.net [news-medical.net]
- 13. frontiersin.org [frontiersin.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Bromination - Common Conditions [commonorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
Technical Support Center: Optimizing Alkylation Reactions with 1-(Bromomethyl)-3-isopropylbenzene
Welcome to the technical support center for optimizing alkylation reactions involving 1-(bromomethyl)-3-isopropylbenzene. This guide is designed for researchers, chemists, and drug development professionals seeking to maximize reaction yields and troubleshoot common experimental challenges. As a benzylic halide, this substrate exhibits unique reactivity that can be leveraged for high efficiency or lead to undesirable side products if not properly controlled. This document provides in-depth, field-proven insights to navigate these complexities.
Section 1: Core Principles & Mechanistic Overview
Before troubleshooting, a firm grasp of the underlying mechanism is essential. The alkylation of 1-(bromomethyl)-3-isopropylbenzene, a primary benzylic bromide, primarily proceeds via a nucleophilic substitution mechanism. However, it exists at a crossroads between the SN1 and SN2 pathways, and can also be susceptible to elimination (E1 and E2) reactions.
FAQ: What is the primary mechanism for alkylation with 1-(bromomethyl)-3-isopropylbenzene?
The dominant mechanism is highly dependent on the reaction conditions.
-
SN2 Pathway: This pathway is favored by strong, non-sterically hindered nucleophiles in polar aprotic solvents (e.g., Acetone, DMF, DMSO).[1][2] The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon, displacing the bromide leaving group. This is typically the desired pathway for maximizing the yield of a specific, targeted product.
-
SN1 Pathway: This pathway becomes competitive when using weak nucleophiles or polar protic solvents (e.g., ethanol, water).[3][4] The rate-limiting step is the spontaneous dissociation of the bromide to form a relatively stable benzylic carbocation, which is then rapidly captured by the nucleophile. The stability of this carbocation is enhanced by the adjacent phenyl ring.[3]
-
Elimination (E1/E2): These competing pathways lead to the formation of 1-isopropenyl-3-methylbenzene or related isomers. Elimination is favored by high temperatures and the use of strong, sterically hindered bases.[4][5]
The key to optimizing yield is to select conditions that decisively favor one pathway—usually SN2—over all others.
Caption: Competing SN1, SN2, and Elimination pathways.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem: Low or No Product Formation
Q: My reaction yield is consistently below 20%, or my starting material is not being consumed according to TLC/LC-MS analysis. What are the primary causes?
A: This common issue typically points to one of four areas: nucleophile potency, reagent quality, reaction conditions, or catalyst activity (if applicable).
Troubleshooting Steps:
-
Verify Nucleophile Generation & Potency: If you are generating a nucleophile in situ (e.g., an enolate), incomplete deprotonation is a frequent culprit.
-
Base Selection: Use a sufficiently strong, non-nucleophilic base. For ketone deprotonation, Lithium diisopropylamide (LDA) is superior to alkoxides as it ensures rapid and irreversible enolate formation.[5] For softer nucleophiles like malonates, a weaker base like sodium ethoxide is appropriate.
-
Anhydrous Conditions: Moisture is the enemy of strong bases and nucleophiles. Ensure all glassware is oven-dried, and use anhydrous solvents and fresh, high-quality reagents. Any water present will quench your base and/or nucleophile.
-
Temperature: Generate enolates at low temperatures (e.g., -78 °C) to minimize self-condensation and other side reactions before adding the electrophile.[5]
-
-
Assess Reagent Quality:
-
Substrate Integrity: 1-(Bromomethyl)-3-isopropylbenzene can degrade over time. Verify its purity by NMR or GC-MS before use.
-
Base/Nucleophile Activity: Commercial bases like n-BuLi or LDA should be titrated periodically to determine their exact molarity. Solid bases like NaH should be washed with anhydrous hexane to remove mineral oil.
-
-
Re-evaluate Solvent and Temperature:
-
Solvent Choice: For the desired SN2 pathway, a polar aprotic solvent is critical. Switching from an alcohol (protic) to DMF or Acetone can dramatically increase the rate of SN2 substitution.[1]
-
Reaction Temperature: While heating can increase reaction rates, it disproportionately accelerates the rate of elimination.[4] If you are not seeing product formation at room temperature, consider a modest increase to 40-50 °C before resorting to higher temperatures.
-
Problem: Significant Formation of Side Products
Q: My main impurity is an alkene, suggesting elimination is occurring. How can I suppress this and favor substitution?
A: The substitution vs. elimination competition is primarily controlled by temperature and the nature of your base/nucleophile.
Strategies to Favor Substitution:
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than their substitution counterparts. Running the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) will significantly favor the SN2 pathway.[5]
-
Use a Less Sterically Hindered Base: If generating a nucleophile, a bulky base like potassium tert-butoxide will preferentially act as a base to promote elimination. A less hindered base like sodium hydride (NaH) or sodium ethoxide is more likely to allow the desired nucleophilic attack to proceed.
-
Choose a "Soft," Non-Basic Nucleophile: If your experimental design allows, use a nucleophile that is highly polarizable but not strongly basic. Thiolates (RS⁻) and azides (N₃⁻) are excellent nucleophiles that are weak bases, heavily favoring the SN2 reaction.[1]
Section 3: FAQs for Reaction Optimization
Q: How do I select the optimal solvent for my alkylation?
A: The choice depends entirely on the desired mechanism. For the SN2 reaction, which provides the most control, polar aprotic solvents are the gold standard. A summary is provided in the table below.
Q: What is the ideal temperature range for this alkylation?
A: Start at room temperature (20-25 °C). For many strong nucleophiles, the reaction is efficient at this temperature. If the reaction is sluggish after several hours (as monitored by TLC or LC-MS), gently warm the mixture to 40-50 °C. Avoid high temperatures (reflux) unless you are certain that elimination is not a significant risk with your specific nucleophile.
Q: How should I monitor the reaction progress effectively?
A: Thin-Layer Chromatography (TLC) is the most common and cost-effective method.
-
Setup: Spot the starting material, the co-spot (starting material + reaction mixture), and the reaction mixture on a silica plate.
-
Analysis: The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates progress. A non-polar solvent system like 9:1 Hexanes:Ethyl Acetate is a good starting point for the mobile phase.
Section 4: Data Summary & Recommended Conditions
The following table provides starting recommendations for various classes of nucleophiles to maximize the yield of the desired SN2 product.
| Nucleophile Class | Example Nucleophile | Recommended Base (if needed) | Recommended Solvent | Typical Temperature (°C) | Key Considerations |
| Carbon (Enolates) | Diethyl Malonate | Sodium Ethoxide (NaOEt) | Ethanol (EtOH) or DMF | 25 - 50 | In protic solvents like EtOH, the alkoxide base matches the solvent to prevent transesterification. |
| Carbon (Enolates) | Acetone | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to 25 | Strict anhydrous conditions are essential for complete enolate formation.[5] |
| Nitrogen | Phthalimide | Potassium Carbonate (K₂CO₃) | DMF | 50 - 80 | A classic Gabriel synthesis approach for forming the primary amine after deprotection. |
| Oxygen | Sodium Phenoxide | N/A | Acetone or DMF | 25 - 50 | Ensure the phenoxide is fully dissolved; phase-transfer catalysts can be beneficial. |
| Sulfur | Sodium Thiophenoxide | N/A | DMF or Methanol | 0 - 25 | Thiolates are superb nucleophiles; reactions are often fast and exothermic.[1] |
Section 5: General Experimental Protocol (Alkylation of Diethyl Malonate)
This protocol serves as a validated starting point that can be adapted for other nucleophiles.
-
Preparation: Under an inert atmosphere (N₂ or Argon), add absolute ethanol (50 mL) to an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Base Addition: Carefully add sodium ethoxide (1.05 equivalents) to the ethanol and stir until fully dissolved.
-
Nucleophile Addition: Add diethyl malonate (1.00 equivalent) dropwise to the solution at room temperature. Stir for 30 minutes to ensure complete formation of the sodiomalonate nucleophile.
-
Electrophile Addition: Add 1-(bromomethyl)-3-isopropylbenzene (1.00 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to a gentle reflux (if necessary) and monitor the reaction's progress by TLC every hour until the starting bromide is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature and carefully pour it into 100 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to yield the pure dialkylmalonate product.[5][6]
Section 6: Appendices
Caption: A systematic workflow for troubleshooting low reaction yields.
References
-
Optimization of reaction conditions for the benzylic bromination... - ResearchGate. Available at: [Link]
-
ORGANIC REACTION MECHANISM . Available at: [Link]
-
Initial optimized reaction conditions for benzylic bromination... - ResearchGate. Available at: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. Available at: [Link]
-
Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6 - SciELO. Available at: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism... - YouTube. Available at: [Link]
-
Friedel Crafts Alkylation of Benzene Reaction Mechanism... - YouTube. Available at: [Link]
-
Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides - Chemistry LibreTexts. Available at: [Link]
-
Effect of Allylic Groups on SN2 Reactivity - The Journal of Organic Chemistry. Available at: [Link]
-
Benzylic alkylation of primary and secondary C−H bonds... - ResearchGate. Available at: [Link]
-
Alkylation Reactions - Mettler Toledo. Available at: [Link]
-
The alkylation of benzene - electrophilic substitution - Chemguide. Available at: [Link]
-
Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange. Available at: [Link]
-
Effect of Allylic Groups on SN2 Reactivity - PMC - NIH. Available at: [Link]
-
Isolation and identification of products from alkylation of nucleic acids... - SciSpace. Available at: [Link]
-
Isolation and identification of products from alkylation of nucleic acids... - PubMed. Available at: [Link]
-
Alkylation of Benzene with Isopropylethylene in the Presence of Sulfuric Acid - ElectronicsAndBooks. Available at: [Link]
-
1-Bromo-3-isopropylbenzene - PubChem - NIH. Available at: [Link]
Sources
Safe handling and storage procedures for 1-(Bromomethyl)-3-isopropylbenzene.
Welcome to the Technical Support Center for 1-(Bromomethyl)-3-isopropylbenzene. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and use of this compound in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address potential challenges you may encounter.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of 1-(Bromomethyl)-3-isopropylbenzene, providing insights into the causes and actionable solutions.
Issue 1: The compound has developed a yellowish tint over time.
-
Potential Cause: This discoloration is likely due to minor decomposition. Halogenated aromatic compounds can be sensitive to light and air, leading to the formation of colored impurities. The benzylic bromide is susceptible to oxidation.
-
Recommended Action:
-
Assess Purity: Before use, it is advisable to check the purity of the compound using an appropriate analytical technique such as NMR or GC-MS. This will help determine if the discoloration indicates significant degradation that could impact your experiment.
-
Purification: If impurities are present at an unacceptable level, consider purifying the compound by an appropriate method, such as column chromatography.
-
Preventative Measures: To prevent further degradation, ensure the container is tightly sealed after each use and consider purging the headspace with an inert gas like argon or nitrogen. Store the container in a cool, dark place.[1]
-
Issue 2: Visible fumes are observed upon opening the container.
-
Potential Cause: While 1-(Bromomethyl)-3-isopropylbenzene has a relatively high boiling point, some vapor may be present in the headspace of the container.[2] This can be more noticeable if the compound has been stored at room temperature. Some similar halogenated compounds can also be lachrymatory (tear-inducing).
-
Recommended Action:
-
Work in a Fume Hood: Always handle this compound inside a certified chemical fume hood to prevent inhalation of any vapors.[3][4]
-
Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including safety goggles and a face shield, to protect your eyes and face from any potential exposure.[2][4]
-
Controlled Opening: Open the container slowly to allow for the gradual release of any built-up pressure.
-
Issue 3: A precipitate has formed in the liquid.
-
Potential Cause: The formation of a solid precipitate can indicate more significant decomposition or contamination. One possible decomposition pathway is hydrolysis from exposure to moisture, which could form 3-isopropylbenzyl alcohol and hydrobromic acid.[1] The hydrobromic acid can then potentially catalyze further decomposition.
-
Recommended Action:
-
Do Not Use: If a precipitate is observed, it is strongly recommended not to use the compound in your experiment, as the identity and concentration of the active reagent are now uncertain.
-
Proper Disposal: Dispose of the degraded material as hazardous waste in accordance with your institution's and local regulations.[5]
-
Review Storage Conditions: Re-evaluate your storage procedures. Ensure the compound is stored in a tightly sealed container in a dry environment, and consider using a desiccator for added protection against moisture.
-
Frequently Asked Questions (FAQs)
Q1: What are the immediate first aid measures in case of accidental skin or eye contact?
A1: Immediate and thorough action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][6] Remove any contaminated clothing. If skin irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Q2: What is the appropriate personal protective equipment (PPE) for handling 1-(Bromomethyl)-3-isopropylbenzene?
A2: A comprehensive PPE strategy is essential for your safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles if there is a risk of splashing.[4] | Protects against splashes and vapors that can cause serious eye irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.[3][7] | Prevents skin contact, which can cause irritation.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes are mandatory.[4] | Protects the skin from accidental splashes and contamination. |
| Respiratory Protection | All handling should be conducted in a well-ventilated chemical fume hood to avoid inhaling vapors.[2][4] | Prevents respiratory tract irritation.[8] |
Q3: How should I store 1-(Bromomethyl)-3-isopropylbenzene to ensure its stability?
A3: Proper storage is critical to maintain the integrity of the compound.
-
Container: Keep the compound in its original, tightly sealed container.[2][9]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]
-
Temperature: Store in a cool, dry, and well-ventilated place.[2] Some suppliers recommend refrigeration (2-8°C).[3]
-
Incompatibilities: Store away from strong oxidizing agents.[2]
Q4: What should I do in the event of a small spill?
A4: For small spills, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[3]
-
Personal Protection: Wear the appropriate PPE as outlined in the table above.
-
Containment: Absorb the spill with an inert material such as sand, vermiculite, or earth.[5]
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3][5]
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.
Q5: How should I extinguish a fire involving this compound?
A5: In case of a fire, use the following extinguishing media:
-
Suitable Extinguishers: Use carbon dioxide, dry chemical powder, or an alcohol-resistant foam.[3]
-
Unsuitable Extinguishers: Do not use a direct stream of water as it may spread the fire.
-
Protective Gear for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][10]
Experimental Workflow and Safety Protocol
The following diagram illustrates the standard workflow for handling 1-(Bromomethyl)-3-isopropylbenzene, emphasizing the critical safety checkpoints.
Caption: Workflow for safe handling of 1-(Bromomethyl)-3-isopropylbenzene.
References
-
Advanced ChemBlocks. (n.d.). 1-(Bromomethyl)-3-isopropylbenzene 97%. Retrieved from [Link]
-
CPAChem. (2023, May 23). Safety Data Sheet. Retrieved from [Link]
-
Angene Chemical. (2024, December 29). Safety Data Sheet: 1-Bromo-3-(bromomethyl)benzene. Retrieved from [Link]
-
Thermo Fisher Scientific. (2012, April 16). Safety Data Sheet: Cumene. Retrieved from [Link]
-
Chem Service. (2014, August 9). Safety Data Sheet: Isopropylbenzene. Retrieved from [Link]
-
University of Waterloo. (n.d.). Emergency Response Guide – Exposures & Spills. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
-
CITGO. (2017, September 21). Safety Data Sheet: Cumene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-3-isopropylbenzene. PubChem. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. cpachem.com [cpachem.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: A Researcher's Guide to 1-(Bromomethyl)-3-isopropylbenzene
Welcome to the technical support center for 1-(bromomethyl)-3-isopropylbenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to anticipate and resolve common challenges in your reactions, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and properties of 1-(bromomethyl)-3-isopropylbenzene.
Q1: What are the key physical and chemical properties of 1-(bromomethyl)-3-isopropylbenzene?
1-(Bromomethyl)-3-isopropylbenzene is a light yellow liquid at room temperature.[1] Key properties are summarized in the table below:
| Property | Value |
| CAS Number | 75369-42-5[1] |
| Molecular Formula | C₁₀H₁₃Br[1] |
| Molecular Weight | 213.12 g/mol [1] |
| Appearance | Light yellow liquid[1] |
| Boiling Point | 52-53 °C at 0.8 mmHg[2] |
| Density | 1.285 g/mL[2] |
Q2: How should I properly store and handle 1-(bromomethyl)-3-isopropylbenzene?
For long-term stability, it is recommended to store 1-(bromomethyl)-3-isopropylbenzene at room temperature in a tightly sealed container.[1] Some suppliers recommend storage under an inert atmosphere at 2-8°C.[3] It is crucial to prevent exposure to moisture, as this can lead to hydrolysis of the benzylic bromide. This compound is a lachrymator and can cause skin and eye irritation; therefore, always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][4]
Q3: What are the primary safety concerns associated with 1-(bromomethyl)-3-isopropylbenzene?
This reagent is classified as harmful if swallowed and can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[4] Always consult the Safety Data Sheet (SDS) before use.[4]
Q4: What are the common impurities found in commercial batches of 1-(bromomethyl)-3-isopropylbenzene, and how can they affect my reaction?
Commercial batches may contain unreacted starting materials from its synthesis, such as 3-isopropyltoluene. Hydrolysis to the corresponding benzyl alcohol, 3-isopropylbenzyl alcohol, is also a common impurity, especially in older samples. These impurities can interfere with your reaction by consuming reagents or leading to unwanted side products. It is advisable to check the purity of the reagent by techniques like NMR or GC-MS before use, especially for sensitive reactions.
Troubleshooting Guide for Common Reactions
This section provides detailed guidance on resolving issues encountered during common synthetic applications of 1-(bromomethyl)-3-isopropylbenzene.
I. Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)
1-(Bromomethyl)-3-isopropylbenzene is an excellent substrate for Sₙ2 reactions due to the reactive benzylic bromide. However, challenges can arise.
Q5: My Williamson ether synthesis with 1-(bromomethyl)-3-isopropylbenzene is giving a low yield. What are the potential causes and solutions?
Low yields in Williamson ether synthesis are often attributable to several factors. The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace the bromide.[5][6][7]
-
Incomplete Deprotonation of the Alcohol: The choice of base is critical for generating the alkoxide.[6] If the base is not strong enough to completely deprotonate the alcohol, the remaining neutral alcohol is a much weaker nucleophile, leading to a sluggish or incomplete reaction.[5]
-
Side Reactions: Benzylic halides can undergo elimination (E2) reactions, especially with sterically hindered or strong bases, leading to the formation of an alkene.[5]
-
Solution: Maintain a moderate reaction temperature. While heating can increase the rate of the desired Sₙ2 reaction, it can also favor the E2 pathway.[5] Using a less hindered base, if compatible with your alcohol, can also minimize elimination.
-
-
Poor Solubility: If the alkoxide is not sufficiently soluble in the reaction solvent, the reaction rate will be significantly reduced.
-
Solution: Choose a solvent that can dissolve both the alkoxide and the electrophile. Polar aprotic solvents like DMF and DMSO are often good choices for these reactions.[7]
-
Q6: I am observing the formation of a significant amount of a dimeric byproduct. What is this, and how can I prevent it?
The dimeric byproduct is likely the result of a Wurtz-type coupling, where the alkoxide may be acting as a base to deprotonate another molecule of the starting material at the benzylic position, leading to self-condensation. A more likely scenario in Grignard formation is the reaction of the formed Grignard reagent with unreacted starting material.
-
Solution:
-
Slow Addition: Add the 1-(bromomethyl)-3-isopropylbenzene slowly to the solution of the alkoxide. This maintains a low concentration of the electrophile and minimizes self-reaction.
-
Use of Excess Nucleophile: Employing a slight excess (1.1-1.2 equivalents) of the alcohol/alkoxide can help ensure that the benzylic bromide reacts preferentially with your desired nucleophile.
-
Troubleshooting Workflow for Williamson Ether Synthesis
Caption: A decision tree for troubleshooting low yields in Williamson ether synthesis.
II. Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from 1-(bromomethyl)-3-isopropylbenzene can be challenging due to the high reactivity of the benzylic bromide.
Q7: I am having trouble initiating the Grignard reaction with 1-(bromomethyl)-3-isopropylbenzene and magnesium turnings. What should I do?
Failure to initiate a Grignard reaction is a classic problem, often related to the passivating oxide layer on the magnesium surface.[8]
-
Activation of Magnesium:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh metal surface.
-
Chemical Activation: Add a small crystal of iodine.[9][10] The disappearance of the purple color is an indicator of magnesium activation.[8] Alternatively, a few drops of 1,2-dibromoethane can be used; the ethylene gas evolved indicates activation.
-
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic sources, including water.[10] Ensure all glassware is flame-dried or oven-dried and cooled under a stream of inert gas (argon or nitrogen).[9][10] Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.
-
Solvent Choice: While diethyl ether is common, THF can be a better solvent for Grignard reagent formation due to its higher solvating power for the organomagnesium species.[9]
Q8: My Grignard reaction is turning dark brown or black, and I am getting a low yield of my desired product after quenching with an electrophile. What is happening?
A dark coloration often indicates the formation of side products, particularly Wurtz coupling products.[10] This is a major side reaction with reactive halides like benzylic bromides.[9] The initially formed Grignard reagent can act as a nucleophile and react with another molecule of 1-(bromomethyl)-3-isopropylbenzene.
-
Strategies to Minimize Wurtz Coupling:
-
Slow Addition and Low Temperature: Add the solution of 1-(bromomethyl)-3-isopropylbenzene in your anhydrous solvent dropwise to a suspension of activated magnesium turnings.[10] Maintaining a low temperature can sometimes help, but may also slow down the desired reaction. A gentle reflux is often maintained to ensure the reaction proceeds.[10]
-
High Dilution: Performing the reaction under high dilution can disfavor the bimolecular Wurtz coupling reaction.
-
Inverse Addition: In some cases, adding the magnesium turnings to a solution of the halide can be beneficial, though this is less common.
-
Protocol for Successful Grignard Reagent Formation
| Step | Procedure | Rationale |
| 1. Preparation | Flame-dry all glassware and cool under an inert atmosphere (Ar or N₂). | Ensures strictly anhydrous conditions, crucial for Grignard reagent stability.[10] |
| 2. Magnesium Activation | Place magnesium turnings in the flask and add a crystal of iodine. | Exposes a fresh magnesium surface to initiate the reaction.[9] |
| 3. Initial Addition | Add a small portion of the 1-(bromomethyl)-3-isopropylbenzene solution in anhydrous ether or THF. | A concentrated initial charge helps to start the reaction. |
| 4. Initiation and Reflux | Observe for signs of reaction (e.g., bubbling, color change). If it doesn't start, gently warm the flask. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.[10] | The exothermic nature of the reaction can sustain a reflux, indicating it is proceeding. |
| 5. Completion | After the addition is complete, continue to stir and reflux for an additional 30-60 minutes. | Ensures all the magnesium has reacted. |
| 6. Subsequent Reaction | Cool the Grignard reagent solution and use it immediately for the next step. | Grignard reagents can degrade upon standing. |
Logical Flow for Grignard Reaction Troubleshooting
Caption: A flowchart for diagnosing and solving common Grignard reaction issues.
Purification of Reaction Products
Q9: My crude product is a mixture of my desired compound and unreacted 1-(bromomethyl)-3-isopropylbenzene. How can I effectively purify my product?
The choice of purification method depends on the properties of your product.
-
Column Chromatography: This is often the most effective method.[11] Since 1-(bromomethyl)-3-isopropylbenzene is relatively non-polar, it will typically elute before more polar products in a normal-phase silica gel column.[11] A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
-
Recrystallization: If your product is a solid, recrystallization can be an excellent method for purification, provided a suitable solvent can be found in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the starting material remains soluble.[12]
-
Chemical Quenching: If your product is stable to bases, you can quench the unreacted 1-(bromomethyl)-3-isopropylbenzene by adding a nucleophilic amine like triethylamine. This will form a quaternary ammonium salt that is water-soluble and can be removed during an aqueous workup.[11]
References
-
University of California, Irvine. Grignard Reaction. [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. (2021-09-09). [Link]
-
PubChem. 1-Bromo-3-isopropylbenzene. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
-
Reddit. Williamson ether synthesis trouble, 2.0. (2015-06-26). [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. (2023-07-04). [Link]
-
YouTube. Williamson ether synthesis (done wrong). (2020-03-28). [Link]
-
ChemSrc. 1-bromo-3-isopropylbenzene. [Link]
Sources
- 1. 1-(Bromomethyl)-3-isopropylbenzene 97% | CAS: 75369-42-5 | AChemBlock [achemblock.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 75369-42-5|1-(Bromomethyl)-3-isopropylbenzene|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. jk-sci.com [jk-sci.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
Stability of 1-(Bromomethyl)-3-isopropylbenzene under different reaction conditions.
Introduction
Welcome to the technical support center for 1-(Bromomethyl)-3-isopropylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile benzyl bromide derivative in their synthetic workflows. As a key intermediate, understanding its stability and reactivity under various conditions is paramount to achieving successful and reproducible outcomes. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights. Our goal is to empower you with the knowledge to anticipate and overcome challenges in your experiments.
Core Characteristics of 1-(Bromomethyl)-3-isopropylbenzene
| Property | Value | Source |
| CAS Number | 75369-42-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃Br | [1] |
| Molecular Weight | 213.12 g/mol | [1] |
| Appearance | Light yellow liquid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Inert atmosphere, 2-8°C is recommended for long-term stability. Room temperature storage is also cited. | [2] |
Frequently Asked Questions (FAQs) & Troubleshooting
Storage and Handling
Question 1: I received 1-(Bromomethyl)-3-isopropylbenzene as a light-yellow liquid. Is this normal, and how should I store it for long-term use?
Answer: Yes, it is perfectly normal for 1-(Bromomethyl)-3-isopropylbenzene to be a light-yellow liquid.[1] For long-term storage, it is best practice to keep the compound under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[2] While some suppliers may ship and store it at room temperature, refrigeration minimizes potential degradation over time.[1] Always ensure the container is tightly sealed to prevent exposure to moisture and air.
Question 2: I've noticed the material darkening over time. What could be the cause, and is it still usable?
Answer: Darkening of benzylic bromides is a common observation and typically indicates slow decomposition. This can be initiated by exposure to light, air (oxygen), or trace impurities. The color change is often due to the formation of small amounts of bromine and other degradation byproducts.
To assess usability:
-
Purity Check: Run a quick purity analysis (e.g., TLC, GC-MS, or ¹H NMR). If the purity is still within an acceptable range for your reaction, it can likely be used.
-
Purification: If minor impurities are detected, consider a rapid purification step, such as passing it through a short plug of silica gel with a non-polar eluent (e.g., hexanes), to remove baseline impurities before use.
To prevent this, always store the reagent in an amber vial or a container protected from light and blanketed with an inert gas.
Reaction Stability & Side Reactions
Question 3: My nucleophilic substitution reaction with 1-(Bromomethyl)-3-isopropylbenzene is giving low yields. What are the common pitfalls?
Answer: Low yields in nucleophilic substitution reactions involving this substrate can stem from several factors inherent to the reactivity of benzylic bromides.
-
Instability of the Substrate: Benzylic bromides are susceptible to hydrolysis. The presence of water in your solvent or on your glassware can lead to the formation of the corresponding benzyl alcohol, consuming your starting material. It is crucial to use anhydrous solvents and flame-dried glassware.
-
Competing Elimination Reactions: With sterically hindered or strong bases, E2 elimination can compete with SN2 substitution, leading to the formation of a styrene derivative.
-
Carbocation Rearrangements (in SN1 conditions): While less common for primary benzylic bromides unless under forcing solvolytic conditions, the formation of a resonance-stabilized benzylic carbocation can occur.[4][5] This intermediate can be trapped by any nucleophile present, including the solvent.
-
Wurtz-Type Coupling: In reactions involving organometallic reagents (e.g., Grignard or organolithium), Wurtz-type coupling is a significant side reaction.[6] This occurs when the organometallic reagent reacts with the benzylic bromide to form a new carbon-carbon bond, leading to dimers. To mitigate this, add the benzylic bromide slowly to the solution of the organometallic reagent to maintain a low concentration of the halide.[6]
Troubleshooting Workflow for Low-Yield Nucleophilic Substitutions
Caption: Troubleshooting workflow for low-yield reactions.
Question 4: I am planning a reaction at an elevated temperature. How thermally stable is 1-(Bromomethyl)-3-isopropylbenzene?
Answer: Benzylic bromides, in general, have moderate thermal stability. The C-Br bond dissociation energy for benzyl bromide is approximately 50.5 ± 2 kcal/mol.[7] While 1-(bromomethyl)-3-isopropylbenzene is expected to have similar stability, prolonged heating at high temperatures (>100-120°C) can lead to decomposition. Thermal decomposition can proceed via radical pathways, leading to the formation of HBr and polymeric materials.[7][8]
For reactions requiring heat, it is advisable to:
-
Run the reaction at the lowest effective temperature.
-
Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged heating once the reaction is complete.
-
Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation, which can be accelerated at higher temperatures.
Question 5: Can I use 1-(Bromomethyl)-3-isopropylbenzene in aqueous or protic solvents?
Answer: Using 1-(Bromomethyl)-3-isopropylbenzene in aqueous or protic solvents like alcohols is generally not recommended without careful consideration. Benzylic bromides are susceptible to solvolysis, where the solvent acts as a nucleophile.[9] In water, this leads to hydrolysis to form 3-isopropylbenzyl alcohol. In alcoholic solvents, the corresponding ether will be formed.
If your reaction requires a protic solvent, you should expect to see byproducts from solvolysis. The rate of solvolysis will depend on the temperature and the nucleophilicity of the solvent. For some reactions, like those with highly reactive nucleophiles, the desired reaction may be fast enough to outcompete solvolysis, but it is a factor that must be accounted for in your reaction workup and purification.
Reactivity and Selectivity
Question 6: How does the isopropyl group affect the reactivity of the bromomethyl group?
Answer: The isopropyl group is an electron-donating group (EDG) through induction and hyperconjugation. This has two main effects:
-
Stabilization of the Benzylic Position: The EDG nature of the isopropyl group slightly stabilizes the transition state of both SN1 and SN2 reactions at the benzylic carbon. For an SN1 pathway, it helps to stabilize the resulting benzylic carbocation. For an SN2 pathway, it can slightly increase the electron density at the benzylic carbon, which could marginally slow the reaction with an electron-rich nucleophile, but this effect is generally minor compared to the stabilization of the transition state.
-
Directing Effect in Aromatic Substitutions: While the primary reactivity is at the bromomethyl group, if you were to perform a reaction on the aromatic ring, the isopropyl group is an ortho-, para-director.[10]
Question 7: I need to perform a reaction at another position on the molecule without affecting the bromomethyl group. What should I be cautious about?
Answer: The bromomethyl group is a highly reactive benzylic halide, making it the most likely site of reaction with nucleophiles and bases. If you need to perform a reaction elsewhere on the molecule, you must choose your reagents carefully.
-
Electrophilic Aromatic Substitution: If you are attempting an electrophilic aromatic substitution (e.g., nitration, acylation), the bromomethyl group is deactivating and a meta-director. However, the strongly activating ortho-, para-directing isopropyl group will dominate the directing effects. Be aware that the Lewis acids used to catalyze these reactions (e.g., AlCl₃, FeBr₃) can also promote the decomposition of the benzylic bromide.
-
Reactions Involving Strong Bases: If you are attempting a reaction that requires a strong base (e.g., deprotonation), you will likely induce elimination or substitution at the bromomethyl position. Protecting the benzylic position may be necessary.
Diagram of Competing Reaction Pathways
Caption: Competing reaction pathways for benzylic bromides.
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability in a Given Solvent
This protocol allows for a qualitative or quantitative assessment of the stability of 1-(Bromomethyl)-3-isopropylbenzene under specific solvent and temperature conditions.
Materials:
-
1-(Bromomethyl)-3-isopropylbenzene
-
Anhydrous solvent of choice (e.g., DMF, THF, Acetonitrile)
-
Internal standard (e.g., dodecane, naphthalene)
-
Flame-dried glassware (Schlenk tube or similar)
-
Inert atmosphere (Nitrogen or Argon)
-
GC-MS or HPLC for analysis
Procedure:
-
Prepare a stock solution of 1-(Bromomethyl)-3-isopropylbenzene (e.g., 0.1 M) in the anhydrous solvent of choice in a volumetric flask under an inert atmosphere.
-
Add a known concentration of an internal standard to the stock solution. The internal standard should be inert to the reaction conditions.
-
Transfer an aliquot of this solution (e.g., 1 mL) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Seal the tube and place it in a temperature-controlled heating block or oil bath set to the desired reaction temperature (e.g., 25°C, 50°C, 80°C).
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the withdrawn aliquot by diluting it in a vial containing a suitable solvent (e.g., dichloromethane or ethyl acetate) for analysis.
-
Analyze the quenched samples by GC-MS or HPLC.
-
Plot the concentration of 1-(Bromomethyl)-3-isopropylbenzene (relative to the internal standard) versus time to determine the rate of decomposition.
Protocol 2: Small-Scale Test for Nucleophilic Substitution
This protocol provides a starting point for optimizing a nucleophilic substitution reaction.
Materials:
-
1-(Bromomethyl)-3-isopropylbenzene
-
Nucleophile (e.g., sodium phenoxide, potassium cyanide)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetone)
-
Flame-dried round-bottom flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
TLC plates and developing chamber
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the nucleophile (1.1 to 1.5 equivalents) and the anhydrous solvent.
-
Stir the mixture until the nucleophile is fully dissolved.
-
Add 1-(Bromomethyl)-3-isopropylbenzene (1.0 equivalent) to the solution dropwise at room temperature.
-
Monitor the reaction by TLC. A common mobile phase is a mixture of ethyl acetate and hexanes.
-
If no reaction is observed at room temperature after 1-2 hours, slowly heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and continue to monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC-MS to assess the conversion and identify any major byproducts. This information will guide further optimization of reaction conditions.
References
-
ACS Publications. Mechanistic Role of Benzylic Bromides in the Catalytic Autoxidation of Methylarenes | Inorganic Chemistry. [Link]
-
J-Stage. LACK OF ENHANCED REACTIVITY OF α-NUCLEOPHILES In THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFECT. [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
Khan Academy. Reactions at the benzylic position. [Link]
-
Chemistry Steps. Benzylic Bromination. [Link]
-
AIP Publishing. The C–Br Bond Dissociation Energy in Benzyl Bromide and Allyl Bromide. [Link]
-
ResearchGate. (PDF) Thermal stability of nitrobenzyl halogenides. [Link]
-
PubChem. Benzyl Bromide | C7H7Br | CID 7498. [Link]
-
Reddit. 1-bromo-3-isopropyl benzene prepared from bromobenzene or from isopropylbenzene?. [Link]
-
ChemBK. 3-BROMOISOPROPYLBENZENE. [Link]
-
Filo. Draw the products formed when isopropyl benzene is treated. State the con... [Link]
Sources
- 1. 1-(Bromomethyl)-3-isopropylbenzene 97% | CAS: 75369-42-5 | AChemBlock [achemblock.com]
- 2. 75369-42-5|1-(Bromomethyl)-3-isopropylbenzene|BLD Pharm [bldpharm.com]
- 3. 1-(Bromomethyl)-3-isopropylbenzene | CymitQuimica [cymitquimica.com]
- 4. Khan Academy [khanacademy.org]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Draw the products formed when isopropyl benzene is treated. State the con.. [askfilo.com]
Technical Support Center: Purifying 1-(Bromomethyl)-3-isopropylbenzene Derivatives by Column Chromatography
Welcome to the technical support center for the purification of 1-(bromomethyl)-3-isopropylbenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into column chromatography protocols. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can develop robust, self-validating purification systems.
Introduction: The Challenge of Purifying Benzylic Bromides
1-(Bromomethyl)-3-isopropylbenzene and its analogues are important intermediates in organic synthesis. However, their purification by column chromatography presents unique challenges. These compounds can be prone to degradation on acidic stationary phases, and their relatively nonpolar nature requires careful optimization of the mobile phase to achieve adequate separation from nonpolar impurities or starting materials. This guide provides a comprehensive resource for troubleshooting and optimizing your purification protocols.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 1-(bromomethyl)-3-isopropylbenzene derivatives?
For routine purifications of these relatively nonpolar compounds, silica gel (40-63 µm, 230-400 mesh) is the standard and most cost-effective choice.[1] This finer grade of silica provides a higher surface area, leading to more efficient separations compared to coarser grades.[1]
However, benzylic bromides can sometimes be sensitive to the acidic nature of silica gel, leading to degradation on the column.[2] If you observe significant decomposition (e.g., new spots on TLC analysis of collected fractions), consider these alternatives:
-
Deactivated Silica Gel: Neutralize the silica by preparing a slurry with a solvent system containing 1-3% triethylamine.[3] This is often sufficient to prevent the degradation of acid-sensitive compounds.
-
Alumina (neutral or basic): Alumina is another polar stationary phase that can be used. Neutral or basic alumina is generally preferred for compounds that are sensitive to acid.
-
Florisil: This is a magnesium silicate gel that is less acidic than silica and can be a good alternative for sensitive compounds.[2]
Q2: How do I select the optimal mobile phase (eluent)?
The key to a successful separation is selecting a mobile phase that provides good resolution between your target compound and any impurities. This process should always begin with Thin Layer Chromatography (TLC) analysis.[1]
-
Start Simple: A mixture of a nonpolar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether) is the most common starting point for normal-phase chromatography.[4][5][6] For benzylic bromides, which are quite nonpolar, very low percentages of the polar solvent are typically required. Some protocols even use pure n-pentane or petroleum ether.[7][8]
-
Aim for the "Sweet Spot": The ideal solvent system is one where your target compound has an Rf value between 0.2 and 0.35 .[1][9]
-
Solvent System Suggestions:
-
Primary Choice: Hexanes/Ethyl Acetate. Start with a low percentage of ethyl acetate (e.g., 2-5%) and increase as needed. A 10% ethyl acetate in hexane system is a common starting point for many organic compounds.[10]
-
Alternative Systems: Dichloromethane/Hexanes or Diethyl Ether/Hexanes can offer different selectivity and may provide better separation for challenging mixtures.[2][4]
-
| Solvent System Component | Polarity Index | Boiling Point (°C) | Notes |
| Nonpolar | |||
| n-Pentane | 0.0 | 36.1 | Very nonpolar, low boiling.[4] |
| Hexanes | 0.1 | ~69 | Standard nonpolar component, readily available.[4][5] |
| Dichloromethane (DCM) | 3.1 | 39.6 | Good solvent, but higher polarity and density.[4] |
| Toluene | 2.4 | 110.6 | Can offer different selectivity but has a high boiling point.[11] |
| Polar Modifier | |||
| Diethyl Ether | 2.8 | 34.6 | Good choice for nonpolar to moderately polar compounds.[4] |
| Ethyl Acetate | 4.4 | 77.1 | The standard polar component for most separations.[4][5] |
| Acetone | 5.1 | 56.0 | More polar than ethyl acetate. |
Q3: Should I use isocratic or gradient elution?
-
Isocratic Elution: Using a single, constant mobile phase composition throughout the separation. This is ideal when the Rf values of the spots to be separated are relatively close and fall within the optimal 0.2-0.35 range.[1]
-
Gradient Elution: Gradually increasing the polarity of the mobile phase during the separation (e.g., starting with 2% ethyl acetate in hexane and slowly increasing to 10%). This is highly effective for complex mixtures containing compounds with a wide range of polarities. It allows the nonpolar compounds to elute first, and then the more polar compounds can be eluted more quickly without excessive band broadening.[3]
Q4: My compound is not very soluble in the chromatography eluent. How should I load it onto the column?
This is a common issue, especially with nonpolar solvent systems like hexane/ethyl acetate.[2] Dissolving the crude product in a large volume of eluent will lead to a wide initial band and poor separation. Here are two effective solutions:
-
Minimal Strong Solvent: Dissolve the sample in the absolute minimum amount of a stronger, more polar solvent (like dichloromethane).[2][9] Carefully apply this concentrated solution to the top of the column, then add the less polar mobile phase. Use this method with caution, as too much strong solvent can compromise the separation at the beginning of the column.
-
Dry Loading (Recommended): This is the most robust method. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel or an inert solid like Celite® (diatomaceous earth), and remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[1][3] This powder can then be carefully and evenly added to the top of the packed column.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process.
Problem: My compound won't come off the column, or I see new, more polar spots appearing in the collected fractions.
-
Possible Cause: Your compound is decomposing on the acidic silica gel.[2] Benzylic bromides can be susceptible to hydrolysis or elimination under acidic conditions.
-
Diagnostic Check: Spot your pure starting material on a TLC plate. Then, add a small amount of silica gel to a vial containing a solution of your compound. Let it sit for 30 minutes, then run a TLC of the solution. If a new, more polar spot appears at the baseline, your compound is not stable to silica.[2]
-
Solutions:
Problem: I see a good separation on my TLC plate, but all my collected fractions from the column are mixed.
-
Possible Cause 1: Column Overloading. You have loaded too much crude material for the amount of silica gel used. A general rule of thumb is a silica-to-crude-product ratio of 30:1 to 100:1 by weight, depending on the difficulty of the separation.[1]
-
Solution: Reduce the amount of material loaded onto the column or use a larger column with more silica.
-
Possible Cause 2: Improper Column Packing. Channels or cracks in the silica bed will lead to an uneven solvent front and very poor separation.
-
Solution: Ensure your column is packed uniformly. The "slurry packing" method, where silica is mixed with the eluent before being added to the column, is generally reliable.[12] Gently tap the column as the silica settles to ensure a compact, even bed.[1][12] Never let the solvent level drop below the top of the silica bed, as this will cause cracks to form.[1]
-
Possible Cause 3: Inappropriate Sample Loading. If the initial band of your compound is too wide, it will be impossible to achieve good separation.
-
Solution: Use the "Dry Loading" method described in FAQ Q4.[1][3] If liquid loading, ensure the sample is dissolved in the absolute minimum amount of solvent.[9]
Problem: My compound is eluting as a long, trailing streak (band tailing) instead of a tight band.
-
Possible Cause 1: Secondary Interactions. If your compound has basic functional groups (e.g., amines), it can interact strongly with the acidic silanol groups on the silica surface, causing tailing.
-
Solution: Add a small amount of a modifier to the mobile phase. For basic compounds, adding 0.5-2% triethylamine can dramatically improve peak shape. For acidic compounds, adding 0.5-2% acetic or formic acid can have a similar effect.[1]
-
Possible Cause 2: Eluent is Too Weak. The mobile phase is not polar enough to effectively move the compound down the column.
-
Solution: Once the compound starts to elute, you can switch to a slightly more polar solvent mixture (a step gradient) to speed up its elution and sharpen the tailing edge of the peak.[2]
Experimental Protocols & Visual Workflows
Protocol 1: Slurry Packing a Flash Chromatography Column
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it covers the stopcock hole. Add a ~1-2 cm layer of sand.[9]
-
Create Slurry: In a beaker, mix the required amount of silica gel (e.g., 50g) with the initial, nonpolar mobile phase (e.g., 200 mL of hexanes) to form a consistent slurry.[12]
-
Pouring: Quickly and carefully pour the slurry into the column. Use a funnel to avoid coating the sides.
-
Settling: Open the stopcock to allow solvent to drain, collecting it for reuse. Gently and continuously tap the side of the column to encourage the silica to settle into a compact, uniform bed.[12]
-
Equilibration: Once all the silica has settled, and before the solvent level reaches the top of the silica bed, close the stopcock. Add a final ~1-2 cm layer of sand to the top to protect the silica surface.[9] Flush the column with 2-3 column volumes of the mobile phase to ensure it is fully equilibrated. Crucially, never let the solvent level drop below the top of the sand layer. [1]
Workflow: Purification of 1-(Bromomethyl)-3-isopropylbenzene
The following diagram illustrates the complete workflow from crude product to pure, isolated compound.
Caption: Workflow for purification via flash column chromatography.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common chromatography issues.
Caption: A decision tree for troubleshooting poor separation results.
References
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography.
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
-
Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
-
King, A. Successful Flash Chromatography. King Group.
-
Hawach Scientific. (2025). Several Problems of Flash Column Chromatography.
-
Biotage. (2023). 5 Steps to successful flash chromatography.
-
Biotage. (2023). Six key factors that impact flash chromatography.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
-
Chemistry For Everyone. (2025). What Is The RF Value And Its Importance In Chromatography? YouTube.
-
Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents.
-
University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column.
-
Tale, R. H., et al. (2011). An Efficient and Fast Method for the Preparation of Benzylic Bromides. Synthetic Communications, 41(1), 126-131.
-
BenchChem. Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products.
-
ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?
-
Teledyne ISCO. Safety First—Best Practices and Risk Management for Flash Chromatography.
-
Study Mind. Chromatography and Rf Values (GCSE Chemistry).
-
Restek. Troubleshooting Guide.
-
Chemistry For Everyone. (2025). What Is The Importance Of RF Value In Chromatography? YouTube.
-
Columbia University. Column chromatography.
-
Mastelf. (2024). Retention Factor in Chromatography: Understanding Its Formula and Significance.
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
-
BYJU'S. The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled.
-
JoVE. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture.
-
Google Patents. (CN107098791B) - Preparation method of benzyl bromide.
-
Phenomenex. Troubleshooting Guide.
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
-
Cole-Parmer. (2022). Science of Chromatography.
-
Moravek. Exploring the Different Mobile Phases in HPLC.
-
The Royal Society of Chemistry. Supporting information for: ...
-
Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
-
Reddit. (2022). 1-bromo-3-isopropyl benzene prepared from bromobenzene or from isopropylbenzene?
-
The Royal Society of Chemistry. SUPPORTING INFORMATION FOR: ...
-
Professor Dave Explains. (2019). Column Chromatography. YouTube.
-
MDPI. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Molecules, 27(20), 6909.
-
BenchChem. Synthetic Routes for 1-Bromo-3-(bromomethyl)-2-chlorobenzene: Application Notes and Protocols.
-
ResearchGate. (2025). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 138499, 1-Bromo-3-isopropylbenzene.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Chromatography [chem.rochester.edu]
- 3. Purification [chem.rochester.edu]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 7. tandfonline.com [tandfonline.com]
- 8. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]
- 9. Purification [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of 1-(Bromomethyl)-3-isopropylbenzene
Welcome to the technical support center for the synthesis and scale-up of 1-(Bromomethyl)-3-isopropylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the knowledge to confidently and safely scale your synthesis from the lab bench to larger-scale production.
Synthesis Overview: The Wohl-Ziegler Reaction
The primary and most effective method for synthesizing 1-(Bromomethyl)-3-isopropylbenzene is through the free-radical bromination of 3-isopropyltoluene at the benzylic position. The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, is the industry standard for this transformation.[1][2][3] This method is favored due to its selectivity for the benzylic position over other positions on the alkyl chain or the aromatic ring.[4][5][6]
The reaction proceeds via a free-radical chain mechanism.[7] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or even UV light, initiates the process by generating a bromine radical from NBS.[2][4] This bromine radical then abstracts a hydrogen atom from the benzylic carbon of 3-isopropyltoluene, forming a resonance-stabilized benzylic radical.[4][8] This stabilized radical then reacts with a bromine source (Br₂ generated in situ from the reaction of HBr with NBS) to yield the desired product, 1-(Bromomethyl)-3-isopropylbenzene, and another bromine radical to continue the chain reaction.[5][9]
Visualizing the Synthesis Workflow
The following diagram outlines the key stages in the synthesis and purification of 1-(Bromomethyl)-3-isopropylbenzene.
Caption: Experimental workflow for the synthesis of 1-(Bromomethyl)-3-isopropylbenzene.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and scale-up of 1-(Bromomethyl)-3-isopropylbenzene in a question-and-answer format.
| Issue ID | Question | Potential Causes | Recommended Solutions & Explanations |
| TG-01 | Low to no conversion of starting material. | 1. Ineffective radical initiation.2. Deactivated NBS.3. Insufficient reaction temperature. | 1. Verify Initiator Activity: Ensure your radical initiator (AIBN or BPO) is fresh. Older initiators can decompose. Consider adding a fresh portion of the initiator if the reaction has stalled. For photo-initiated reactions, ensure the lamp is functioning correctly and is at the appropriate wavelength.2. Use Fresh NBS: NBS can degrade over time, especially if exposed to moisture, turning yellow or brown due to the formation of bromine.[10] For best results, use freshly recrystallized NBS.[2][10]3. Optimize Temperature: The reaction is typically run at the reflux temperature of the solvent.[2] Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux. |
| TG-02 | Formation of significant amounts of dibrominated product. | 1. Over-addition of NBS.2. High local concentrations of bromine.3. Impure NBS containing excess Br₂.[9] | 1. Stoichiometric Control: Use a slight excess of 3-isopropyltoluene relative to NBS to favor monobromination. Carefully control the stoichiometry of NBS.2. Slow Addition of NBS: On a larger scale, consider adding NBS portion-wise or as a slurry to maintain a low concentration of bromine radicals at any given time.[9]3. NBS Quality: As mentioned in TG-01, the quality of NBS is crucial. Impurities can accelerate the formation of dibrominated species.[9] |
| TG-03 | Bromination on the aromatic ring instead of the benzylic position. | 1. Presence of Lewis or Brønsted acids.2. High polarity solvent. | 1. Avoid Acidic Conditions: The presence of acids can promote electrophilic aromatic substitution.[5] Ensure all glassware is clean and free of acidic residues.2. Solvent Choice: The Wohl-Ziegler reaction is best performed in non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane.[3] Using polar solvents can favor ionic pathways leading to aromatic bromination. Due to the toxicity of CCl₄, consider safer alternatives like trifluorotoluene.[3] |
| TG-04 | Reaction is too vigorous or shows a sudden exotherm upon scaling up. | 1. Poor heat transfer in larger reactors.2. Accumulation of unreacted reagents followed by rapid reaction. | 1. Controlled Heating: When scaling up, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation.[11][12] Use a reactor with a jacketed cooling system and monitor the internal temperature closely.[13]2. Controlled Addition: Add the initiator in portions or at a controlled rate to manage the reaction rate. Ensure good mixing to prevent localized "hot spots."[12] |
| TG-05 | Difficulty in separating the product from the starting material. | 1. Incomplete reaction.2. Similar boiling points. | 1. Drive Reaction to Completion: Monitor the reaction closely by TLC or GC and ensure the starting material is consumed before workup. If necessary, extend the reaction time or add a small amount of fresh initiator.2. Purification Strategy: If separation by distillation is difficult, column chromatography is a reliable alternative for achieving high purity. |
| TG-06 | Product decomposes during purification by distillation. | 1. High distillation temperatures.2. Presence of acidic impurities. | 1. Vacuum Distillation: Purify the product under reduced pressure to lower the boiling point and minimize thermal decomposition.2. Neutralize Before Distillation: Wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) during the workup to remove any residual HBr, which can catalyze decomposition at high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the Wohl-Ziegler bromination of 3-isopropyltoluene?
A1: Traditionally, carbon tetrachloride (CCl₄) has been the solvent of choice due to its non-polar nature and ability to promote the radical pathway.[3] However, due to its toxicity and environmental concerns, safer alternatives such as cyclohexane, or more recently, trifluorotoluene, are recommended.[3][6] It is crucial to use an anhydrous solvent, as water can lead to the hydrolysis of NBS and the desired product.[10]
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). On a TLC plate, the product, 1-(Bromomethyl)-3-isopropylbenzene, will have a different Rf value than the starting material, 3-isopropyltoluene. A simple visual cue is that NBS is denser than CCl₄ and will sink, while the byproduct, succinimide, is less dense and will float.[3] The disappearance of the dense NBS and the appearance of the floating succinimide indicate the reaction is progressing.[3]
Q3: What are the critical safety precautions when handling N-Bromosuccinimide (NBS)?
A3: NBS is a corrosive and moisture-sensitive solid that can cause severe skin burns and eye damage.[14][15] Always handle NBS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16] Avoid inhalation of the dust.[15] Reactions involving NBS can be exothermic, so be prepared for rapid heat evolution, especially on a larger scale.[10]
Q4: I'm scaling up the reaction from 10g to 1kg. What are the most critical parameters to consider?
A4: When scaling up, several factors become more critical:
-
Heat Management: The reaction is exothermic. A 100-fold increase in volume does not mean a 100-fold increase in heat dissipation capability.[11] Ensure your reactor has adequate cooling capacity.[13][17]
-
Mixing: Efficient stirring is vital to ensure homogenous temperature and reagent distribution, preventing localized overheating and side reactions.[12][18]
-
Reagent Addition: Instead of adding all reagents at once, a controlled, portion-wise, or continuous addition of the initiator or NBS is recommended to manage the reaction rate and exotherm.[18]
-
Work-up and Purification: Handling larger volumes of materials for filtration, extraction, and distillation requires appropriate equipment and safety procedures.
Q5: Can I use bromine (Br₂) directly instead of NBS?
A5: While direct bromination with Br₂ and light can work, it is generally less selective than using NBS.[5] Using Br₂ increases the likelihood of side reactions, including addition to any potential double bonds and electrophilic substitution on the aromatic ring, especially if HBr is allowed to accumulate.[5] NBS is preferred because it maintains a low, steady concentration of bromine in the reaction mixture, which favors the desired radical substitution pathway.[4][5]
Detailed Experimental Protocol (Lab Scale)
Synthesis of 1-(Bromomethyl)-3-isopropylbenzene
Materials:
-
3-Isopropyltoluene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-isopropyltoluene (1.0 equivalent) in anhydrous CCl₄.
-
Add N-Bromosuccinimide (1.05 equivalents) and AIBN (0.02 equivalents) to the flask.
-
Heat the mixture to reflux with vigorous stirring. The reaction can be initiated with a heat lamp if necessary.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-(Bromomethyl)-3-isopropylbenzene.
Troubleshooting Logic Diagram
This diagram provides a systematic approach to troubleshooting common issues during the synthesis.
Caption: A logical flow for troubleshooting synthesis problems.
References
-
Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Wohl–Ziegler bromination. (n.d.). Grokipedia. Retrieved from [Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26). Scientific Update. Retrieved from [Link]
-
The Mechanism of Benzylic Bromination with N-Bromosuccinimide. (n.d.). ACS Publications. Retrieved from [Link]
-
10.3 Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep®. Retrieved from [Link]
-
N-BROMOSUCCINIMIDE EXTRA PURE MSDS. (2016, May 12). Loba Chemie. Retrieved from [Link]
-
N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]
-
N-Bromosuccinimide. (2019, July 6). Wikipedia. Retrieved from [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. Retrieved from [Link]
-
NBS Benzylic Bromination of Alkylbenzene Compounds. (2014, August 16). YouTube. Retrieved from [Link]
-
How to Scale Up a New Synthesis Reaction. (2022, October 21). Lab Manager. Retrieved from [Link]
-
Initial optimized reaction conditions for benzylic bromination of. (n.d.). ResearchGate. Retrieved from [Link]
-
How to Scale-Up Chemical Processes. (n.d.). VisiMix. Retrieved from [Link]
-
Optimization of reaction conditions for the benzylic bromination of 1. (n.d.). ResearchGate. Retrieved from [Link]
-
Benzene Side Chain Reactions. (2018, May 7). YouTube. Retrieved from [Link]
-
Wohl–Ziegler reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Scale up and scale down in chemical syntheses. (n.d.). Huber Kältemaschinenbau. Retrieved from [Link]
-
Chemical Process Development and Scale-Up. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Ch 11 : Halogenation of alkyl benzenes. (n.d.). University of Calgary. Retrieved from [Link]
-
Free-Radical Bromination of Alkyl Benzenes. (2021, March 15). Chegg. Retrieved from [Link]
-
18.5 Side Chain Reactions of Benzenes. (2021, March 13). YouTube. Retrieved from [Link]
-
1-bromo-3-isopropylbenzene. (2025, May 20). Chemical Synthesis and Physical Properties. Retrieved from [Link]
-
1-Bromo-3-isopropylbenzene. (n.d.). PubChem. Retrieved from [Link]
-
1-bromo-3-isopropyl benzene prepared from bromobenzene or from isopropylbenzene? (2022, April 28). Reddit. Retrieved from [Link]
-
Reactions at the benzylic position. (n.d.). Khan Academy. Retrieved from [Link]
- Process for benzylic bromination. (n.d.). Google Patents.
-
10.3 Allylic Bromination and Benzylic Bromination with NBS. (2020, December 16). YouTube. Retrieved from [Link]
-
Process for benzylic bromination. (2000, May 29). European Patent Office. Retrieved from [Link]
-
1-(Bromomethyl)-4-(propan-2-yl)benzene. (n.d.). PubChem. Retrieved from [Link]
- Method for purifying a bromine compound. (n.d.). Google Patents.
-
1-(3-Bromopropyl)-3-(chloromethyl)benzene. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. chadsprep.com [chadsprep.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Solved Free-Radical Bromination of Alkyl Benzenes Bromine | Chegg.com [chegg.com]
- 8. youtube.com [youtube.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 12. visimix.com [visimix.com]
- 13. Scale up and scale down in chemical syntheses [huber-online.com]
- 14. lobachemie.com [lobachemie.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. mt.com [mt.com]
- 18. sdlookchem.com [sdlookchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-(Bromomethyl)-3-isopropylbenzene and Other Benzyl Bromides
This guide offers an in-depth technical comparison of 1-(bromomethyl)-3-isopropylbenzene with other substituted benzyl bromides, designed for researchers, scientists, and professionals in drug development. By examining the interplay of electronic and steric effects, this document provides a framework for understanding and predicting the reactivity of these crucial synthetic intermediates. The guide includes comparative data, detailed experimental protocols for validation, and visual diagrams to elucidate key concepts.
Introduction
Benzyl bromides are a cornerstone class of reagents in organic synthesis, widely employed for the introduction of the benzyl protecting group and as versatile precursors for constructing complex molecular architectures. However, the reactivity of a benzyl bromide is not a fixed property; it is intricately modulated by the substituents on the aromatic ring. This guide focuses on 1-(bromomethyl)-3-isopropylbenzene, placing its chemical behavior in context with other commonly used benzyl bromides.
Our objective is to provide a comprehensive resource that moves beyond simple descriptions, explaining the underlying physical organic principles that govern reactivity. We will explore how electronic and steric factors influence the propensity of these compounds to participate in nucleophilic substitution and Grignard reactions. Furthermore, we present standardized experimental protocols, enabling researchers to conduct their own comparative analyses and make data-driven decisions in their synthetic endeavors.
Fundamental Principles Governing Benzyl Bromide Reactivity
The utility of a benzyl bromide in a synthetic transformation is fundamentally tied to the reactivity of the benzylic carbon-bromine bond. This reactivity is a function of both electronic and steric effects originating from the substituents on the benzene ring. These factors determine the stability of reaction intermediates and transition states, thereby dictating the preferred reaction pathway and rate.
Electronic Effects
The electronic landscape of the benzene ring, as modified by its substituents, plays a critical role in the reactivity of the benzylic bromide. These effects are broadly categorized as inductive and resonance effects.
-
Inductive Effects : These are transmitted through the sigma bond framework of the molecule. Electronegative substituents withdraw electron density, making the benzylic carbon more electrophilic, while alkyl groups, like the isopropyl group, are weakly electron-donating.
-
Resonance Effects : These involve the delocalization of pi electrons between the substituent and the aromatic ring. Substituents with lone pairs (e.g., -OCH₃) can donate electron density via resonance, while those with pi bonds to more electronegative atoms (e.g., -NO₂) withdraw electron density.
The Hammett equation is a powerful tool in physical organic chemistry that provides a quantitative measure of the electronic influence of meta and para substituents on the reactivity of a benzene derivative.
Steric Effects
The sheer physical size of substituents can significantly impact reaction rates, a phenomenon known as steric hindrance. This is particularly crucial in S(_N)2 reactions, where the nucleophile must approach the benzylic carbon from the side opposite to the bromine atom.[1] Bulky substituents, especially in the ortho position, can impede this approach, slowing the reaction. The Taft equation is often used to disentangle these steric effects from electronic influences.[2]
Comparative Reactivity in Nucleophilic Substitution Reactions
Benzyl bromides are notable for their ability to undergo nucleophilic substitution via both S(_N)1 and S(_N)2 mechanisms.[3][4] The preferred pathway is a function of the benzyl bromide's substitution pattern, the nucleophile's strength, and the solvent's properties.
S(_N)1 Reactivity
The S(_N)1 reaction proceeds through a planar carbocation intermediate. Consequently, substituents that stabilize this positively charged intermediate will accelerate the reaction. Electron-donating groups (EDGs) are particularly effective at this, especially when located at the ortho or para positions, where they can donate electron density through resonance.
In the case of 1-(bromomethyl)-3-isopropylbenzene, the isopropyl group at the meta position exerts a weak, electron-donating inductive effect. This lends some stability to the benzylic carbocation, making it more reactive in S(_N)1 reactions than unsubstituted benzyl bromide, but significantly less so than a benzyl bromide with a potent resonance-donating group like a para-methoxy substituent.
S(_N)2 Reactivity
The S(_N)2 reaction is a concerted process where the nucleophile attacks the electrophilic carbon as the bromide ion departs.[5] This mechanism is highly sensitive to steric crowding around the reaction center.
The isopropyl group of 1-(bromomethyl)-3-isopropylbenzene is positioned at the meta carbon, where it does not present a significant steric barrier to the incoming nucleophile. Its weak electron-donating inductive effect has a minor deactivating effect on the electrophilicity of the benzylic carbon compared to benzyl bromides bearing electron-withdrawing groups.
Data-Driven Comparison of Relative Reactivity
While specific kinetic data for every substituted benzyl bromide is not always available, we can make reliable predictions of their relative reactivity based on the well-established principles discussed above. The following table provides a semi-quantitative comparison of 1-(bromomethyl)-3-isopropylbenzene with other representative benzyl bromides.
| Benzyl Bromide Derivative | Substituent(s) | Expected Relative S(_N)1 Rate | Expected Relative S(_N)2 Rate | Justification |
| 1-(Bromomethyl)-3-isopropylbenzene | 3-isopropyl | Moderate | Moderate | The meta-isopropyl group offers weak inductive electron donation, which provides moderate stabilization for an S(_N)1 carbocation. It presents minimal steric hindrance for an S(_N)2 attack. |
| Benzyl Bromide | None | Low | High | Serves as a baseline. It is highly susceptible to S(_N)2 attack due to minimal steric hindrance. The primary benzylic carbocation is less stable, making the S(_N)1 pathway less favorable.[6] |
| 4-Methoxybenzyl Bromide | 4-methoxy | Very High | Low | The para-methoxy group is a strong resonance electron-donating group, which greatly stabilizes the benzylic carbocation, thus strongly favoring the S(_N)1 pathway. This electron donation reduces the electrophilicity of the benzylic carbon, disfavoring S(_N)2. |
| 4-Nitrobenzyl Bromide | 4-nitro | Very Low | Very High | The para-nitro group is a powerful electron-withdrawing group, which destabilizes the benzylic carbocation, making the S(_N)1 pathway highly unfavorable. This withdrawal of electron density increases the electrophilicity of the benzylic carbon, accelerating the S(_N)2 reaction. |
| 2-Methylbenzyl Bromide | 2-methyl | Moderate | Low | The ortho-methyl group provides some inductive stabilization for an S(_N)1 carbocation. However, its proximity to the reaction center creates significant steric hindrance, which strongly disfavors the backside attack required for an S(_N)2 reaction.[1] |
Diagram of S(_N)1 and S(_N)2 Mechanisms:
Caption: Generalized S(_N)1 and S(_N)2 reaction pathways.
Grignard Reagent Formation: A Comparative Perspective
The synthesis of Grignard reagents is a fundamental method for forming new carbon-carbon bonds. The electronic properties of the starting benzyl bromide can influence the ease of this reaction.
Generally, electron-donating substituents can enhance the rate of Grignard reagent formation by increasing the electron density at the benzylic carbon. Conversely, certain electron-withdrawing groups, particularly nitro groups, are incompatible with Grignard reagents as they can undergo side reactions.[7]
The weakly electron-donating isopropyl group in 1-(bromomethyl)-3-isopropylbenzene is expected to have a slightly favorable or neutral effect on the rate of Grignard reagent formation compared to unsubstituted benzyl bromide.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted reactivities, the following standardized protocols can be adapted for a direct comparison of 1-(bromomethyl)-3-isopropylbenzene with other benzyl bromides.
Protocol for a Comparative S(_N)2 Reaction
This protocol employs a common nucleophile, sodium cyanide, in a polar aprotic solvent, acetone, which favors the S(_N)2 mechanism. Reaction progress can be monitored by standard analytical techniques such as GC-MS, HPLC, or TLC.
Materials:
-
1-(Bromomethyl)-3-isopropylbenzene and other benzyl bromides for comparison
-
Sodium cyanide (NaCN)
-
Anhydrous Acetone
-
Standard laboratory glassware for organic synthesis
-
Thermostatically controlled reaction bath
Procedure:
-
In separate, appropriately sized round-bottom flasks, prepare equimolar solutions of each benzyl bromide (e.g., 0.1 M) in anhydrous acetone.
-
In a separate vessel, prepare an equimolar stock solution of sodium cyanide (e.g., 0.1 M) in anhydrous acetone.
-
Allow all solutions to reach thermal equilibrium in a constant temperature bath (e.g., 25°C).
-
To initiate the reactions, add an equal volume of the sodium cyanide solution to each of the benzyl bromide solutions simultaneously, ensuring rapid mixing.
-
At predetermined time intervals (e.g., every 10-15 minutes), withdraw a small, precise aliquot from each reaction mixture.
-
Immediately quench the reaction in each aliquot by diluting it into a vial containing a small amount of water.
-
Extract the organic components from the quenched aliquot with a suitable solvent (e.g., ethyl acetate).
-
Analyze the organic extracts to quantify the disappearance of the starting material and the appearance of the product, allowing for the determination of reaction rates.
Diagram of S(_N)2 Experimental Workflow:
Caption: Workflow for a comparative S(_N)2 kinetic experiment.
Protocol for Comparative Grignard Reagent Formation
This protocol details the formation of the Grignard reagent and its subsequent trapping with a model electrophile, benzaldehyde. The yield of the resulting diarylmethanol product serves as an indicator of the efficiency of the Grignard reagent formation.
Materials:
-
1-(Bromomethyl)-3-isopropylbenzene and other benzyl bromides
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A crystal of iodine (as an initiator)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Glassware for anhydrous reactions (flame-dried)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equivalents) and a small crystal of iodine in separate, flame-dried, three-necked flasks.
-
Prepare solutions of each benzyl bromide (1.0 equivalent) in anhydrous diethyl ether in separate dropping funnels.
-
Add a small portion of the benzyl bromide solution to the magnesium to initiate the reaction, which is typically indicated by the disappearance of the iodine color and the onset of gentle reflux.
-
Once the reaction has started, add the remaining benzyl bromide solution dropwise at a rate that maintains a steady, gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted.
-
Cool the freshly prepared Grignard solutions to 0°C in an ice bath.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise to each Grignard solution at 0°C.
-
After the addition, allow the reaction mixtures to warm to room temperature and stir for 1 hour.
-
Carefully quench the reactions by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol product by column chromatography and calculate the isolated yield.
Diagram of Grignard Reaction Workflow:
Caption: Workflow for the comparative Grignard reaction experiment.
Conclusion
1-(Bromomethyl)-3-isopropylbenzene presents itself as a well-balanced benzylating agent. Its reactivity is tempered by the electronic and steric profile of the meta-isopropyl group, positioning it as a versatile intermediate. It is expected to be more reactive than benzyl bromides bearing strongly electron-withdrawing groups in S(_N)1 reactions and more reactive than sterically hindered ortho-substituted analogues in S(_N)2 reactions. Its performance in Grignard reactions is anticipated to be robust.
The ultimate selection of a benzyl bromide for a particular synthetic application will be guided by the specific demands of the reaction, including the desired mechanism, the nature of the nucleophile, and the presence of other functional groups. The principles and protocols outlined in this guide are intended to empower researchers to make informed, evidence-based decisions in their synthetic design and execution.
References
-
Brainly.in. (2023). How to form benzyl grinard. [Link]
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (n.d.). [Link]
-
Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. (2018). ResearchGate. [Link]
-
Concurrent SN1 and SN2 reactions in the benzylation of pyridines. (2001). ResearchGate. [Link]
-
Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. (n.d.). [Link]
-
Nonlinear Taft Polar Free Energy Relationship: Reactions of N‐Substituted Benzyl Amines with Benzyl Bromide in Methanol. (2013). Semantic Scholar. [Link]
-
Nonlinear Taft Polar Free Energy Relationship: Reactions of N‐Substituted Benzyl Amines with Benzyl Bromide in Methanol. (n.d.). OUCI. [Link]
-
Grignard Reaction. (n.d.). [Link]
-
Quick and partial report on benzyl bromide synthesis. (2023). Sciencemadness.org. [Link]
-
Substitutent Effects and LFERS. (n.d.). [Link]
-
Nonlinear Taft Polar Free Energy Relationship: Reactions of N‐Substituted Benzyl Amines with Benzyl Bromide in Methanol | Request PDF. (2013). ResearchGate. [Link]
-
Comparing The SN1 vs Sn2 Reactions. (2024). Master Organic Chemistry. [Link]
-
Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. (2016). Quora. [Link]
-
Nucleophilic Substitution. (n.d.). Utah Tech University. [Link]
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020). YouTube. [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (n.d.). [Link]
-
Applications of Hammett Equation: Substituent and Reaction Constants. (1987). [Link]
-
SN2 vs SN1 Reaction Comparison | PDF | Chemical Reactions | Organic Chemistry. (n.d.). Scribd. [Link]
-
Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?. (n.d.). Study.com. [Link]
-
Hammett plots for activation of benzyl bromides by Co(i) complex.... (n.d.). ResearchGate. [Link]
-
(PDF) Thermal stability of nitrobenzyl halogenides. (1984). ResearchGate. [Link]
-
Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021). Journal of the American Chemical Society. [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). [Link]
-
The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]
-
Solvent screening of benzyl bromide Grignard reaction | Download Table. (n.d.). ResearchGate. [Link]
-
Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023). YouTube. [Link]
-
SN2 Reaction Mechanism. (n.d.). Chemistry Steps. [Link]
-
Benzyl bromide is a primary halide. It undergoes SN1 substitution.... (n.d.). Pearson. [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. (n.d.). [Link]
-
reactive SN2 alkyl groups - benzyl and allyl groups. (2019). YouTube. [Link]
-
What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. (2022). Quora. [Link]
-
Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. (2014). Beilstein Journal of Organic Chemistry. [Link]
-
Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. (n.d.). PMC. [Link]
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023). Chemistry LibreTexts. [Link]
-
Benzyl bromide. (n.d.). Wikipedia. [Link]
-
Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. (2014). National Institutes of Health. [Link]
-
Determining Whether Nucleophilic Substitution Reactions are SN1 or SN2. (2014). YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. quora.com [quora.com]
- 4. homework.study.com [homework.study.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alkylation: Comparing Alternatives to 1-(Bromomethyl)-3-isopropylbenzene
In the landscape of pharmaceutical and materials science research, the introduction of specific lipophilic moieties is a cornerstone of molecular design. The 3-isopropylbenzyl group, in particular, is a valuable structural component, prized for its steric and electronic properties. The go-to reagent for installing this group is often 1-(Bromomethyl)-3-isopropylbenzene[1][2]. However, its lachrymatory nature, potential for degradation, and high reactivity can present challenges in handling, storage, and reaction control.
This guide provides a comprehensive comparison of viable alternative reagents for the alkylation of nucleophiles with the 3-isopropylbenzyl group. We will delve into the nuances of reactivity, safety, and synthetic accessibility, providing field-proven insights and detailed experimental protocols to empower researchers in making informed decisions for their specific applications.
The Benchmark: Understanding 1-(Bromomethyl)-3-isopropylbenzene
1-(Bromomethyl)-3-isopropylbenzene is a potent electrophile for nucleophilic substitution reactions. Its reactivity is enhanced by the benzylic position of the bromine atom, which stabilizes the transition states of both SN1 and SN2 reactions.[3][4][5][6] The bromide ion is an excellent leaving group, making the reagent highly effective for alkylating a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.[7][8][9]
However, this high reactivity comes with drawbacks. The compound is classified as a hazardous substance, causing severe skin burns and eye damage, and it is a known lachrymator, requiring strict handling protocols.[1][10] Its stability can also be a concern, with potential for decomposition over time, especially if exposed to light or moisture.
Comparative Analysis of Alternative Alkylating Agents
The choice of an alkylating agent is a critical experimental parameter that balances reactivity, stability, safety, and cost. Below, we compare three primary alternatives to 1-(Bromomethyl)-3-isopropylbenzene, each with a distinct profile.
Alternative 1: 1-(Chloromethyl)-3-isopropylbenzene
The most direct analogue, the chlorinated version, offers a modulation in reactivity. It can be synthesized from the corresponding (3-isopropylphenyl)methanol using reagents like thionyl chloride.[11]
-
Reactivity Profile: Chlorine is a less effective leaving group than bromine due to the relative strengths of their conjugate acids (HBr is a stronger acid than HCl).[7][8][9] Consequently, 1-(chloromethyl)-3-isopropylbenzene is less reactive. This can be a distinct advantage, offering greater stability and potentially higher selectivity in complex molecules with multiple nucleophilic sites. The trade-off is that reactions may require more forcing conditions, such as higher temperatures or longer reaction times.
-
Advantages:
-
Increased shelf-life and thermal stability.
-
Lower cost of the chlorinating agent for synthesis.
-
Reduced reactivity can prevent unwanted side reactions.
-
-
Disadvantages:
-
Requires harsher reaction conditions (e.g., higher heat, stronger base).
-
May not be suitable for weakly nucleophilic substrates.
-
Alternative 2: Activated (3-Isopropylphenyl)methanol (Tosylates/Mesylates)
An excellent strategy to avoid handling benzyl halides altogether is to start with the more stable and less hazardous precursor, (3-isopropylphenyl)methanol. This alcohol can be "activated" by converting the poor hydroxyl leaving group into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), which are superb leaving groups.[9][12]
-
Reactivity Profile: Tosylates and mesylates are highly effective leaving groups, with reactivity often comparable to or exceeding that of benzyl bromide. The alkylation proceeds cleanly under standard nucleophilic substitution conditions.
-
Advantages:
-
The alcohol precursor is significantly easier and safer to handle and store.
-
The activated tosylate or mesylate can be generated in situ or isolated just before use.
-
Provides high yields and clean reactions.
-
-
Disadvantages:
-
Adds an extra step to the overall synthetic sequence.
-
Introduces sulfur-containing byproducts that must be removed during workup.
-
Alternative 3: The Mitsunobu Reaction
For maximum mildness and versatility, the Mitsunobu reaction provides a powerful pathway for the direct conversion of (3-isopropylphenyl)methanol.[13][14] This reaction uses a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol in situ for displacement by an acidic nucleophile (pKa < 15).[15][16]
-
Reactivity Profile: The reaction proceeds under neutral, low-temperature conditions. It is particularly valuable for sensitive substrates and a broad range of nucleophiles, including carboxylic acids, phenols, imides, and thiols.[14][16] A key feature is the predictable inversion of stereochemistry at a chiral center, though this is not applicable to the achiral benzyl alcohol.[13]
-
Advantages:
-
Exceptionally mild and neutral reaction conditions.
-
Avoids the synthesis and isolation of a separate alkylating agent.
-
High functional group tolerance.
-
-
Disadvantages:
-
Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.
-
The reagents (DEAD/DIAD) are hazardous and must be handled with care.
-
The cost of reagents is higher compared to other methods.
-
Data Presentation & Visualization
To facilitate direct comparison, the key characteristics of each reagent are summarized below.
Table 1: Quantitative Comparison of Alkylating Agents
| Feature | 1-(Bromomethyl)-3-isopropylbenzene | 1-(Chloromethyl)-3-isopropylbenzene | (3-Isopropylphenyl)methanol (Tosylate) | (3-Isopropylphenyl)methanol (Mitsunobu) |
| Reactivity | High | Moderate | High | Substrate Dependent |
| Leaving Group | Br⁻ | Cl⁻ | TsO⁻ | PPh₃⁺-O-R (in situ) |
| pKa of Conjugate Acid | ~ -9 (HBr) | ~ -7 (HCl) | ~ -2.8 (TsOH) | N/A |
| Synthetic Steps | 1 (from alcohol) | 1 (from alcohol) | 1 (from alcohol) | 0 (direct use of alcohol) |
| Key Byproducts | Halide Salt | Halide Salt | Tosylate Salt | Triphenylphosphine Oxide, Hydrazine |
| Primary Hazard | Lachrymator, Corrosive[1] | Irritant | Sulfonyl Chloride is Corrosive | DEAD/DIAD are Explosive/Toxic |
| Green Chemistry Score | Poor | Moderate | Moderate | Poor (Atom Economy) |
Diagrams of Synthetic Pathways & Logic
The choice of reagent is often dictated by the overall synthetic strategy. The following diagrams illustrate the relationships between these alternatives.
Caption: Comparison of leaving group ability, which directly correlates with the reactivity of the corresponding alkylating agent.
Experimental Protocols
The following protocols describe a representative O-alkylation of 4-methoxyphenol. These are model procedures that should be adapted based on the specific substrate and laboratory safety protocols.
Protocol 1: Alkylation using 1-(Bromomethyl)-3-isopropylbenzene
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF, 0.5 M).
-
Reagents: Add 4-methoxyphenol (1.0 eq) followed by potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition: Stir the suspension at room temperature for 15 minutes. Add 1-(Bromomethyl)-3-isopropylbenzene (1.1 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Alkylation using (3-Isopropylphenyl)methanol via Mitsunobu Reaction
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous Tetrahydrofuran (THF, 0.3 M).
-
Reagents: Add (3-isopropylphenyl)methanol (1.2 eq), 4-methoxyphenol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Cooling: Cool the resulting solution to 0 °C in an ice bath.
-
Addition: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 10-15 minutes. A color change and/or formation of a precipitate may be observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring by TLC.
-
Workup & Purification: Concentrate the reaction mixture directly onto silica gel. The purification can be challenging due to the triphenylphosphine oxide byproduct. A non-polar solvent flush (e.g., hexanes) during column chromatography can help remove some byproducts before eluting the desired product.
Conclusion and Recommendations
The selection of an appropriate reagent to install the 3-isopropylbenzyl group is a strategic decision that impacts reaction efficiency, safety, and scalability.
-
1-(Bromomethyl)-3-isopropylbenzene remains the workhorse for its high reactivity but should be reserved for situations where its hazards can be safely managed and its potency is required.
-
1-(Chloromethyl)-3-isopropylbenzene is an excellent choice for large-scale syntheses or with highly sensitive substrates where its moderated reactivity and enhanced stability are advantageous.
-
Activated (3-Isopropylphenyl)methanol (Tosylates/Mesylates) offers a robust and safe alternative, ideal for multi-step syntheses where the precursor alcohol is readily available and handling of lachrymatory halides is best avoided.
-
The Mitsunobu Reaction is the premier choice for precious or complex substrates that demand the mildest possible conditions, provided the challenges of stoichiometric byproducts and reagent cost are acceptable.
By understanding the distinct advantages and limitations of each alternative, researchers can optimize their synthetic routes, enhance laboratory safety, and achieve their molecular design goals with greater precision and control.
References
- JoVE. (2023). Leaving Groups.
- YouTube. (2024). Nucleophile Strength and Leaving Group Ability.
- Green Chemistry Teaching and Learning Community (GCTLC). (2023).
- Making Molecules. (2025).
- Advanced ChemBlocks. 1-(Bromomethyl)-3-isopropylbenzene 97%.
- Quora. (2016). Why does leaving group leave in substitution reaction?.
- BYJU'S. Nucleophilic Substitution Reaction.
- Oncohema Key. (2016).
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2024).
- Sigma-Aldrich.
- CymitQuimica. (2024).
- Sigma-Aldrich. (2024).
- Wikipedia. Mitsunobu reaction.
- MIT EHS. Green Chemistry.
- NIH. (2014). Effect of Allylic Groups on SN2 Reactivity.
- The Journal of Organic Chemistry. (2014). Effect of Allylic Groups on SN2 Reactivity.
- Asian Journal of Applied Science and Technology. (2023). A Study on Prospective Green Chemistry Alternatives for Organic Synthesis in Order to Promote Sustainable Development.
- Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?.
- Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution.
- ResearchGate.
- Organic Chemistry Portal. Mitsunobu Reaction.
- NIH.
- ResearchGate. Independent synthesis of 1-(chloromethyl)
- Organic Chemistry Portal. (2019). Mitsunobu Reaction.
- CP Lab Safety. 1-(bromomethyl)-3-isopropylbenzene, min 97%, 500 mg.
Sources
- 1. 1-(Bromomethyl)-3-isopropylbenzene 97% | CAS: 75369-42-5 | AChemBlock [achemblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Video: Leaving Groups [jove.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Substitution Reactions (on Saturated Carbons) — Making Molecules [makingmolecules.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-(Bromomethyl)-3-isopropylbenzene
Introduction: In the landscape of synthetic organic chemistry, the reliable synthesis of versatile building blocks is paramount. 1-(Bromomethyl)-3-isopropylbenzene is one such intermediate, frequently employed in the elaboration of more complex molecular architectures in pharmaceutical and materials science research. Its utility stems from the reactive benzylic bromide moiety, which is ripe for nucleophilic substitution and cross-coupling reactions. However, its synthesis, typically via radical bromination of 3-isopropyltoluene, is often accompanied by the formation of isomeric and over-brominated side products.[1][2] Consequently, rigorous, multi-faceted analytical validation is not merely a procedural formality but a critical necessity to ensure the structural integrity and purity of the final product.
This guide provides a comprehensive framework for the validation of 1-(Bromomethyl)-3-isopropylbenzene using a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the characteristic spectral signatures of the target molecule and present a comparative analysis against common impurities and alternative products, thereby establishing a self-validating system for product verification.
Part 1: The Synthetic Context and Anticipated Byproducts
To effectively validate a product, one must first understand the potential pitfalls of its synthesis. A common route to 1-(Bromomethyl)-3-isopropylbenzene is the Wohl-Ziegler reaction, a free-radical bromination of 3-isopropyltoluene (m-cymene) using N-Bromosuccinimide (NBS) and a radical initiator.[1] This process, while effective, can yield a mixture of products that require careful differentiation.
Key Potential Products & Impurities:
-
Target Product: 1-(Bromomethyl)-3-isopropylbenzene
-
Unreacted Starting Material: 3-Isopropyltoluene (m-Cymene)
-
Isomeric Byproducts: 1-(Bromomethyl)-2-isopropylbenzene (ortho) and 1-(Bromomethyl)-4-isopropylbenzene (para)
-
Ring-Brominated Byproduct: 1-Bromo-3-isopropylbenzene
A robust analytical workflow must be able to unequivocally distinguish our target molecule from these closely related compounds.
Part 2: Spectroscopic Fingerprinting of 1-(Bromomethyl)-3-isopropylbenzene
Here, we dissect the expected spectral data for our target compound. The causality behind each signal is explained to build a foundational understanding for the comparative analysis that follows.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule.
The proton NMR spectrum gives a direct view of the hydrogen environments. For a pure sample of 1-(Bromomethyl)-3-isopropylbenzene in CDCl₃, we anticipate the following key signals:
-
Benzylic Protons (-CH₂Br): A sharp singlet appearing around δ 4.5 ppm .
-
Expert Insight: This signal is significantly downfield from a typical alkyl C-H due to the deshielding effect of the adjacent electronegative bromine atom. Its integration value should correspond to two protons. The absence of adjacent, non-equivalent protons renders it a singlet, a crucial and easily identifiable feature.[3]
-
-
Aromatic Protons (Ar-H): A complex series of multiplets typically found between δ 7.1 and 7.4 ppm .
-
Expert Insight: The meta-substitution pattern leads to four distinct aromatic protons, resulting in a complex splitting pattern that is characteristic but can be difficult to resolve fully at lower field strengths. The key is that the total integration of this region must correspond to four protons.[4]
-
-
Isopropyl Protons (-CH(CH₃)₂):
-
A septet (or multiplet) around δ 2.9 ppm corresponding to the single isopropyl methine proton (-CH). It is split by the six neighboring methyl protons (n+1 rule: 6+1=7).
-
A doublet around δ 1.2 ppm corresponding to the six equivalent protons of the two methyl groups (-CH₃). It is split by the single methine proton (n+1 rule: 1+1=2). The integration value of this signal should be six.[5][6]
-
The ¹³C NMR spectrum reveals the number of unique carbon environments. For our target molecule, we expect to see 8 distinct signals:
-
Benzylic Carbon (-CH₂Br): A signal around δ 33-34 ppm .
-
Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 120-150 ppm). Due to the meta-substitution, all six aromatic carbons are chemically non-equivalent. The two quaternary carbons (C-1 and C-3) will typically have different chemical shifts from the four C-H carbons.[4]
-
Isopropyl Carbons (-CH(CH₃)₂):
-
The methine carbon (-CH) signal will appear around δ 34 ppm .
-
The two equivalent methyl carbons (-CH₃) will show a single signal around δ 24 ppm .
-
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and the substitution pattern of the aromatic ring.
-
C-H Stretching:
-
C=C Stretching (Aromatic Ring): Two characteristic sharp, medium-intensity bands around 1600 cm⁻¹ and 1500 cm⁻¹ .
-
C-H Out-of-Plane Bending (OOP): The pattern of these bands in the 900-675 cm⁻¹ region is highly diagnostic of the aromatic substitution pattern. For meta-disubstitution, strong bands are expected around 750-810 cm⁻¹ and 690-710 cm⁻¹ .[9]
-
C-Br Stretching: A medium to strong band in the fingerprint region, typically between 690-515 cm⁻¹ .[7] The presence of this band is a key indicator of successful bromination.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight and provides structural clues through analysis of fragmentation patterns. Using Electron Ionization (EI), we expect:
-
Molecular Ion (M⁺): The molecular weight of C₁₀H₁₃Br is 213.12 g/mol .[10] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), we will observe a characteristic doublet for the molecular ion at m/z 212 and 214 . This doublet is a definitive confirmation of the presence of a single bromine atom.
-
Key Fragmentation: Alkylbenzenes, particularly benzylic halides, undergo characteristic fragmentation.
-
Benzylic Cleavage (Loss of Br): The most favorable fragmentation is the loss of the bromine radical to form a stable, resonance-stabilized benzylic carbocation. This will result in a very strong peak at m/z 133 ([M-Br]⁺), which is often the base peak of the spectrum.[11][12][13]
-
Loss of Isopropyl Group: Cleavage of the isopropyl group can lead to a fragment at m/z 170/172.
-
Part 3: Comparative Guide: Differentiating Product from Alternatives
This section is the practical core of the guide, providing a direct comparison to confirm the identity and purity of your product.
Spectroscopic Data Comparison Table
| Compound | Key ¹H NMR Feature (δ ppm) | Key IR Feature (cm⁻¹) | MS Molecular Ion (m/z) | MS Base Peak (m/z) |
| 1-(Bromomethyl)-3-isopropylbenzene (Target) | ~4.5 (s, 2H, -CH₂Br) | ~690-515 (C-Br stretch) | 212/214 | 133 |
| 3-Isopropyltoluene (Starting Material) | ~2.35 (s, 3H, -CH₃) | Absence of strong C-Br stretch | 134 | 119 ([M-CH₃]⁺) |
| 1-(Bromomethyl)-4-isopropylbenzene (Para Isomer) | ~4.5 (s, 2H, -CH₂Br) | ~810-840 (para-subst. OOP) | 212/214 | 133 |
| 1-Bromo-3-isopropylbenzene (Ring-Brominated) | Absence of ~4.5 singlet | ~690-515 (C-Br stretch) | 198/200 | 183/185 ([M-CH₃]⁺) |
Expert Insight on Isomer Differentiation: While the ¹H NMR benzylic singlet and MS data are identical for ortho, meta, and para isomers, the aromatic region of the ¹H NMR spectrum provides the distinction. The para isomer will show a much simpler, symmetrical pattern, often appearing as two distinct doublets (an AA'BB' system). The ortho isomer will also have a unique, complex pattern distinct from the meta isomer. The most definitive way to distinguish them, however, is through the C-H out-of-plane (OOP) bending vibrations in the IR spectrum, as noted in the table.
Part 4: Standard Operating Protocols
Trustworthy data begins with robust and reproducible experimental protocols.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Most commercial CDCl₃ already contains TMS.[14]
-
Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to the ¹H spectrum.
-
-
Data Processing: Process the FID (Free Induction Decay) with an appropriate Fourier transform. Phase and baseline correct the spectrum. Integrate all signals in the ¹H spectrum to determine proton ratios.
Protocol 2: IR Spectrum Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a single drop of the neat liquid product directly onto the ATR crystal.
-
Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Protocol 3: Mass Spectrum Acquisition (EI-MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile liquid, direct injection via a heated probe or coupling with a Gas Chromatography (GC-MS) system is ideal. GC-MS has the added benefit of separating impurities before they enter the mass analyzer.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns that can be compared to library data.
-
Analysis: Acquire the mass spectrum, ensuring the mass range covers the expected molecular ion (e.g., m/z 50-300).
-
Data Interpretation: Identify the molecular ion doublet (M⁺, M+2) and the base peak. Compare the fragmentation pattern to the expected cleavages.
Part 5: Data Interpretation Workflow and Visualization
A systematic approach ensures that all spectral data are considered in concert to arrive at a conclusive identification.
Workflow for Spectroscopic Validation
Caption: Workflow for the synthesis and spectroscopic validation.
Decision Tree for Product Identification
Caption: Decision tree for rapid product identification via MS and NMR.
Conclusion
The validation of 1-(Bromomethyl)-3-isopropylbenzene is a clear illustration of the power of orthogonal analytical techniques. While each method—NMR, IR, and MS—provides valuable pieces of the puzzle, their combined application creates a robust, self-validating workflow that leaves no room for ambiguity. By understanding the expected spectral signatures and systematically comparing them against those of plausible impurities, researchers can proceed with confidence, knowing their starting material is both structurally correct and chemically pure. This analytical rigor is the bedrock upon which reliable and reproducible scientific discovery is built.
References
-
Mass chart Fragmentation | PDF - Slideshare. (n.d.). Retrieved from Slideshare. [Link]
-
Mass Spectrometry: Aromatic Compound Fragmentation. (2024). JoVE. [Link]
-
Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). CORE. [Link]
-
Gore, J. (1994). Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes. CORE. [Link]
-
Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. CORE. [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from The Royal Society of Chemistry. [Link]
-
1-Bromo-3-isopropylbenzene | C9H11Br | CID 138499 - PubChem. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]
-
Traeger, J. C., & Kompe, B. M. (1990). Threshold C7H+7 formation from the benzyl halides by photoionization mass spectrometry. International Journal of Mass Spectrometry and Ion Processes. [Link]
-
Infrared Spectra of Some Common Functional Groups. (n.d.). MCC Organic Chemistry. [Link]
-
1-Bromo-3-isopropoxybenzene | C9H11BrO | CID 3260801 - PubChem. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034029). (n.d.). Human Metabolome Database. [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Benzene, (bromomethyl)- - NIST WebBook. (n.d.). Retrieved from National Institute of Standards and Technology. [Link]
-
Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC. (n.d.). ResearchGate. [Link]
-
1-bromo-3-isopropylbenzene - 5433-01-2, C9H11Br, density, melting point, boiling point, structural formula, synthesis. (n.d.). Mol-Instincts. [Link]
-
Spectroscopy Infrared Spectra. (n.d.). Retrieved from a website. [Link]
-
Stereoselective Cross-Coupling of Benzylic Bromides and Vinyl Stannanes. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Retrieved from Northern Illinois University. [Link]
-
1-(Bromomethyl)-4-(propan-2-yl)benzene | C10H13Br | CID 47719 - PubChem. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]
-
NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. [Link]
-
IR frequency table - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York. [Link]
-
12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. (n.d.). NC State University Libraries. [Link]
-
Infrared Spectroscopy. (n.d.). MSU chemistry. [Link]
-
1-bromo-3-isopropylbenzene (C9H11Br) - PubChemLite. (n.d.). Retrieved from PubChemLite. [Link]
-
Benzene, 1-bromo-3-methyl- - NIST WebBook. (n.d.). Retrieved from National Institute of Standards and Technology. [Link]
-
1-(bromomethyl)-3-isopropylbenzene - Proactive Molecular Research. (n.d.). Retrieved from Proactive Molecular Research. [Link]
-
C9H12 (1-methylethyl)benzene (cumene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-phenylpropane 1-H nmr. (n.d.). Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]
-
Benzene, 1-methyl-3-(1-methylethyl)- - NIST WebBook. (n.d.). Retrieved from National Institute of Standards and Technology. [Link]
-
1-bromo-3-isopropyl benzene prepared from bromobenzene or from isopropylbenzene? : r/OrganicChemistry - Reddit. (2022). Reddit. [Link]
-
Aspers, R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Benzene, (3-bromopropyl)- - NIST WebBook. (n.d.). Retrieved from National Institute of Standards and Technology. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034029) [hmdb.ca]
- 6. C9H12 (1-methylethyl)benzene (cumene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 10. 1-(Bromomethyl)-3-isopropylbenzene 97% | CAS: 75369-42-5 | AChemBlock [achemblock.com]
- 11. Mass chart Fragmentation | PDF [slideshare.net]
- 12. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 13. Top 14 papers published in the topic of Benzyl bromide in 1990 [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 1-(Bromomethyl)-3-isopropylbenzene and 1-(Bromomethyl)-4-isopropylbenzene
Introduction: Why Isomer Reactivity Matters
In the intricate world of organic synthesis and drug development, the subtle difference of a substituent's position on an aromatic ring can lead to profound changes in chemical reactivity. These differences, dictated by fundamental electronic and steric principles, are not merely academic; they have direct implications for reaction efficiency, yield, and the design of new molecular entities. This guide provides an in-depth comparison of the reactivity of two structural isomers: 1-(bromomethyl)-3-isopropylbenzene (the meta isomer) and 1-(bromomethyl)-4-isopropylbenzene (the para isomer).
For researchers and drug development professionals, understanding these nuances is critical. The benzylic bromide moiety is a versatile functional group, frequently employed in the synthesis of complex molecules due to its susceptibility to nucleophilic substitution. Selecting the correct isomer can be the difference between a successful synthetic route and a failed one. This guide will dissect the theoretical underpinnings of their reactivity differences and provide a robust experimental framework for empirical validation.
Theoretical Framework: Electronic Effects as the Dominant Factor
The reactivity of benzylic halides in nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular Sₙ1 pathway, which involves a carbocation intermediate, or the bimolecular Sₙ2 pathway, which involves a concerted backside attack by a nucleophile.[1] While primary halides typically favor the Sₙ2 mechanism, benzylic systems are a special case. The adjacent aromatic ring can effectively stabilize a positive charge through resonance, making the Sₙ1 pathway highly accessible, particularly in polar protic solvents.[2][3][4][5][6] The rate of an Sₙ1 reaction is determined by the stability of this carbocation intermediate.[7]
The key to understanding the reactivity difference between the meta and para isomers lies in how the isopropyl group influences the stability of the benzylic carbocation. The isopropyl group is an alkyl group, which is classified as an electron-donating group (EDG). It exerts its electron-donating influence through two main effects:
-
Inductive Effect (+I): The alkyl group pushes electron density through the sigma (σ) bonds towards the aromatic ring.[8]
-
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H sigma bonds of the isopropyl group into the π-system of the aromatic ring. This effect is essentially a form of resonance.
The critical difference arises from the position of the isopropyl group relative to the benzylic carbon where the positive charge will be localized.
The Para Isomer: A Case of Superior Stabilization
In the case of 1-(bromomethyl)-4-isopropylbenzene , the isopropyl group is positioned para to the bromomethyl group. When the bromide ion departs, a positive charge forms on the benzylic carbon. This charge is delocalized into the aromatic ring via resonance, placing partial positive charges on the carbons at the ortho and para positions.
Because the isopropyl group is at the para position, it can directly and effectively stabilize the delocalized positive charge through both its inductive and hyperconjugative effects.[9] This superior stabilization significantly lowers the activation energy for carbocation formation, thereby accelerating the reaction rate.
The Meta Isomer: Limited Electronic Assistance
For 1-(bromomethyl)-3-isopropylbenzene , the isopropyl group is in the meta position. Crucially, the resonance structures of the benzyl carbocation show that the positive charge is delocalized to the ortho and para positions, but never to the meta position. Therefore, the meta-isopropyl group cannot stabilize the carbocation through resonance or hyperconjugation. Its stabilizing influence is limited to the much weaker inductive effect, which dissipates with distance.[10][11]
This lack of direct resonance stabilization means the carbocation intermediate of the meta isomer is significantly less stable than that of the para isomer. Consequently, its formation requires a higher activation energy, leading to a slower reaction rate.
Visualizing the Mechanistic Difference
The diagram below illustrates the formation of the carbocation intermediates for both isomers and their key resonance contributors. It visually demonstrates why the para substituent provides superior stabilization.
Caption: Carbocation formation and stabilization pathways.
Experimental Protocol for Kinetic Analysis
To empirically validate the theoretical predictions, a comparative kinetic study using a solvolysis reaction is proposed. This self-validating protocol is designed to accurately measure and compare the reaction rates of the two isomers.
Objective:
To determine the first-order rate constants (k) for the solvolysis of 1-(bromomethyl)-3-isopropylbenzene and 1-(bromomethyl)-4-isopropylbenzene in 80% aqueous ethanol at a constant temperature.
Materials:
-
1-(Bromomethyl)-3-isopropylbenzene
-
1-(Bromomethyl)-4-isopropylbenzene
-
Ethanol (Absolute)
-
Deionized Water
-
Phenolphthalein indicator
-
Standardized Sodium Hydroxide (NaOH) solution (~0.02 M)
-
Thermostatted water bath
-
Volumetric flasks, pipettes, burette, and conical flasks
Experimental Workflow Diagram
Caption: Workflow for comparative kinetic solvolysis study.
Step-by-Step Methodology:
-
Solution Preparation: Prepare two separate 0.1 M solutions, one for each isomer, in a solvent mixture of 80% ethanol and 20% deionized water (v/v).
-
Temperature Control: Place the flasks containing the solutions into a thermostatted water bath set to a constant temperature (e.g., 50°C) and allow them to equilibrate.
-
Initiation and Sampling: Once equilibrated, start a timer. At regular, recorded intervals (e.g., every 10 minutes for the expected faster reaction, every 30 minutes for the slower one), withdraw a precise aliquot (e.g., 5.0 mL) from each reaction flask.
-
Quenching: Immediately transfer each aliquot into a conical flask containing cold acetone to effectively stop the solvolysis reaction.
-
Titration: Add a few drops of phenolphthalein indicator to each quenched sample. Titrate the hydrobromic acid (HBr) produced during the solvolysis with a standardized solution of sodium hydroxide (NaOH) until the pink endpoint is reached.
-
Infinity Reading: To obtain the final concentration of HBr produced (V∞), heat a separate, larger sample of each initial solution in a sealed container at the reaction temperature for a period sufficient for the reaction to go to completion (approx. 10 half-lives), then titrate as above.
-
Data Analysis: The reaction follows first-order kinetics. The rate constant, k, can be determined by plotting ln(V∞ - Vₜ) versus time (t), where Vₜ is the volume of NaOH titrant used at time t. The slope of the resulting straight line will be equal to -k.
Predicted Results and Data Interpretation
The experimental data is expected to confirm the theoretical predictions derived from the principles of physical organic chemistry.
Table 1: Predicted Experimental Outcomes for Solvolysis Reaction
| Compound | Substituent Position | Carbocation Stability | Electronic Effect at Reaction Center | Predicted Relative Rate (k/k₀) |
| 1-(Bromomethyl)-3-isopropylbenzene | meta | Lower | Inductive (+I) only | ~1 |
| 1-(Bromomethyl)-4-isopropylbenzene | para | Higher | Hyperconjugation & Inductive (+I) | >> 1 |
The rate constant for 1-(bromomethyl)-4-isopropylbenzene (k_para) is predicted to be significantly larger than the rate constant for 1-(bromomethyl)-3-isopropylbenzene (k_meta) . This result would provide strong evidence that the reaction proceeds through a mechanism with significant carbocation character (Sₙ1-like), where the stability of the intermediate is the paramount factor controlling the reaction rate. The magnitude of the rate difference quantitatively reflects the superior ability of a para-alkyl group to stabilize a developing positive charge on a benzylic carbon.
Conclusion
The comparative reactivity of 1-(bromomethyl)-3-isopropylbenzene and 1-(bromomethyl)-4-isopropylbenzene is not equivalent. 1-(Bromomethyl)-4-isopropylbenzene is unequivocally the more reactive isomer in nucleophilic substitution reactions that proceed via a carbocation intermediate. This heightened reactivity is a direct consequence of the electronic stabilization afforded by the para-isopropyl group, which can donate electron density through both hyperconjugation and inductive effects to the developing positive charge in the transition state. The meta-isomer, lacking this crucial resonance-based stabilization pathway, reacts at a considerably slower rate.
For scientists in synthetic and medicinal chemistry, this principle is a powerful predictive tool. When designing synthetic routes that involve nucleophilic substitution at a benzylic position, the strategic placement of electron-donating substituents at the para (or ortho) position can be leveraged to dramatically increase reaction rates and improve overall efficiency.
References
- Pearson Education, Inc. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Pearson+.
-
Oxford University Press. (n.d.). Hammett equation. Oxford Reference. Retrieved from [Link]
-
Pittelkow, M., Christensen, J. B., & Sølling, T. I. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 3(13), 2441-2449. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Konev, M. Y., & Tsvetkov, V. B. (2020). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. ResearchGate. Retrieved from [Link]
-
Richard, J. P., & Jencks, W. P. (1984). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 106(5), 1383-1394. Retrieved from [Link]
-
Quora. (2018). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why?. Retrieved from [Link]
-
ChemEurope. (n.d.). Hammett equation. Retrieved from [Link]
-
University of California, Davis. (n.d.). The Hammett Equation. Pharmacy 180. Retrieved from [Link]
-
Quora. (2016). Why are benzylic carbocations stabler than tertiary carbocations?. Retrieved from [Link]
-
Pittelkow, M., Christensen, J. B., & Sølling, T. I. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 3, 2441-2449. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
YouTube. (2024). Hammett Equation. Retrieved from [Link]
-
Science Forums. (2025). SN1/SN2. Organic Chemistry. Retrieved from [Link]
-
JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]
-
Filo. (2025). Arrange the correct order of stability of alkyl carbocations. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The SN1 Reaction Mechanism. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
jOeCHEM. (2020). Review of the Benzylic Position--SN1, SN2, Acid Base, and Radical Addition. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 3. quora.com [quora.com]
- 4. SN1/SN2 - Organic Chemistry - Science Forums [scienceforums.net]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. Arrange the correct order of stability of alkyl carbocations: (I) Benzen.. [askfilo.com]
- 10. oxfordreference.com [oxfordreference.com]
- 11. Hammett equation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of 1-(Bromomethyl)-3-isopropylbenzene: An Analysis of Yield and Practicality
Introduction: 1-(Bromomethyl)-3-isopropylbenzene is a valuable substituted toluene derivative widely employed as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of the reactive bromomethyl group allows for a variety of subsequent nucleophilic substitution reactions, making it a versatile building block for introducing the 3-isopropylbenzyl moiety into larger molecules. The efficiency of its synthesis is therefore a critical factor for researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of the two most prevalent synthetic routes to 1-(Bromomethyl)-3-isopropylbenzene, with a focus on reaction yields, mechanistic rationale, and practical laboratory considerations.
Route 1: Free-Radical Bromination of 3-Isopropyltoluene
This approach is the most direct and atom-economical method, proceeding in a single step from the readily available starting material, 3-isopropyltoluene (also known as m-cymene).[1][2][3] The reaction leverages the enhanced stability of the benzylic radical intermediate to achieve selective bromination at the methyl group.
Principle and Rationale: The core of this synthesis is a free-radical chain reaction, often referred to as a Wohl-Ziegler reaction.[4] The selectivity for the benzylic position over other positions (the aromatic ring or the isopropyl group) is achieved by using N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent.
The key principles are:
-
Radical Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), or by photochemical energy (hν), to generate a small number of bromine radicals.
-
Benzylic Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the methyl group of 3-isopropyltoluene. This step is highly favorable because the resulting 3-isopropylbenzyl radical is stabilized by resonance with the adjacent benzene ring.
-
Controlled Bromine Concentration: NBS serves as a source of bromine (Br₂) at a very low and constant concentration.[5][6] It reacts with the HBr generated during the propagation step to produce a molecule of Br₂.[7] This low concentration is crucial to prevent the competing and undesired electrophilic addition of bromine to the aromatic ring.[8]
-
Propagation: The stabilized benzylic radical reacts with a molecule of Br₂ to form the desired product, 1-(Bromomethyl)-3-isopropylbenzene, and another bromine radical, which continues the chain reaction.
Experimental Protocol: Radical Bromination
The following protocol is adapted from a well-established procedure for the benzylic bromination of a similar substituted toluene.[9]
-
To a solution of 3-isopropyltoluene (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (1.5 eq) and a catalytic amount of AIBN (0.01 eq).
-
Heat the reaction mixture to reflux (approx. 77°C) for 3 hours under constant stirring. The reaction can be monitored by TLC or GC for the consumption of the starting material.
-
After completion, allow the mixture to cool to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.
-
Filter off the white precipitate and wash it with a small amount of cold CCl₄.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
The product, if necessary, can be further purified by vacuum distillation.
Workflow for Route 1
Caption: Workflow for the synthesis of 1-(Bromomethyl)-3-isopropylbenzene via radical bromination.
Route 2: Synthesis from 3-Isopropylbenzyl Alcohol
This two-step route offers an alternative pathway that avoids the use of radical conditions. It involves the initial preparation of 3-isopropylbenzyl alcohol, followed by its conversion to the target benzyl bromide. This method can be advantageous when high purity is paramount and starting materials are readily accessible.
Principle and Rationale:
-
Step A: Reduction of 3-Isopropylbenzaldehyde: This is a standard carbonyl reduction. A hydride-based reducing agent, such as sodium borohydride (NaBH₄), is used to reduce the aldehyde functional group to a primary alcohol. NaBH₄ is a mild and selective reagent, making it ideal for this transformation without affecting the aromatic ring or the isopropyl group. High yields are typical for this type of reduction.[10][11]
-
Step B: Bromination of 3-Isopropylbenzyl Alcohol: The conversion of the primary benzylic alcohol to the corresponding bromide is typically achieved via a nucleophilic substitution reaction. Reagents like phosphorus tribromide (PBr₃) are highly effective.[9][12] The mechanism involves the activation of the alcohol's hydroxyl group by PBr₃, turning it into an excellent leaving group. A bromide ion, also delivered from the PBr₃, then displaces the activated hydroxyl group, likely through an Sₙ2 mechanism, to form the final product.
Experimental Protocol: Two-Step Synthesis
Step A: Synthesis of 3-Isopropylbenzyl Alcohol
-
Dissolve 3-isopropylbenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol at room temperature.
-
Cool the solution in an ice bath to 0°C.
-
Add sodium borohydride (NaBH₄) (1.0 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding water, followed by acidification with dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-isopropylbenzyl alcohol.
Step B: Synthesis of 1-(Bromomethyl)-3-isopropylbenzene [9]
-
Dissolve the 3-isopropylbenzyl alcohol (1.0 eq) from Step A in an anhydrous solvent like dichloromethane (DCM) and cool to 0°C in an ice bath.
-
Slowly add a solution of phosphorus tribromide (PBr₃) (0.35-0.40 eq) in DCM to the cooled alcohol solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.
-
Carefully quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the final product.
Workflow for Route 2
Caption: Workflow for the two-step synthesis via a benzyl alcohol intermediate.
Comparative Analysis and Summary
The choice between these two synthetic routes depends heavily on the specific requirements of the researcher, including scale, desired purity, available starting materials, and safety considerations.
| Feature | Route 1: Radical Bromination | Route 2: Synthesis from Alcohol |
| Starting Material | 3-Isopropyltoluene | 3-Isopropylbenzaldehyde |
| Number of Steps | 1 | 2 |
| Key Reagents | NBS, AIBN (or hν) | NaBH₄, PBr₃ |
| Reported Yield | ~86% (based on analogous reaction[9]) | >90% (Step A[10]), ~72% (Step B[9])Overall: ~65% |
| Advantages | • High atom economy• Single synthetic step• Readily available starting material | • High purity of final product• Milder, more controlled reactions• Avoids radical conditions and toxic CCl₄ |
| Disadvantages | • Potential for side-products• Use of toxic solvent (CCl₄)• Radical reactions can be sensitive | • Lower overall yield• Multi-step process increases time/labor• Aldehyde may be less available or more expensive |
Discussion:
Route 1, the direct benzylic bromination, stands out for its efficiency and directness. A yield of around 86%, as seen in highly analogous systems, makes it an attractive option for large-scale production where a single, high-yielding step is economically favorable.[9] However, the primary challenge lies in controlling the reaction's selectivity and the potential for over-bromination or ring bromination, which may necessitate careful purification. The use of carbon tetrachloride is also a significant drawback due to its toxicity and environmental concerns; alternative solvents like cyclohexane can be used but may require optimization.
Route 2 provides a more controlled, albeit longer, pathway. While the overall yield is lower due to the two-step sequence, the individual reactions—carbonyl reduction and alcohol bromination—are typically very clean and high-yielding. This route is often preferred in medicinal chemistry or for the synthesis of analytical standards where exceptionally high purity is required and the additional synthetic step is justifiable.
For rapid synthesis and large-scale production where moderate to high purity is acceptable, Route 1 (Radical Bromination) is the superior choice due to its single-step nature and higher overall yield. For applications demanding the highest level of purity and where the multi-step process is not a limiting factor, Route 2 (from 3-Isopropylbenzyl Alcohol) offers a more reliable and controlled method for obtaining 1-(Bromomethyl)-3-isopropylbenzene. The final decision should be guided by a careful evaluation of project-specific goals, balancing the need for yield and efficiency against the requirement for purity and process control.
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
L.S.College, Muzaffarpur. (2022-01-21). Sandmeyer reaction. [Link]
-
Master Organic Chemistry. (2018-06-13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Khan Academy. Sandmeyer reaction (video). [Link]
-
J. Michael McBride, Yale University. (2018-04-19). 37.01 Sandmeyer Reactions. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Chemistry university. (2021-05-24). NBS: Radical Bromination. [Link]
-
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
-
jOeCHEM. (2020-10-24). Brominating the Allylic Position with NBS. [Link]
-
The Organic Chemistry Tutor. (2020-11-29). What's the difference between NBS and Br2? [Link]
-
Wikipedia. m-Cymene. [Link]
-
PubChem, National Center for Biotechnology Information. M-Cymene. [Link]
- Google Patents. (2019-09-24). CN110283040B - Synthetic method of 3-methyl-D3-benzyl bromide.
- Google Patents. (1982-04-07).
Sources
- 1. m-Cymene - Wikipedia [en.wikipedia.org]
- 2. 3-Isopropyltoluene, CAS [[535-77-3]] | BIOZOL [biozol.de]
- 3. M-Cymene | C10H14 | CID 10812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 1-(BROMOMETHYL)-3-PHENOXYBENZENE synthesis - chemicalbook [chemicalbook.com]
- 10. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]
- 11. 3-Bromobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 12. CN110283040B - Synthetic method of 3-methyl-D3-benzyl bromide - Google Patents [patents.google.com]
Cross-reactivity studies of 1-(Bromomethyl)-3-isopropylbenzene with other functional groups.
Executive Summary
This guide provides an in-depth technical analysis of the cross-reactivity of 1-(bromomethyl)-3-isopropylbenzene, a key intermediate in pharmaceutical and specialty chemical synthesis. Understanding its reactivity profile with various functional groups is paramount for optimizing reaction conditions, minimizing side-product formation, and ensuring the synthesis of pure target molecules. This document delineates the mechanistic principles governing its reactions, presents a comparative analysis of its reactivity towards common nucleophiles, and provides standardized protocols for assessing its cross-reactivity in a laboratory setting. The insights herein are targeted towards researchers, scientists, and drug development professionals to facilitate predictable and efficient synthetic outcomes.
Theoretical Framework: The Reactivity of a Benzylic Bromide
1-(Bromomethyl)-3-isopropylbenzene is a benzylic bromide. The reactivity of this class of compounds is dictated by the bromine atom's position on a carbon adjacent to a benzene ring. This benzylic position significantly influences the reaction mechanism, primarily through its ability to stabilize reaction intermediates.
Competing SN1 and SN2 Mechanisms
Nucleophilic substitution reactions involving 1-(bromomethyl)-3-isopropylbenzene can proceed via two primary pathways: Substitution Nucleophilic Unimolecular (SN1) and Substitution Nucleophilic Bimolecular (SN2).[1][2] The operative mechanism is a function of the substrate structure, nucleophile strength, solvent, and leaving group ability.[3]
-
SN1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the bromide leaving group to form a relatively stable benzylic carbocation.[1][4] This intermediate is stabilized by resonance with the adjacent aromatic ring. The carbocation is then rapidly attacked by a nucleophile.[1][3] SN1 reactions are favored by polar protic solvents (e.g., water, alcohols), which stabilize the carbocation intermediate, and by weaker nucleophiles.[2][3]
-
SN2 Pathway: This is a single, concerted step where a strong nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group.[1][4] This pathway is favored by strong nucleophiles and polar aprotic solvents (e.g., acetone, DMSO), which do not solvate the nucleophile as strongly, thus preserving its reactivity.[2][3] Steric hindrance around the reaction center can slow down or prevent SN2 reactions.[1]
For 1-(bromomethyl)-3-isopropylbenzene, a primary benzylic bromide, the SN2 pathway is generally favored, especially with strong nucleophiles. However, the potential for carbocation formation means that SN1 contributions cannot be entirely dismissed, particularly under conditions that favor its formation (e.g., solvolysis in a polar protic solvent).
Influence of the Isopropyl Group
The meta-positioned isopropyl group on the benzene ring has a minor electronic effect on the benzylic carbon. Its primary influence is steric, although this is less pronounced than for ortho-substituents. This steric bulk does not significantly hinder attack at the benzylic position, allowing SN2 reactions to proceed efficiently.
Comparative Reactivity with Common Functional Groups
The utility of 1-(bromomethyl)-3-isopropylbenzene as a synthetic building block stems from its ability to alkylate a wide range of nucleophiles.[5] The efficiency and outcome of these reactions are highly dependent on the nucleophilicity of the reacting partner.
Reaction with Amines (N-Alkylation)
Amines are excellent nucleophiles and readily react with 1-(bromomethyl)-3-isopropylbenzene to form new carbon-nitrogen bonds.
-
Primary and Secondary Amines: These react efficiently via an SN2 mechanism to yield secondary and tertiary amines, respectively.[6] The reaction is typically fast and high-yielding. A common experimental consideration is the potential for over-alkylation, where the newly formed amine product acts as a nucleophile itself. Using an excess of the starting amine can mitigate this side reaction. The reaction also produces HBr, which will protonate the basic amine, so a base is often added to neutralize the acid and ensure the amine remains a free nucleophile.[6]
-
Tertiary Amines: Tertiary amines react to form quaternary ammonium salts.[7] This reaction is also typically efficient.
-
Anilines and other Aromatic Amines: While less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring, they still react under appropriate conditions, often requiring heating.
Reaction with Alcohols and Phenols (O-Alkylation)
Alcohols and phenols are weaker nucleophiles than amines.
-
Alcohols: Direct reaction with alcohols is slow. To achieve efficient O-alkylation (ether synthesis), the alcohol is typically deprotonated with a strong base (e.g., sodium hydride, NaH) to form the much more nucleophilic alkoxide ion. This is a classic Williamson ether synthesis. Primary alcohols react more readily than secondary or tertiary alcohols.[8][9]
-
Phenols: Phenols are more acidic than alcohols and can be deprotonated by milder bases (e.g., potassium carbonate, K2CO3) to form phenoxides, which are excellent nucleophiles. The reaction with 1-(bromomethyl)-3-isopropylbenzene proceeds smoothly to form aryl benzyl ethers.
Reaction with Thiols (S-Alkylation)
Thiols are highly potent nucleophiles, often more so than their alcohol counterparts in protic solvents.
-
Thiols and Thiophenols: They react rapidly with 1-(bromomethyl)-3-isopropylbenzene to form thioethers (sulfides).[10][11] The reaction can often be carried out under mild basic conditions to form the thiolate anion, which is an exceptionally strong nucleophile.
Reaction with Carboxylates (O-Alkylation)
Carboxylate anions, formed by the deprotonation of carboxylic acids, are good nucleophiles that react with 1-(bromomethyl)-3-isopropylbenzene to form esters. This is a common method for installing a benzyl-type protecting group on a carboxylic acid. The reaction is typically run in the presence of a non-nucleophilic base like cesium carbonate or with the pre-formed carboxylate salt.
Summary of Reactivity
The general order of nucleophilicity, and thus the expected relative rate of reaction with 1-(bromomethyl)-3-isopropylbenzene under SN2 conditions, is as follows:
Thiolate > Thiol > Amine > Alkoxide / Phenoxide > Carboxylate > Alcohol
This trend is crucial for predicting competitive reactions and designing selective syntheses.
| Functional Group (Nucleophile) | Typical Reaction Conditions | Product | Relative Rate (Qualitative) | Key Considerations |
| Primary/Secondary Amine | Aprotic solvent (e.g., ACN, DMF), often with a non-nucleophilic base (e.g., K2CO3) | Secondary/Tertiary Amine | Very Fast | Potential for over-alkylation. HBr byproduct must be neutralized. |
| Alcohol | Strong base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF) to form alkoxide | Ether | Slow (as alcohol), Fast (as alkoxide) | Requires conversion to the more nucleophilic alkoxide. |
| Thiol | Mild base (e.g., K2CO3, Et3N) in a polar solvent | Thioether | Very Fast | Highly efficient reaction due to the high nucleophilicity of sulfur. |
| Carboxylic Acid | Base (e.g., Cs2CO3) or use of pre-formed salt in a polar aprotic solvent | Ester | Moderate | Forms a stable ester product. |
Experimental Protocols for Cross-Reactivity Assessment
To objectively compare the reactivity of 1-(bromomethyl)-3-isopropylbenzene with different functional groups, a standardized experimental setup is essential. High-Performance Liquid Chromatography (HPLC) is a robust technique for monitoring the progress of these reactions by quantifying the disappearance of starting material and the appearance of the product over time.[12][13][14]
General Workflow for Reactivity Screening
The following workflow provides a systematic approach to studying the cross-reactivity of 1-(bromomethyl)-3-isopropylbenzene.
Caption: Experimental workflow for comparative cross-reactivity studies.
Detailed Protocol: Competitive Reaction Between an Amine and a Thiol
This protocol describes a competitive experiment to demonstrate the preferential reactivity of 1-(bromomethyl)-3-isopropylbenzene with a thiol over an amine.
Materials:
-
1-(Bromomethyl)-3-isopropylbenzene
-
Benzylamine (Nucleophile A)
-
Benzyl mercaptan (Nucleophile B)
-
N,N-Diisopropylethylamine (DIPEA, non-nucleophilic base)
-
Acetonitrile (ACN, HPLC grade)
-
Internal Standard (e.g., Naphthalene)
-
HPLC system with UV detector
-
Thermostatted reaction block
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.1 M solution of 1-(bromomethyl)-3-isopropylbenzene in ACN.
-
Prepare a 0.5 M stock solution in ACN containing benzylamine (1 eq), benzyl mercaptan (1 eq), DIPEA (2.2 eq), and naphthalene (0.2 eq). The excess base ensures both nucleophiles remain deprotonated.
-
-
Reaction Setup:
-
Place a reaction vial containing 1.0 mL of the nucleophile stock solution into a reaction block set to 25 °C.
-
Take an initial (t=0) 50 µL aliquot and quench it in a vial containing 950 µL of 1% formic acid in ACN.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 200 µL of the 0.1 M 1-(bromomethyl)-3-isopropylbenzene solution to the reaction vial.
-
Start a timer and take 50 µL aliquots at regular intervals (e.g., 2, 5, 10, 20, 40, and 60 minutes).
-
Immediately quench each aliquot in separate, labeled vials containing 950 µL of 1% formic acid in ACN.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. A typical method would be a C18 reverse-phase column with a water/acetonitrile gradient.
-
Monitor the chromatogram at a wavelength suitable for all components (e.g., 254 nm).
-
Identify and integrate the peaks corresponding to 1-(bromomethyl)-3-isopropylbenzene, the S-alkylated product, the N-alkylated product, and the naphthalene internal standard.
-
-
Data Analysis:
-
Calculate the concentration of reactants and products at each time point relative to the internal standard.
-
Plot the concentration of the S-alkylated and N-alkylated products versus time. The initial slope of these curves will provide a quantitative measure of the relative reaction rates.
-
Conclusion
1-(Bromomethyl)-3-isopropylbenzene is a versatile alkylating agent whose reactivity is governed by the principles of nucleophilic substitution at a benzylic carbon.[15] Its reactions are generally predictable, with a strong preference for soft, highly nucleophilic species like thiolates and a clear reactivity hierarchy among common functional groups. While the primary SN2 pathway is dominant, an awareness of potential SN1 contributions is necessary, especially in polar protic solvents. By employing systematic, analytically monitored experimental protocols, researchers can precisely map its cross-reactivity profile. This understanding is critical for the rational design of synthetic routes, enabling the selective formation of desired products and minimizing the generation of impurities, thereby streamlining drug development and chemical manufacturing processes.
References
- OpenOChem Learn. SN1 vs.
- Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions.
- Patsnap Eureka. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects.
- Reddit. What are the differences between SN1 and SN2 reactions?
- Master Organic Chemistry.
- Benchchem. Synthetic Routes for 1-Bromo-3-(bromomethyl)
- Michigan State University Department of Chemistry. Amine Reactivity.
- Journal of the Chemical Society, Perkin Transactions 2. Reaction of tertiary aliphatic amines with halogens. Kinetics and products of the reaction of tribenzylamine with molecular bromine and tribromide ion.
- YouTube. Alcohol Reactions - HBr, PBr3, SOCl2.
- YouTube.
- NIH National Center for Biotechnology Information.
- NIH National Center for Biotechnology Information. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR.
- ResearchGate.
- LCGC International.
- International Journal of Pharmacy and Pharmaceutical Sciences.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. eureka.patsnap.com [eureka.patsnap.com]
- 3. SN1 vs. SN2: Choosing the Right Path | OpenOChem Learn [learn.openochem.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Reactivity [www2.chemistry.msu.edu]
- 7. Reaction of tertiary aliphatic amines with halogens. Kinetics and products of the reaction of tribenzylamine with molecular bromine and tribromide ion - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. arlok.com [arlok.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
A Researcher's Guide to the Characterization of Impurities in Commercial 1-(Bromomethyl)-3-isopropylbenzene
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and reproducibility. 1-(Bromomethyl)-3-isopropylbenzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a compelling case study in the critical importance of rigorous impurity characterization. The presence of even trace amounts of impurities can have profound effects on reaction kinetics, yield, and the toxicological profile of the final drug product.
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in commercial batches of 1-(Bromomethyl)-3-isopropylbenzene. We will delve into the mechanistic origins of these impurities, offer detailed experimental protocols, and present a comparative analysis of various techniques, empowering researchers to make informed decisions in their analytical workflows.
The Genesis of Impurities: A Mechanistic Perspective
The most common commercial synthesis of 1-(Bromomethyl)-3-isopropylbenzene involves the radical bromination of 3-isopropyltoluene. This process, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN), is not perfectly selective and can lead to a variety of side products. Understanding these reaction pathways is fundamental to anticipating the impurity profile.
The primary impurities can be categorized as follows:
-
Over-brominated Species: Dibrominated and tribrominated products can form when the reaction is pushed too far or when reaction conditions are not optimally controlled.
-
Unreacted Starting Material: Residual 3-isopropyltoluene is a common impurity that can be carried through the process.
-
Oxidation Products: The presence of oxygen can lead to the formation of aldehydes and carboxylic acids, such as 3-isopropylbenzaldehyde and 3-isopropylbenzoic acid.
-
Isomeric Impurities: Positional isomers, such as 1-(bromomethyl)-2-isopropylbenzene and 1-(bromomethyl)-4-isopropylbenzene, may be present depending on the purity of the starting 3-isopropyltoluene.
A Comparative Analysis of Analytical Techniques
The choice of analytical technique is dictated by the specific information required, such as the identity of an unknown impurity, the concentration of a known impurity, or the overall purity of the material. We will compare the most effective methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Workflow for Impurity Characterization
Caption: A generalized workflow for the characterization of impurities in a chemical sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for identifying byproducts from the synthesis of 1-(Bromomethyl)-3-isopropylbenzene.
Expertise & Experience: The key to successful GC-MS analysis lies in the selection of the appropriate capillary column and temperature programming. A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides excellent resolution for the separation of isomeric impurities and over-brominated species. The mass spectrometer provides definitive identification through fragmentation patterns, which can be compared against spectral libraries.
Trustworthiness: The method's self-validating nature comes from the dual-axis confirmation of retention time and mass spectrum. A known standard of 1-(Bromomethyl)-3-isopropylbenzene should be run to confirm its retention time and fragmentation pattern.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the commercial 1-(Bromomethyl)-3-isopropylbenzene in dichloromethane.
-
Instrument Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet: Split/splitless, 250°C, split ratio 50:1.
-
Oven Program: 50°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: 35-550 amu.
-
-
Data Analysis: Integrate all peaks in the total ion chromatogram. Identify impurities by comparing their mass spectra with a commercial library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC)
While GC-MS excels with volatile compounds, HPLC is the preferred method for non-volatile impurities, such as oxidation products (e.g., 3-isopropylbenzoic acid).
Expertise & Experience: Reversed-phase HPLC with a C18 column is the standard for this type of analysis. The choice of mobile phase is critical for achieving good separation. A gradient of water and acetonitrile, both with a small amount of acid (e.g., 0.1% formic acid), will typically provide excellent resolution. A photodiode array (PDA) detector is invaluable for initial peak purity assessment and method development.
Trustworthiness: Method validation for HPLC should follow ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, and precision. This ensures the method is robust and reliable for its intended purpose.
Experimental Protocol: HPLC-UV/PDA Analysis
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the commercial 1-(Bromomethyl)-3-isopropylbenzene in acetonitrile.
-
Instrument Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: PDA at 220 nm and 254 nm.
-
-
Data Analysis: Quantify impurities using an external standard method with a certified reference standard of 1-(Bromomethyl)-3-isopropylbenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H NMR, is an indispensable tool for the structural elucidation of unknown impurities and for providing an absolute quantitative measure of purity through Quantitative NMR (qNMR).
Expertise & Experience: ¹H NMR provides a wealth of structural information. The chemical shift, integration, and multiplicity of the signals allow for the unambiguous identification of the main component and many impurities. For instance, the benzylic protons of the product will appear as a singlet around 4.5 ppm, while the methyl protons of unreacted starting material will be a singlet around 2.4 ppm.
Trustworthiness: qNMR is considered a primary ratio method of measurement by the Bureau International des Poids et Mesures (BIPM). Its accuracy is derived from the direct proportionality between the integral of a signal and the number of nuclei giving rise to that signal. By using a certified internal standard with a known purity, the absolute purity of the analyte can be determined with high precision.
Experimental Protocol: ¹H qNMR Analysis
-
Sample Preparation: Accurately weigh approximately 20 mg of the 1-(Bromomethyl)-3-isopropylbenzene sample and 10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrument Parameters:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: Standard ¹H pulse program (zg30).
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei).
-
Number of Scans: 8.
-
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the well-resolved signals of the analyte and the internal standard. Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Comparative Summary of Techniques
| Technique | Primary Application | Strengths | Limitations |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity, excellent for separation of isomers, provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds. |
| HPLC-UV/PDA | Quantification of known and unknown non-volatile impurities. | Robust and reproducible, high precision, suitable for a wide range of compounds. | Structural information is limited without a mass spectrometer detector. |
| ¹H qNMR | Absolute quantification of the main component and major impurities, structural elucidation. | Highly accurate and precise, requires minimal sample preparation, universal detector. | Lower sensitivity compared to chromatographic methods, can be complex for samples with many overlapping signals. |
Logical Framework for Method Selection
Caption: Decision tree for selecting the appropriate analytical method based on the analytical goal.
Conclusion
The characterization of impurities in 1-(Bromomethyl)-3-isopropylbenzene is a multi-faceted challenge that requires a strategic combination of analytical techniques. A comprehensive approach, utilizing the strengths of GC-MS for volatile impurities, HPLC for non-volatile compounds, and NMR for structural confirmation and absolute quantification, provides the most complete picture of material purity. By understanding the mechanistic origins of impurities and applying these validated analytical methods, researchers can ensure the quality and consistency of their starting materials, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
The Unambiguous Arbitrator: A Comparative Guide to the Structural Confirmation of 1-(Bromomethyl)-3-isopropylbenzene Derivatives via X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional architecture is not merely an academic exercise; it is the bedrock upon which successful therapeutic design and development are built. In the synthesis of novel chemical entities, particularly intermediates like 1-(bromomethyl)-3-isopropylbenzene derivatives which are valuable synthons, absolute structural confirmation is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive "gold standard" for structural elucidation, with other powerful analytical techniques. We will explore the causality behind experimental choices, present detailed protocols, and offer a logical framework for selecting the most appropriate method for your research needs.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise arrangement of atoms in a solid-state molecule. By analyzing the diffraction pattern of X-rays passing through a well-ordered single crystal, we can generate a three-dimensional electron density map of the molecule. This map allows for the unambiguous determination of atomic positions, bond lengths, bond angles, and absolute stereochemistry, providing a level of detail unmatched by other methods.[1][2]
Causality in Experimental Design: Why X-ray Crystallography?
In the context of drug development, even minor ambiguities in molecular structure can lead to significant downstream consequences, including altered biological activity, unforeseen toxicity, or failed clinical trials. For derivatives of 1-(bromomethyl)-3-isopropylbenzene, where positional isomerism and conformational flexibility are key considerations, X-ray crystallography provides the definitive answer. Spectroscopic techniques may suggest a particular structure, but only crystallography can provide the irrefutable proof of the global atomic arrangement in the solid state.
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands patience and precision. Each step is critical for obtaining high-quality data.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Experimental Protocol: A Representative Approach for 1-(Bromomethyl)-3-isopropylbenzene Derivatives
While the exact crystallization conditions are unique to each compound, the following protocol provides a robust starting point for obtaining single crystals of small organic molecules like 1-(bromomethyl)-3-isopropylbenzene derivatives.
1. Crystal Growth (The Art and Science):
-
Purity is Paramount: Begin with the highest purity material possible. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Screening: The choice of solvent is critical.[3] A solvent in which the compound has moderate solubility is often ideal. For a substituted benzene derivative, a range of solvents from nonpolar (e.g., hexane, toluene) to moderately polar (e.g., ethyl acetate, dichloromethane, acetone) should be screened.
-
Common Crystallization Techniques:
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap containing a few small holes to allow for slow solvent evaporation. Place the vial in a vibration-free location.[3]
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent (the "well" solvent). Place this solution in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "precipitant"). The vapor of the precipitant will slowly diffuse into the well solvent, gradually reducing the solubility of the compound and inducing crystallization.[3]
-
Liquid-Liquid Diffusion: Carefully layer a solution of the compound onto a solvent in which it is less soluble. This is often done in an NMR tube. Diffusion at the interface can lead to the growth of high-quality crystals.[4]
-
2. Data Collection:
-
Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal crystal size for modern diffractometers is typically between 0.1 and 0.3 mm in each dimension. The crystal is then mounted on a loop, often using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Data Collection Strategy: The mounted crystal is placed on a diffractometer. An initial set of diffraction images is collected to determine the unit cell parameters and crystal system. Based on the crystal's symmetry, a data collection strategy is devised to collect a complete and redundant set of diffraction data.[5][6] This typically involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.[2]
3. Structure Solution and Refinement:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as polarization and absorption.
-
Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map. This map reveals the positions of the heavier atoms (like bromine).
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using software such as SHELXL.[7][8][9] This iterative process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions. The final model is validated to ensure its chemical and crystallographic reasonability.
A Comparative Analysis: The Supporting Cast of Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, it is not always feasible or may not provide all the necessary information (e.g., behavior in solution). Here, we compare it with other common analytical techniques.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Computational Chemistry |
| Principle | Diffraction of X-rays by a crystalline lattice. | Absorption of radio waves by atomic nuclei in a magnetic field. | Measurement of the mass-to-charge ratio of ionized molecules. | Theoretical calculations of molecular structure and properties based on quantum mechanics. |
| Sample Type | Single, well-ordered crystal. | Soluble compound in a suitable deuterated solvent. | Volatile or ionizable compound. | In silico (no physical sample required). |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | Connectivity of atoms, relative stereochemistry, solution-state conformation and dynamics. | Molecular weight, elemental composition, fragmentation patterns. | Predicted 3D structure, conformational energies, electronic properties. |
| Strengths | Unambiguous structural determination. | Provides information about the molecule in solution; non-destructive. | High sensitivity; provides molecular formula information. | Can predict structures of unstable or difficult-to-synthesize molecules; provides insights into reaction mechanisms. |
| Weaknesses | Requires a suitable single crystal, which can be difficult to obtain; provides solid-state structure which may differ from solution conformation. | Can be difficult to interpret complex spectra; does not provide absolute stereochemistry without chiral auxiliaries. | Does not provide information on stereochemistry or connectivity. | Predictions must be validated by experimental data; accuracy depends on the level of theory used. |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Context
For a molecule like 1-(bromomethyl)-3-isopropylbenzene, ¹H and ¹³C NMR spectroscopy are indispensable for confirming the successful synthesis and providing initial structural information. The aromatic region of the ¹H NMR spectrum of a disubstituted benzene, for instance, can provide clues about the substitution pattern (ortho, meta, or para).[10][11][12] However, for closely related isomers, definitive assignment based on NMR alone can be challenging.
Mass Spectrometry (MS) as a Complementary Tool
Mass spectrometry is excellent for determining the molecular weight of the compound and confirming its elemental composition. For brominated compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br have nearly equal natural abundance) results in a distinctive M and M+2 peak pattern in the mass spectrum, which is a clear indicator of the presence of a bromine atom.[13][14][15] However, MS does not provide information about the connectivity of the atoms or the stereochemistry.
The Predictive Power of Computational Chemistry
Computational methods can be used to predict the most stable conformation of a molecule and to calculate theoretical NMR and IR spectra. These predictions can be a valuable guide for interpreting experimental data, but they are not a substitute for experimental confirmation.
Decision-Making in Structural Analysis
The choice of analytical technique depends on the specific research question and the nature of the sample.
Caption: A decision tree for selecting the appropriate structural analysis technique.
Conclusion
For the unambiguous structural confirmation of 1-(bromomethyl)-3-isopropylbenzene derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides a level of detail and certainty that is essential for advancing drug discovery and development programs. While techniques like NMR and mass spectrometry are crucial for routine characterization and for providing complementary information, they cannot replace the definitive three-dimensional picture offered by crystallography. By understanding the strengths and limitations of each technique and by following rigorous experimental protocols, researchers can ensure the integrity of their chemical matter and build a solid foundation for their scientific endeavors.
References
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link][1]
-
Castellano, S., & Sun, C. (1966). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics, 44(11), 4231-4237. [Link][10]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1641–1648. [Link][3]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link][9]
-
University of Barcelona. (n.d.). Crystallization of small molecules. Retrieved from [Link][16]
-
Fiveable. (2025). Para-Disubstituted Benzenes Definition. Retrieved from [Link][11]
-
Wikipedia. (2024). X-ray crystallography. Retrieved from [Link][2]
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1753. [Link][4]
-
StudySmarter. (2023). Interpretation of Mass Spectra: Mclafferty, EI Techniques. Retrieved from [Link][13]
-
Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. Retrieved from [Link][17]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link][12]
-
Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link][8]
-
University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link][18]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
-
Wikipedia. (2024). Mass spectral interpretation. Retrieved from [Link][14]
-
Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). X-ray data collection strategies. FEBS Letters, 591(15), 2243-2256. [Link][5]
-
YouTube. (2024, January 25). How to Interpret Mass Spectra | Organic Chemistry Lab Techniques. Retrieved from [Link][15]
-
Otwinowski, Z., & Minor, W. (1997). Processing of X-ray diffraction data collected in oscillation mode. Methods in Enzymology, 276, 307-326. [Link][6]
Sources
- 1. excillum.com [excillum.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. An Easy Structure - Sucrose [xray.uky.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. fiveable.me [fiveable.me]
- 12. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 17. ou.edu [ou.edu]
- 18. orgchemboulder.com [orgchemboulder.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Bromomethyl)-3-isopropylbenzene
As researchers and drug development professionals, our work with novel chemical entities like 1-(bromomethyl)-3-isopropylbenzene is foundational to innovation. However, our responsibility extends beyond the synthesis and application of these molecules to their entire lifecycle, culminating in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for managing waste streams containing 1-(bromomethyl)-3-isopropylbenzene, grounding procedural steps in the principles of chemical safety and regulatory compliance. The objective is to ensure that this reactive intermediate is handled in a manner that protects laboratory personnel, the community, and the environment.
Hazard Characterization and Immediate Safety Protocols
Understanding the hazard profile of a chemical is the first step toward safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for 1-(bromomethyl)-3-isopropylbenzene (CAS No. 75369-42-5) may not always be readily available, its structure as a benzylic bromide allows us to infer a high likelihood of it being a lachrymator and a potent irritant to the skin, eyes, and respiratory system. Data from structurally similar compounds further informs our safety and disposal strategy.
Table 1: Comparative Hazard Profile of 1-(Bromomethyl)-3-isopropylbenzene and Related Compounds
| Property | 1-(Bromomethyl)-3-isopropylbenzene[1] | 1-Bromo-3-isopropylbenzene[2] | Isopropylbenzene[3] |
| CAS Number | 75369-42-5 | 5433-01-2 | 98-82-8 |
| Molecular Formula | C₁₀H₁₃Br | C₉H₁₁Br | C₉H₁₂ |
| Physical State | Liquid (inferred) | Solid | Liquid |
| Key Hazards | Assumed skin/eye/respiratory irritant | Harmful if swallowed, Very toxic to aquatic life | Flammable liquid and vapor, May be fatal if swallowed and enters airways, Causes serious eye irritation[3] |
| Disposal Consideration | Halogenated Organic Waste | Hazardous Waste | Hazardous Waste |
Given these characteristics, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Table 2: Required Personal Protective Equipment (PPE) for Handling Waste
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a face shield. | Protects against splashes of the liquid waste and potential vapors, which are likely strong irritants.[4] |
| Hand | Nitrile or other chemically resistant gloves (inspect before use). | Prevents skin contact. Alkyl bromides can cause severe irritation or burns.[4][5] |
| Body | Flame-retardant laboratory coat. | Provides a barrier against spills and splashes on clothing and skin. |
| Respiratory | Use only in a certified chemical fume hood. | Ensures that irritating or toxic vapors are effectively removed from the user's breathing zone.[5] |
The Regulatory Framework: Adherence to EPA's RCRA
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] A core tenet of RCRA is the "cradle-to-grave" management system, which holds the generator of the waste responsible for its safe management from generation to final disposal.[8]
As a generator, your laboratory must:
-
Identify and Characterize: Determine if the waste is hazardous, which 1-(bromomethyl)-3-isopropylbenzene waste undoubtedly is due to its reactivity and halogenated nature.[8][9]
-
Segregate and Store: Collect the waste in appropriate, labeled containers and store it safely for a limited time.
-
Arrange Disposal: Use a licensed transporter and a permitted Treatment, Storage, and Disposal Facility (TSDF).[8][9]
-
Document: Track the waste's journey using the Hazardous Waste Manifest System.[9]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing 1-(bromomethyl)-3-isopropylbenzene waste from the point of generation to its final disposition.
Experimental Protocol: Waste Handling and Disposal
-
Waste Segregation at the Source:
-
Immediately upon generation, designate a specific, compatible waste container for all materials contaminated with 1-(bromomethyl)-3-isopropylbenzene.
-
Causality: This compound is a halogenated organic. It must not be mixed with non-halogenated organic waste streams. Co-mingling can complicate the disposal process and increase costs, as halogenated waste requires specialized incineration with scrubbers to neutralize the acidic hydrogen bromide (HBr) gas produced during combustion.[10]
-
-
Waste Container Selection and Labeling:
-
Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting cap. The container must be clean and dry before use.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "1-(Bromomethyl)-3-isopropylbenzene," and list any solvents or other chemicals present in the waste mixture with their approximate concentrations.
-
-
Secure On-Site Accumulation:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory, such as a secondary containment bin inside a ventilated cabinet.
-
This area must be away from heat sources and incompatible materials (e.g., strong oxidizing agents, bases).
-
-
Arranging for Final Disposal:
-
Do not attempt to treat this chemical waste in the lab (e.g., via chemical neutralization) unless you have a specific, validated, and permitted procedure.
-
Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste management provider to schedule a pickup.[11]
-
Provide them with the exact details from your waste label. They will manage the legal transport and ensure disposal at a licensed TSDF.[9]
-
-
Recommended Disposal Method: Incineration:
-
The industry-standard method for disposing of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and acid gas scrubbers.[10]
-
Mechanism: The high temperature breaks down the organic molecule into carbon dioxide and water, while the bromine is converted to hydrogen bromide gas. The scrubber system then neutralizes the HBr, preventing its release into the atmosphere.[12]
-
Disposal Workflow Visualization
The following diagram illustrates the complete "cradle-to-grave" journey for 1-(bromomethyl)-3-isopropylbenzene waste, ensuring a clear understanding of the process flow and key decision points.
Caption: Cradle-to-grave disposal workflow for halogenated hazardous waste.
Decontamination and Empty Container Disposal
Properly managing the containers that held the pure chemical is a critical final step.
-
Decontamination: Any non-disposable lab equipment (e.g., glassware, stir bars) that came into contact with 1-(bromomethyl)-3-isopropylbenzene should be decontaminated. A triple rinse with a suitable organic solvent (e.g., acetone or ethanol) is a common practice. The rinse solvent (rinsate) must be collected and disposed of as hazardous waste along with the primary chemical waste.
-
Empty Container Disposal: Do not discard the original chemical bottle in the regular trash.[10] It is considered hazardous waste. After ensuring the container is empty, triple-rinse it with a suitable solvent, collecting the rinsate as hazardous waste. Deface the label on the empty container and dispose of it through your EHS-approved waste stream for contaminated solids.
By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe and compliant disposal of 1-(bromomethyl)-3-isopropylbenzene, upholding your commitment to laboratory safety and environmental stewardship.
References
-
Resource Conservation and Recovery Act (RCRA) Regulations. (n.d.). US EPA. Retrieved from [Link]
-
EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved from [Link]
-
Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]
-
Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved from [Link]
-
Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. (n.d.). University of Delaware. Retrieved from [Link]
-
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Waste Management in Pharma Manufacturing. (n.d.). AbbVie CMO. Retrieved from [Link]
-
Pharmaceutical Waste Management Services. (n.d.). The Amlon Group. Retrieved from [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). CURI. Retrieved from [Link]
-
Managing Hazardous Waste from Pharma Processes. (2018, November 21). Pharmaceutical Technology. Retrieved from [Link]
-
1-Bromo-3-isopropylbenzene. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Safety data sheet: Isopropylbenzene. (2023, May 23). CPAChem. Retrieved from [Link]
-
Bromine in orgo lab SOP. (n.d.). Environmental Health and Safety at Providence College. Retrieved from [Link]
Sources
- 1. 1-(Bromomethyl)-3-isopropylbenzene 97% | CAS: 75369-42-5 | AChemBlock [achemblock.com]
- 2. fishersci.com [fishersci.com]
- 3. cpachem.com [cpachem.com]
- 4. ehs.providence.edu [ehs.providence.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. epa.gov [epa.gov]
- 7. axonator.com [axonator.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. abbviecontractmfg.com [abbviecontractmfg.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Bromomethyl)-3-isopropylbenzene
This guide provides an essential operational framework for the safe handling and disposal of 1-(Bromomethyl)-3-isopropylbenzene (CAS No. 75369-42-5). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary safety protocols. This document is structured to empower researchers, scientists, and drug development professionals with field-proven insights, ensuring that every procedure is a self-validating system of safety.
Core Hazard Profile: Understanding the "Why"
1-(Bromomethyl)-3-isopropylbenzene is a reactive organic compound that demands rigorous safety measures. Its hazard profile is the primary driver for the specific personal protective equipment (PPE) and handling protocols outlined below. The principal risks are associated with its corrosive and irritant properties.[1][2]
| Hazard Classification | Description | Primary Exposure Route | Consequence |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation (Category 1B/2).[1][3] | Dermal Contact | Chemical burns, inflammation, and potential systemic absorption. |
| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1/2).[1][2] | Ocular Contact | Severe irritation, burns, and potentially irreversible eye damage. |
| Respiratory Irritation | May cause respiratory tract irritation (STOT SE Category 3).[1][2] | Inhalation | Irritation of the nose, throat, and lungs, leading to coughing and breathing difficulty.[1] |
| Acute Toxicity | Harmful if swallowed. | Ingestion | Potential for gastrointestinal irritation and systemic toxicity. |
Upon combustion, this compound can release hazardous substances, including carbon monoxide (CO), carbon dioxide (CO2), and highly corrosive hydrogen bromide gas.[1][4]
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is selected, the work environment must be engineered for safety. PPE should always be considered the last line of defense, used in conjunction with robust engineering controls.
-
Chemical Fume Hood: All handling of 1-(Bromomethyl)-3-isopropylbenzene must be performed within a properly functioning chemical fume hood to control vapor and aerosol exposure.[3][5] This is the most critical engineering control for mitigating inhalation risks.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of fugitive vapors.[1]
-
Emergency Equipment: An eyewash station and a safety shower must be immediately accessible and tested regularly.[1][4][5] Their proximity is non-negotiable.
-
Restricted Access: The handling area should be clearly marked, and access should be restricted to trained personnel only.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly dictated by the hazards identified above. The goal is to create an impermeable barrier between the researcher and the chemical.
Eye and Face Protection
Direct contact with even minute quantities of 1-(Bromomethyl)-3-isopropylbenzene can cause severe eye damage.
-
Primary Protection: Wear chemical splash goggles that conform to ANSI Z87.1 or EN166 standards.[4][6]
-
Secondary Protection: A full-face shield must be worn over the chemical splash goggles.[5][7][8] This is mandatory when handling larger quantities or when there is any risk of splashing, providing a crucial second layer of defense for the entire face.
Skin and Body Protection
The compound's classification as a skin corrosive necessitates comprehensive body protection.
-
Laboratory Coat: A flame-resistant lab coat is required.[9] It should be fully buttoned with sleeves rolled down to provide maximum coverage.
-
Chemical-Resistant Apron: For operations involving larger volumes or significant splash potential, a chemical-resistant apron should be worn over the lab coat.
-
Full-Length Pants and Closed-Toe Shoes: Never wear shorts, skirts, or open-toed shoes in the laboratory.[6][9][10] Shoes should be made of a non-porous material to prevent chemical seepage.
Hand Protection
Gloves are the most direct point of contact and require careful selection and use.
-
Glove Type: Chemical-resistant gloves are mandatory.[1][4] While disposable nitrile gloves offer broad, short-term protection, consulting a manufacturer's chemical resistance guide for specific breakthrough times is best practice.[6] For extended handling, consider heavier-duty gloves or a double-gloving technique.
-
Glove Integrity: Always inspect gloves for tears, pinholes, or signs of degradation before use.
-
Disposal: Remove gloves without touching the outer contaminated surface with bare skin. Dispose of contaminated gloves immediately as hazardous waste.[3]
Respiratory Protection
Under normal operating conditions within a certified chemical fume hood, respiratory protection is typically not required.[1][2] However, it becomes essential in specific scenarios:
-
Emergency Situations: In the event of a large spill or a failure of engineering controls (e.g., fume hood malfunction).
-
Insufficient Ventilation: If work must be performed outside a fume hood (not recommended).
-
Required Equipment: A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases (like hydrogen bromide) must be used.[3][4] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and training.[6]
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, repeatable procedure minimizes the risk of exposure and ensures a safe outcome.
Step 1: Pre-Operational Safety Check
-
Verify that the chemical fume hood is operational (check airflow monitor).
-
Confirm the location and functionality of the nearest eyewash station and safety shower.
-
Assemble all necessary handling equipment (spatulas, beakers, etc.) and waste containers inside the fume hood.
-
Inspect all required PPE for defects.
Step 2: Donning PPE
Follow a specific sequence to avoid cross-contamination.
-
Don lab coat and any additional body protection.
-
Put on chemical splash goggles.
-
Wear the face shield over the goggles.
-
Wash hands and dry them thoroughly.
-
Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Step 3: Chemical Handling
-
Perform all manipulations of 1-(Bromomethyl)-3-isopropylbenzene deep within the chemical fume hood.
-
Keep the container sealed when not in use.
-
Use caution when opening the container to avoid splashes.
-
If weighing or transferring, do so carefully to minimize the generation of aerosols or mists.
Step 4: Decontamination and Waste Disposal
-
All materials that come into contact with the chemical (pipette tips, wipes, etc.) are considered hazardous waste.
-
Place all solid and liquid waste into designated, sealed, and clearly labeled hazardous waste containers.
-
Dispose of the waste through a licensed professional waste disposal service, adhering to all local and national regulations.[1][5]
Step 5: Doffing PPE
This is a critical step to prevent exposure from contaminated equipment.
-
Remove gloves first, using a technique that avoids skin contact with the outer surface.
-
Remove the face shield.
-
Remove the lab coat.
-
Remove goggles last.
-
Wash hands thoroughly with soap and water.
Below is a diagram illustrating the safe handling workflow.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. epa.gov [epa.gov]
- 8. angenechemical.com [angenechemical.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

